Regaloside I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O11 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[(2R)-1-acetyloxy-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O11/c1-11(22)28-9-14(30-16(24)7-4-12-2-5-13(23)6-3-12)10-29-20-19(27)18(26)17(25)15(8-21)31-20/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20-/m0/s1 |
InChI Key |
CPSJADJRZYHWCV-BRUXLGTASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Regaloside I: A Technical Guide to its Discovery, Origin, and Biological Activity
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: Regaloside I is a naturally occurring phenylpropanoid glycerol glucoside that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of dermatology and photoaging. This technical guide provides an in-depth overview of the discovery, origin, chemical properties, and biological activity of this compound, with a focus on its mechanism of action in protecting against UVA-induced skin damage. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Discovery and Origin
This compound was first identified as an active compound isolated from the extract of Lilium 'Casa Blanca' (LCB).[1] It is a member of the regaloside family of phenylpropanoid glycerol glucosides found in various species of the genus Lilium, including the rhizomes of Lilium brownii var. viridulum Baker and Lilium tenuifolium.[1][2] These plants have a history of use in traditional medicine, and modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds, including this compound.
Chemical Structure and Properties
This compound is structurally classified as a phenylpropanoid glycerol glucoside. While the exact stereochemistry of the glycerol and glucose moieties is crucial for its biological activity, detailed structural elucidation data from techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry for this compound are not extensively available in publicly accessible literature. However, based on its classification and related compounds, its structure consists of a phenylpropanoid moiety (derived from cinnamic acid or its hydroxylated derivatives) esterified to a glycerol backbone, which is in turn glycosidically linked to a glucose molecule.
Biological Activity and Mechanism of Action
The primary biological activity of this compound that has been investigated is its protective effect against photoaging induced by ultraviolet A (UVA) radiation.[1] Research has shown that this compound can inhibit the upregulation of Capping Protein Muscle Z-line α1 (CAPZA1), a key protein involved in actin filament dynamics.[1]
The Role of this compound in Preventing Photoaging
UVA radiation is a major environmental factor contributing to the premature aging of the skin, a process known as photoaging. One of the key cellular targets of UVA is the dermal fibroblast, the primary cell type responsible for producing and maintaining the extracellular matrix, including collagen.
UVA exposure has been shown to induce morphological changes in human dermal fibroblasts (HDFs), leading to a reduction in collagen content.[1] This process is associated with a decrease in actin filaments and an upregulation of CAPZA1, which inhibits actin filament polymerization.[1] The altered fibroblast morphology is believed to contribute to the accelerated breakdown of collagen observed in photoaged skin.
This compound has been identified as a potent inhibitor of this UVA-induced upregulation of CAPZA1.[1] By preventing the increase in CAPZA1 levels, this compound helps to maintain the normal morphology of HDFs and, consequently, inhibits the reduction in collagen levels.[1] This mechanism of action suggests that this compound could be a promising candidate for the development of topical treatments aimed at preventing and treating skin photoaging.
Quantitative Data
| Compound | Assay | IC50 (μM) | Source |
| Phenylpropanoid Glycoside Analogs | DPPH Radical Scavenging | 16.0 - 23.03 | [1] |
| Regaloside H (from Lilium longiflorum) | DPP-IV Inhibition | Not specified | |
| (2S)-1-O-p-coumaroyl-2-O-β-d-glucopyranosylglycerol (from Lilium longiflorum) | DPP-IV Inhibition | Not specified |
Experimental Protocols
Isolation and Purification of this compound
A detailed, step-by-step protocol for the isolation and purification of this compound is not explicitly provided in a single source. However, based on methods described for the separation of phenylpropanoid glycosides from Lilium species, a general workflow can be outlined.
1. Extraction:
-
Dried and powdered rhizomes of Lilium species are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The fraction containing the phenylpropanoid glycosides (typically the ethyl acetate or n-butanol fraction) is collected.
3. Chromatographic Purification:
-
The enriched fraction is subjected to further purification using various chromatographic techniques.
-
Column Chromatography: Initial separation can be performed on a silica gel or Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient elution system of water (often with a small percentage of formic acid) and acetonitrile.[3] The elution of this compound and other related compounds can be monitored using a photodiode array (PDA) detector at wavelengths around 305, 310, and 325 nm.[4][5]
Experimental Workflow for HPLC Purification
References
- 1. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid Glycerol Glucosides Attenuate Glucose Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Regaloside I: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside I, a phenylpropanoid glycerol glucoside, has emerged as a compound of interest in the field of dermatology and cosmetology, particularly for its potential anti-photoaging properties. This technical guide provides a comprehensive overview of the known and putative biological activities of this compound. While specific in-depth studies on this compound are limited in publicly accessible literature, this document synthesizes available information on its chemical class, the bioactivities of structurally related compounds, and the general molecular mechanisms of photoaging to present a detailed profile. This guide includes hypothesized mechanisms of action, relevant experimental protocols for in vitro validation, and quantitative data from analogous compounds to serve as a foundational resource for future research and development.
Introduction
Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is characterized by wrinkles, fine lines, loss of elasticity, and hyperpigmentation. At a cellular level, UV radiation, particularly UVA, induces oxidative stress through the generation of reactive oxygen species (ROS). This cascade of events leads to the degradation of the extracellular matrix (ECM), primarily collagen, and a decrease in its synthesis. This compound has been identified as a promising agent in combating these effects. It is reported to inhibit the upregulation of F-actin-capping protein subunit alpha-1 (CAPZA1) and subsequent morphological changes in human dermal fibroblasts (HDFs) induced by UVA, thereby preventing collagen reduction.
Chemical Structure and Properties
This compound belongs to the family of phenylpropanoid glycerol glucosides. These compounds are characterized by a phenylpropanoid moiety linked to a glycerol backbone, which is in turn glycosylated. The general structure of this class of compounds confers both lipophilic and hydrophilic properties, potentially influencing their bioavailability and interaction with cellular targets.
Known and Putative Biological Activities
While specific quantitative data for this compound is not widely available, the biological activities of related regalosides and other phenylpropanoid glucosides provide insights into its potential therapeutic effects.
Anti-Photoaging Activity
The primary reported activity of this compound is its protective effect against UVA-induced photoaging in HDFs. The proposed mechanism involves the inhibition of CAPZA1 upregulation. CAPZA1 is involved in regulating the actin cytoskeleton, and its modulation may prevent the morphological changes in fibroblasts that are associated with reduced collagen synthesis.
Anti-inflammatory Activity
Structurally similar compounds, Regaloside A and Regaloside B, have demonstrated significant anti-inflammatory properties. This suggests that this compound may also possess anti-inflammatory effects, which would be beneficial in the context of photoaging, as UV exposure is known to induce an inflammatory response in the skin.
Antioxidant Activity
Phenylpropanoids are well-known for their antioxidant capabilities due to their phenolic structures, which can effectively scavenge free radicals. Regaloside A has shown significant DPPH radical scavenging activity. It is highly probable that this compound also exhibits antioxidant properties, which would be a key mechanism in mitigating UVA-induced oxidative stress.
Quantitative Data Summary
Specific quantitative data for this compound is not available in the reviewed literature. The following table summarizes representative quantitative data for the related compound, Regaloside A, to provide a comparative baseline for researchers.
| Compound | Biological Activity | Assay System | Concentration | Result |
| Regaloside A | DPPH Radical Scavenging | Cell-free | 160 ppm | 58.0% scavenging activity |
| Regaloside A | iNOS Inhibition | LPS-stimulated RAW 264.7 macrophages | 50 µg/mL | 70.3% inhibition of expression |
| Regaloside A | COX-2 Inhibition | LPS-stimulated RAW 264.7 macrophages | 50 µg/mL | 131.6% (relative expression) |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the anti-photoaging effects of this compound.
Cell Culture and UVA Irradiation of Human Dermal Fibroblasts (HDFs)
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
UVA Irradiation: HDFs are seeded in appropriate culture plates. Prior to irradiation, the culture medium is replaced with phosphate-buffered saline (PBS). Cells are then exposed to a UVA source (e.g., a bank of UVA lamps with a peak emission at 365 nm) at a dose of 5-20 J/cm². Control cells are sham-irradiated. Following irradiation, PBS is replaced with fresh culture medium, and the cells are incubated for the desired time before further analysis.
Western Blot Analysis for CAPZA1 and Collagen Type I
-
Protein Extraction: HDFs are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against CAPZA1 (e.g., 1:1000 dilution) and Collagen Type I (e.g., 1:1000 dilution). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control such as β-actin or GAPDH.
Pro-Collagen Type I C-Peptide (PIP) ELISA
-
Sample Collection: The culture supernatant from HDFs treated with this compound and/or UVA is collected.
-
ELISA Procedure: A commercial Pro-Collagen Type I C-Peptide (PIP) ELISA kit is used according to the manufacturer's instructions. Briefly, standards and samples are added to the wells of a microplate pre-coated with an anti-PIP antibody. After incubation and washing, a biotin-conjugated anti-PIP antibody is added, followed by streptavidin-HRP. The reaction is developed with a TMB substrate solution and stopped with a stop solution. The absorbance is measured at 450 nm using a microplate reader. The concentration of secreted pro-collagen is calculated from the standard curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the putative signaling pathway of this compound in preventing photoaging and a typical experimental workflow.
Caption: Putative mechanism of this compound in preventing UVA-induced photoaging.
Caption: Experimental workflow for evaluating the anti-photoaging effects of this compound.
Conclusion
This compound holds significant promise as a therapeutic agent for the prevention and treatment of skin photoaging. Its putative mechanisms of action, including the inhibition of CAPZA1 upregulation, along with potential antioxidant and anti-inflammatory effects, position it as a multifaceted candidate for dermatological applications. While further in-depth research is required to fully elucidate its specific molecular targets and to quantify its efficacy, this technical guide provides a solid foundation for researchers to design and execute studies aimed at validating the biological activity of this compound. The provided experimental protocols and conceptual frameworks are intended to accelerate the investigation of this and similar natural compounds in the quest for novel anti-aging therapies.
An In-depth Technical Guide on the Core Mechanism of Action of Regaloside I in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the currently available scientific information regarding the mechanism of action of Regaloside I in skin cells. It is important to note that research on this specific compound is limited, and therefore, this document also includes contextual information from related compounds and plant extracts.
Introduction
This compound is a phenylpropanoid glycerol glycoside that has been identified as an active compound in extracts of Lilium species. The genus Lilium (lilies) has a long history of use in traditional medicine and, more recently, has garnered interest in the cosmetics industry for its potential skin benefits, including anti-aging, whitening, and moisturizing properties[1][2][3]. Phenylpropanoid glycosides, the chemical class to which this compound belongs, are known for a variety of biological activities, including antioxidant and anti-inflammatory effects[4][5][6]. This guide aims to provide a detailed overview of the known mechanism of action of this compound in skin cells, supplemented with data from related compounds where direct information is lacking.
Core Mechanism of Action of this compound in Dermal Fibroblasts
The most specific information available on the mechanism of action of this compound in skin cells pertains to its effects on human dermal fibroblasts (HDFs), the primary cell type in the dermis responsible for producing extracellular matrix components like collagen.
Inhibition of UVA-Induced Collagen Reduction
Ultraviolet A (UVA) radiation is a major environmental factor contributing to photoaging of the skin. A key feature of photoaging is the degradation of collagen, leading to the formation of wrinkles and loss of skin elasticity. This compound has been shown to counteract this process.
Specifically, this compound inhibits the upregulation of the F-actin-capping protein subunit alpha-1 (CAPZA1) induced by UVA radiation in HDFs. CAPZA1 is an inhibitor of actin filament polymerization. By inhibiting the upregulation of CAPZA1, this compound helps to prevent the disruption of the actin cytoskeleton in fibroblasts, thereby inhibiting UVA-induced changes in cell shape. The maintenance of normal fibroblast morphology is crucial for their function, including the synthesis of collagen. Consequently, by preserving the cellular structure, this compound indirectly inhibits the reduction of collagen levels in the skin[7].
Signaling Pathway
The currently understood signaling pathway for this compound's action in fibroblasts is focused on the regulation of the cytoskeleton.
Potential Effects on Other Skin Cells and Processes
While direct evidence for the effects of this compound on other skin cells like keratinocytes and melanocytes is currently unavailable, inferences can be drawn from studies on related compounds and extracts from the Lilium genus.
Anti-inflammatory and Antioxidant Activities of Regalosides
Other compounds in the Regaloside family, such as Regaloside C, have demonstrated anti-inflammatory properties[8]. A mixture of regalosides has also been shown to possess antioxidant effects. These activities are common among phenylpropanoid glycosides[4][5][6]. Given that inflammation and oxidative stress are key drivers of skin aging and other pathologies, it is plausible that this compound may also exhibit similar properties.
Effects on Melanogenesis
Extracts from the bulbs of Lilium species, which contain various regalosides, have been noted for their potential skin-whitening and anti-melanogenic effects[1][2][3]. The mechanism for many skin-whitening agents involves the inhibition of tyrosinase, the key enzyme in melanin synthesis. Phenylpropanoid glycosides have been investigated for their tyrosinase-inhibiting and melanin synthesis-inhibiting activities[9]. While this suggests a potential role for this compound in modulating melanogenesis, direct experimental evidence is required to confirm this.
Quantitative Data
Due to the limited research specifically on this compound's effects on skin cells, a comprehensive table of quantitative data is not yet possible. The primary available information is qualitative, describing the inhibition of UVA-induced changes.
Experimental Protocols
The following is a generalized description of the experimental approach that was likely used to identify the mechanism of this compound in fibroblasts, based on the available information[7].
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Conditions: HDFs are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
UVA Irradiation: Cells are exposed to a controlled dose of UVA radiation.
-
Treatment: Cells are treated with varying concentrations of this compound before or after UVA irradiation to assess its protective or restorative effects.
Analysis of Cell Morphology and Cytoskeleton
-
Microscopy: Phase-contrast or fluorescence microscopy is used to observe changes in cell shape.
-
Actin Staining: Phalloidin staining is employed to visualize the F-actin cytoskeleton and assess its organization.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of CAPZA1 and collagen genes (e.g., COL1A1).
-
Western Blotting: To determine the protein levels of CAPZA1 and collagen.
Experimental Workflow
Conclusion and Future Directions
The current body of scientific literature indicates that this compound has a protective effect against UVA-induced photoaging in human dermal fibroblasts. Its mechanism of action involves the inhibition of CAPZA1 upregulation, which in turn preserves the actin cytoskeleton, maintains normal fibroblast morphology, and inhibits the reduction of collagen.
However, the understanding of this compound's full potential in skin health is still in its infancy. Future research should focus on:
-
Elucidating its effects on other skin cell types, particularly keratinocytes and melanocytes.
-
Investigating its potential anti-inflammatory and antioxidant properties.
-
Exploring its role in melanogenesis and its potential as a skin-whitening agent.
-
Conducting in vivo studies to validate the in vitro findings and assess its safety and efficacy in topical applications.
A more comprehensive understanding of the multifaceted mechanisms of this compound will be crucial for its potential development as a novel active ingredient in dermatological and cosmetic products.
References
- 1. Potential Applications of Lilium Plants in Cosmetics: A Comprehensive Review Based on Research Papers and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lilies show immense potential for range of cosmetic products – Review [cosmeticsdesign-asia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]
- 7. This compound | CAS:126239-78-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and cosmetic whitening effect of glycosides derived from several phenylpropanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Properties of Regaloside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside I, a phenylpropanoid glycerol glucoside, has emerged as a compound of interest in the field of dermatology and cellular aging. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a particular focus on its effects on human dermal fibroblasts (HDFs) in the context of photoaging. This document summarizes the current understanding of its mechanism of action, presents available data in a structured format, outlines relevant experimental protocols, and visualizes the putative signaling pathways involved.
Introduction
Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is characterized by a decline in the structural integrity of the dermal extracellular matrix (ECM), primarily through the degradation of collagen. This compound has been identified as a promising agent that may counteract these effects. Its primary described activity is the inhibition of the upregulation of the F-actin-capping protein subunit alpha 1 (CAPZA1) in UVA-irradiated HDFs, which in turn mitigates collagen reduction. Phenylpropanoid glycosides as a class are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects, providing a strong rationale for the investigation of this compound's therapeutic potential.[1][2]
Pharmacological Profile of this compound
Primary Mechanism of Action: Inhibition of CAPZA1 Upregulation
The principal reported pharmacological action of this compound is its ability to inhibit the upregulation of CAPZA1 in human dermal fibroblasts exposed to UVA radiation. CAPZA1 is a key protein involved in regulating the growth of actin filaments by capping their barbed ends.[1][3][4] Alterations in actin cytoskeleton dynamics are implicated in the morphological changes observed in photoaged fibroblasts. By preventing the UVA-induced increase in CAPZA1, this compound helps maintain the normal morphology of HDFs and, consequently, their ability to produce and maintain the extracellular matrix.
Anti-photoaging Effects: Prevention of Collagen Reduction
A direct consequence of inhibiting CAPZA1 upregulation is the prevention of collagen reduction in UVA-irradiated HDFs. UVA radiation is known to induce the expression of matrix metalloproteinases (MMPs), such as MMP-1 (collagenase), which are responsible for the degradation of collagen fibers.[2][5][6] While the direct effect of this compound on MMP-1 expression is yet to be fully elucidated, its ability to preserve collagen levels suggests a potential modulatory role on these catabolic enzymes or an enhancement of collagen synthesis pathways.
Quantitative Data
Currently, specific quantitative data from in vitro or in vivo studies on this compound is not widely available in the public domain. The following table structure is provided as a template for organizing future experimental findings.
Table 1: In Vitro Efficacy of this compound on Human Dermal Fibroblasts (HDFs)
| Parameter | Assay Type | Cell Line | Treatment | Concentration Range | Result (e.g., IC50, % inhibition) | Reference |
| CAPZA1 Expression | Western Blot / qPCR | HDFs | This compound + UVA | (To be determined) | (To be determined) | |
| Pro-collagen Type I Synthesis | ELISA / Western Blot | HDFs | This compound + UVA | (To be determined) | (To be determined) | |
| MMP-1 Expression | ELISA / zymography | HDFs | This compound + UVA | (To be determined) | (To be determined) | |
| Cell Viability | MTT / LDH Assay | HDFs | This compound | (To be determined) | (To be determined) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's pharmacological properties.
Cell Culture and UVA Irradiation of Human Dermal Fibroblasts (HDFs)
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
UVA Irradiation: Confluent fibroblast monolayers are washed with phosphate-buffered saline (PBS) and irradiated with UVA light (e.g., 5-20 J/cm²) using a suitable UV source.[2][7] Control cells are sham-irradiated.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations before or after UVA irradiation, depending on the experimental design (pre-treatment or post-treatment).
Quantification of CAPZA1 Expression
-
Western Blot Analysis:
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against CAPZA1.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis is performed to quantify protein expression relative to a loading control (e.g., β-actin).
-
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from treated cells and reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for CAPZA1 and a reference gene (e.g., GAPDH).
-
The relative expression of CAPZA1 mRNA is calculated using the ΔΔCt method.
-
Assessment of Collagen Synthesis and Degradation
-
Pro-collagen Type I C-Peptide (PIP) ELISA:
-
The culture supernatant is collected from treated cells.
-
The amount of secreted pro-collagen type I is quantified using a commercial PIP ELISA kit according to the manufacturer's instructions.
-
-
MMP-1 ELISA:
-
The culture supernatant is collected.
-
The level of secreted MMP-1 is measured using a commercial MMP-1 ELISA kit.
-
-
Immunofluorescence Staining for Collagen Type I:
-
Cells grown on coverslips are fixed and permeabilized.
-
Cells are incubated with a primary antibody against collagen type I, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope, and the intensity of collagen staining is quantified.[8]
-
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of photoaging and the activities of related compounds, several pathways are likely to be involved.
Putative Signaling Pathway for this compound in Preventing Photoaging
UVA radiation triggers a cascade of events in dermal fibroblasts, leading to increased expression of CAPZA1 and MMPs, and decreased collagen synthesis. This compound is hypothesized to intervene in this process.
Caption: Putative signaling cascade of this compound in mitigating UVA-induced photoaging.
Experimental Workflow for Investigating this compound's Effects
The following diagram illustrates a typical experimental workflow to characterize the pharmacological effects of this compound on HDFs.
Caption: A generalized experimental workflow for studying this compound's effects on HDFs.
Conclusion and Future Directions
This compound demonstrates significant potential as a pharmacological agent for the prevention and treatment of skin photoaging. Its ability to inhibit CAPZA1 upregulation and subsequent collagen reduction in UVA-irradiated human dermal fibroblasts provides a solid foundation for further research. Future studies should focus on:
-
Quantitative Dose-Response Studies: Establishing the optimal concentration range for this compound's activity.
-
In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by this compound, including its effects on the MAPK and TGF-β signaling cascades.[9][10][11][12][13][14][15][16]
-
In Vivo Studies: Validating the in vitro findings in animal models of photoaging.
-
Formulation Development: Investigating suitable delivery systems for topical application of this compound.
The continued investigation of this compound holds promise for the development of novel and effective therapies to combat the detrimental effects of UV radiation on the skin.
References
- 1. uniprot.org [uniprot.org]
- 2. UVA irradiation induces collagenase in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Capping protein (actin filament) muscle Z-line, alpha 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of type I procollagen and MMP-1 expression after single or repeated exposure to infrared radiation in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scir.rmutk.ac.th [scir.rmutk.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between mitogen-activated protein kinase inhibitors and transforming growth factor-β signaling results in variable activation of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FGF2-mediated attenuation of myofibroblast activation is modulated by distinct MAPK signaling pathways in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Hierarchy of molecules in TGF-β1 signaling relevant to myofibroblast activation and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside I: A Novel Modulator of the Cellular Response to Photoaging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is a complex biological process characterized by alterations in the extracellular matrix, leading to wrinkle formation and loss of skin elasticity. At the cellular level, UV radiation induces a cascade of events in human dermal fibroblasts (HDFs), including cytoskeletal rearrangements and the upregulation of matrix-degrading enzymes. Recent research has identified Regaloside I, a phenylpropanoid glycerol glucoside isolated from Lilium 'Casa Blanca', as a promising agent in mitigating the detrimental effects of UVA-induced photoaging. This technical guide provides a comprehensive overview of the role of this compound in photoaging, detailing its mechanism of action, a summary of quantitative data from preclinical studies, and the experimental protocols utilized to elucidate its efficacy.
Introduction
The integrity of the dermal extracellular matrix (ECM), primarily composed of collagen and elastin fibers synthesized by human dermal fibroblasts (HDFs), is crucial for maintaining skin structure and function. Chronic exposure to UVA radiation disrupts this homeostasis, leading to the visible signs of photoaging. A key event in this process is the alteration of fibroblast morphology, which is intrinsically linked to their ability to synthesize collagen.
UVA irradiation has been shown to induce morphological changes in HDFs, characterized by a reduction in actin filaments. This is accompanied by the upregulation of Capping Protein Muscle Z-line α1 (CAPZA1), an inhibitor of actin filament polymerization. The disruption of the actin cytoskeleton is directly correlated with a decrease in collagen synthesis, contributing significantly to the photoaged phenotype.
This compound has emerged as a key bioactive compound that can counteract these UVA-induced changes. By inhibiting the upregulation of CAPZA1, this compound helps to preserve the normal morphology of HDFs and, consequently, their collagen-producing capacity. This guide will delve into the scientific evidence supporting the role of this compound as a potential therapeutic agent in the prevention and treatment of photoaging.
Mechanism of Action of this compound in Photoaging
The primary mechanism of action of this compound in the context of photoaging is its ability to modulate the expression of CAPZA1 in UVA-irradiated HDFs.
Inhibition of CAPZA1 Upregulation
UVA radiation triggers an increase in the expression of CAPZA1 in HDFs.[1] CAPZA1 functions by capping the barbed end of actin filaments, thereby inhibiting their elongation. This leads to a reduction in the overall actin filament content and subsequent changes in cell shape. This compound has been identified as the active compound in Lilium 'Casa Blanca' extract that effectively inhibits this UVA-induced upregulation of CAPZA1.[1] By preventing the increase in CAPZA1 levels, this compound helps to maintain the integrity of the actin cytoskeleton in fibroblasts.
Preservation of Fibroblast Morphology and Collagen Synthesis
The inhibition of CAPZA1 upregulation by this compound has a direct impact on the morphology and function of HDFs. By preserving the actin filament network, this compound prevents the UVA-induced morphological changes that are detrimental to collagen synthesis.[1] This, in turn, leads to the suppression of collagen reduction, a hallmark of photoaged skin.
Potential Involvement of MAPK and NF-κB Signaling Pathways
While direct experimental evidence specifically linking this compound to the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in the context of photoaging is still emerging, the known roles of these pathways in the skin's response to UV radiation suggest a potential for indirect modulation by this compound.
UV radiation is a known activator of the MAPK and NF-κB pathways, which lead to the upregulation of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines, respectively.[2][3] These signaling cascades contribute significantly to the degradation of the extracellular matrix and the inflammatory environment characteristic of photoaged skin. By mitigating the initial cellular stress and damage induced by UVA, it is plausible that this compound could indirectly attenuate the activation of these downstream signaling pathways. Further research is warranted to explore this potential mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound on markers of photoaging in human dermal fibroblasts.
| Parameter | Treatment Group | Concentration | Result | Reference |
| CAPZA1 Expression | UVA + this compound | Not Specified | Inhibition of UVA-induced upregulation | [1] |
| Collagen Content | UVA + this compound | Not Specified | Suppression of UVA-induced reduction | [1] |
| Fibroblast Morphology | UVA + this compound | Not Specified | Suppression of UVA-induced alterations in cell shape | [1] |
Note: Specific concentrations and percentage of inhibition/synthesis were not detailed in the primary source material available.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments cited in the investigation of this compound's role in photoaging.
Cell Culture and UVA Irradiation
-
Cell Line: Normal Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
UVA Irradiation:
-
HDFs are seeded in appropriate culture vessels and grown to confluence.
-
Prior to irradiation, the culture medium is replaced with phosphate-buffered saline (PBS).
-
Cells are exposed to UVA radiation from a suitable source (e.g., a UVASUN 3000 lamp). The UVA dose is measured using a radiometer and is typically in the range of 5-60 J/cm².[4]
-
Control cells are sham-irradiated (kept in the dark under the same conditions).
-
Following irradiation, PBS is replaced with fresh culture medium, with or without the addition of this compound at various concentrations.
-
Western Blot Analysis for Protein Expression
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are collected by scraping and clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., CAPZA1, MMP-1, p-p38, p-JNK, p-ERK, NF-κB p65) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. β-actin is typically used as a loading control.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from treated and control cells using a suitable RNA isolation reagent (e.g., TRIzol).
-
The purity and concentration of the RNA are determined by spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
The qPCR reaction is performed using a SYBR Green master mix and specific primers for the target genes (e.g., CAPZA1, COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the target gene expression normalized to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Proteins
-
Sample Collection: The cell culture supernatant is collected after the treatment period.
-
ELISA Procedure:
-
The levels of secreted proteins such as pro-collagen type I C-peptide (PIP) and MMP-1 in the culture medium are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated using recombinant protein standards, and the concentration of the target protein in the samples is determined by interpolating from the standard curve.
Visualizations
Signaling Pathway of Photoaging
Caption: General signaling pathways involved in UVA-induced photoaging.
Proposed Mechanism of this compound in Counteracting Photoaging
Caption: Proposed mechanism of this compound in preventing photoaging.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound demonstrates significant potential as an anti-photoaging agent by targeting a key cellular event initiated by UVA radiation: the upregulation of CAPZA1 and the subsequent disruption of the actin cytoskeleton in human dermal fibroblasts. By maintaining the structural integrity and function of these collagen-producing cells, this compound offers a novel approach to mitigating the visible signs of skin aging. While the direct effects on major signaling pathways like MAPK and NF-κB require further investigation, the current evidence strongly supports its role in preserving ECM homeostasis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the field of dermatology and cosmetology.
References
- 1. Ginsenoside CK and retinol on UVA-induced photoaging exert the synergistic effect through antioxidant and antiapoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Photoaging Effect of Hydrolysates from Pacific Whiting Skin via MAPK/AP-1, NF-κB, TGF-β/Smad, and Nrf-2/HO-1 Signaling Pathway in UVB-Induced Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UVA- and UVB-induced changes in collagen and fibronectin biosynthesis in the skin of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Regaloside I CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Regaloside I, a phenylpropanoid glycerol glucoside with potential applications in dermatology and pharmacology. The document details its chemical properties, biological activity, mechanism of action, and representative experimental protocols.
Chemical Properties of this compound
This compound is a natural compound isolated from various plant species, including the rhizomes of Lilium brownii var. viridulum Baker and Lilium auratum Lindl.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 126239-78-9 | [1][2] |
| Molecular Formula | C₂₀H₂₆O₁₁ | [1][2] |
| Molecular Weight | 442.41 g/mol | [2] |
| Physical Description | Solid | [1] |
| Type of Compound | Phenylpropanoid Glycerol Glucoside | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [1] |
| Purity | Commercially available at >95% | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, particularly in the context of skin photoaging. Research has shown that it can inhibit the upregulation of Capping Protein Muscle Z-line α1 (CAPZA1) in Human Dermal Fibroblasts (HDFs).[1] This inhibition prevents morphological changes in HDFs induced by UVA radiation, which in turn mitigates the reduction of collagen.[1] This mechanism suggests that this compound could be a valuable compound for developing treatments against skin photoaging.
While the primary described activity of this compound is related to anti-photoaging, other compounds in the regaloside family, such as Regaloside A, B, and C, have shown anti-inflammatory properties.[3][4] This suggests that this compound may also possess anti-inflammatory effects, warranting further investigation.
The following diagram illustrates the proposed signaling pathway for the anti-photoaging effects of this compound.
References
A Comprehensive Technical Guide to Phenylpropanoid Glycosides: From Biosynthesis to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanoid glycosides (PPGs) are a diverse class of naturally occurring phenolic compounds widely distributed throughout the plant kingdom.[1][2] Structurally, they are characterized by a C6-C3 phenylpropanoid skeleton linked to a sugar moiety, often with additional acylations.[2] These compounds are of significant interest to the scientific and pharmaceutical communities due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5] This in-depth technical guide provides a comprehensive overview of the biosynthesis, chemical diversity, and pharmacological activities of PPGs, complete with detailed experimental protocols and quantitative data to facilitate further research and drug development.
Biosynthesis and Chemical Structures of Phenylpropanoid Glycosides
The biosynthesis of phenylpropanoid glycosides originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine.[6][7] Phenylalanine is then converted through a series of enzymatic reactions into various phenylpropanoid precursors.
The general phenylpropanoid pathway commences with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[8] This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.[8] Subsequent modifications, including further hydroxylations, methylations, and ligations to Coenzyme A, generate a variety of hydroxycinnamic acids such as caffeic acid, ferulic acid, and sinapic acid. These activated acids are then available for glycosylation and acylation, leading to the vast diversity of PPGs found in nature. Glycosylation, the attachment of sugar moieties, is a crucial step that enhances the solubility, stability, and biological activity of these compounds.[8]
The structural diversity of PPGs is vast, with variations in the aglycone, the type and number of sugar units, and the nature and position of acyl groups. Common examples of well-studied phenylpropanoid glycosides include verbascoside (acteoside), echinacoside, forsythoside B, and salidroside.[9][10][11]
Biological Activities and Therapeutic Potential
Phenylpropanoid glycosides exhibit a remarkable array of pharmacological activities, making them promising candidates for the development of new therapeutic agents.
Antioxidant Activity
Many PPGs are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[3][12] This activity is often attributed to the presence of catechol moieties in their structures. The antioxidant capacity of PPGs is a key contributor to their other biological effects, such as their neuroprotective and anti-inflammatory properties.
| Compound | Assay | IC50 Value | Source |
| Verbascoside (Acteoside) | DPPH radical scavenging | 19.89 µg/mL | [13] |
| Verbascoside (Acteoside) | Cu2+-induced LDL peroxidation | 63.31 µg/mL | [13] |
| Verbascoside (Acteoside) | H2O2 scavenging | 2.6 µg/mL | [13] |
| Echinacoside | DPPH radical scavenging | - | [14] |
| F13b1/PV-EA (from Pistachio Hull) | ABTS radical scavenging | < 125 µg/mL | [15] |
Anti-inflammatory Activity
PPGs have demonstrated significant anti-inflammatory effects in various experimental models.[5][16] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[17] The anti-inflammatory actions of some PPGs are mediated through the inhibition of key signaling pathways like the NF-κB pathway.[17]
| Compound | Assay | IC50 Value | Source |
| Verbascoside (Acteoside) | Inhibition of NO production | - | [18] |
| Phillyrin | Cyclooxygenase (COX) inhibition | - | [19] |
| Asarone | COX-I inhibition (at 100 mg/mL) | 46.15% inhibition | [5] |
| Asarone | COX-II inhibition (at 100 mg/mL) | 64.39% inhibition | [5] |
| Bibenzyl derivative (1) | Inhibition of NO production | 9.3 µM | [17] |
| Benzofuran stilbene (6) | Inhibition of NO production | 32.3 µM | [17] |
Neuroprotective Effects
Several PPGs, including acteoside and echinacoside, have shown promise in protecting neurons from damage in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][20] Their neuroprotective mechanisms involve reducing oxidative stress, inhibiting apoptosis, and modulating signaling pathways such as the Nrf2/ARE pathway.[4]
| Compound | Model | Effect | Source |
| Acteoside | Rotenone-induced neuronal injury | Significant neuroprotection | [4] |
| Acteoside | Aβ1-42-induced cytotoxicity in SH-SY5Y cells (50 µg/mL) | Increased cell viability | [20] |
| Isoacteoside | Aβ1-42-induced cytotoxicity in SH-SY5Y cells (50 µg/mL) | Increased cell viability | [20] |
Anticancer Activity
Emerging evidence suggests that some PPGs possess anticancer properties.[21][22] They can induce apoptosis in cancer cells, inhibit cell proliferation, and arrest the cell cycle. The cytotoxic effects of these compounds have been observed in various cancer cell lines, including breast and lung cancer.[22]
| Compound | Cell Line | IC50 Value | Source |
| Podophyllotoxin | Colorectal cancer cells | 649.7 nM | [21] |
| Deoxypodophyllotoxin (DPT) | HT29 colorectal cancer cells | 56.1 nM | [21] |
| Echinacea purpurea extract C | HeLa cells | 270 µg/mL | [23] |
| Echinacea purpurea extract C | MCF-7 cells | 8171 µg/mL | [23] |
| Echinacea purpurea extract C | HCT-15 cells | 9338 µg/mL | [23] |
Key Signaling Pathways
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a crucial cellular defense mechanism against oxidative stress.[24][25] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Several PPGs have been shown to activate this pathway, contributing to their neuroprotective and anti-inflammatory effects.
Experimental Protocols
Extraction and Isolation of Phenylpropanoid Glycosides
A general workflow for the extraction and purification of PPGs from plant material is outlined below.
Detailed Protocol for Ultrasonic-Assisted Extraction: [26]
-
Plant Material: Use dried and powdered plant material.
-
Solvent: Prepare a deep eutectic solvent (DES), for example, a mixture of choline chloride and glycerol, with a specific water content (e.g., 50%). Alternatively, methanol or ethanol can be used.
-
Extraction Parameters:
-
Ultrasonic Power: Set to an optimized level (e.g., 230 W).
-
Liquid-to-Solid Ratio: Use an optimized ratio (e.g., 24:1 mL/g).
-
Time and Temperature: Perform extraction for a defined period at a controlled temperature.
-
-
Processing: After extraction, filter the mixture and concentrate the filtrate under vacuum to obtain the crude extract.
Purification by Counter-Current Chromatography: [26][27]
-
Solvent System: Select a suitable two-phase solvent system, such as ethyl acetate/aqueous DES solution.
-
Sample Preparation: Dissolve the crude extract in the selected solvent system.
-
Chromatography: Perform high-speed counter-current chromatography (HSCCC) to separate the components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify and isolate the pure PPGs.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.[3][28][29]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.24 mg/mL).
-
Test compounds (PPGs) dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., ascorbic acid).
-
-
Procedure:
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution.
-
Add different concentrations of the test compound or positive control.
-
For the control, add only the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting a dose-response curve.
-
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.[17]
Protocol: [17]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test PPGs for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no PPG treatment.
-
-
NO Measurement (Griess Assay):
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which reflects the amount of NO produced.
-
-
Calculation:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.
-
Conclusion and Future Perspectives
Phenylpropanoid glycosides represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their antioxidant, anti-inflammatory, and neuroprotective effects, make them attractive candidates for the development of novel drugs for a range of human diseases. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further research is warranted to fully elucidate the mechanisms of action of these compounds, optimize their extraction and synthesis, and evaluate their efficacy and safety in preclinical and clinical studies. The continued exploration of the vast chemical space of PPGs holds great promise for the future of medicine.
References
- 1. [PDF] DPPH radical-scavenging effect of several phenylpropanoid compounds and their glycoside derivatives. | Semantic Scholar [semanticscholar.org]
- 2. Determination of the Bioactive Compounds from Echinacea purpurea (L.) Moench Leaves Extracts in Correlation with the Antimicrobial Activity and the In Vitro Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acteoside exerts neuroprotection effects in the model of Parkinson's disease via inducing autophagy: Network pharmacology and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPPH radical-scavenging effect of several phenylpropanoid compounds and their glycoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anti-inflammatory phenylpropanoid glycosides from Clerodendron trichotomum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. academic.oup.com [academic.oup.com]
- 28. mdpi.com [mdpi.com]
- 29. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
A Technical Guide to the Anti-inflammatory Effects of Regaloside A and B
Introduction
This technical guide provides an in-depth overview of the anti-inflammatory properties of Regaloside A and Regaloside B, phenylpropanoid glucosides isolated from the bulbs of plants belonging to the Lilium genus.[1][2][3] While the initial query focused on "Regaloside I," publicly available scientific literature predominantly details the activities of Regaloside A and B. It is presumed that "this compound" may be a less common variant or a potential misnomer for these more extensively studied compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Anti-inflammatory Mechanism
Regaloside A and B exert their anti-inflammatory effects primarily through the inhibition of key inflammatory mediators and signaling pathways.[2][4][5][6] In cellular models of inflammation, particularly those stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), these compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4][5][6] This suppression leads to a decrease in the production of nitric oxide (NO) and prostaglandins, respectively, which are potent pro-inflammatory molecules. The mechanism of action is linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2][4][5]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the reported quantitative data on the inhibitory effects of Regaloside A and B on various inflammatory markers.
Table 1: Effect of Regaloside A on Inflammatory Markers in RAW 264.7 Macrophages and HASMCs
| Marker | Cell Type | Treatment Conditions | Concentration of Regaloside A | Inhibition/Reduction (%) | Reference |
| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) for 24h, pre-treated with Regaloside A for 2h | 50 µg/mL | 29.7% | [4][5] |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) for 24h, pre-treated with Regaloside A for 2h | 50 µg/mL | -31.6% (increase) | [4][5] |
| p-p65/p65 Ratio | RAW 264.7 | LPS (1 µg/mL) for 15 min, pre-treated with Regaloside A for 2h | 50 µg/mL | 59.3% | [4][5] |
| VCAM-1 Expression | HASMCs | TNF-α (10 ng/mL) for 12h, pre-treated with Regaloside A for 2h | 50 µg/mL | 51.4% | [4][5] |
Note: A negative value for inhibition of COX-2 expression by Regaloside A suggests a potential increase in expression under the reported experimental conditions. Further investigation would be needed to clarify this observation.
Table 2: Effect of Regaloside B on Inflammatory Markers in RAW 264.7 Macrophages
| Marker | Cell Type | Treatment Conditions | Concentration of Regaloside B | Inhibition/Reduction (%) | Reference |
| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) for 24h, pre-treated with Regaloside B for 2h | 50 µg/mL | 73.8% | [2] |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) for 24h, pre-treated with Regaloside B for 2h | 50 µg/mL | 1.1% | [2] |
| p-p65/p65 Ratio | RAW 264.7 | LPS (1 µg/mL) for 15 min, pre-treated with Regaloside B for 2h | 50 µg/mL | 56.8% | [2] |
| VCAM-1 Expression | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of Regaloside A and B's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7: A murine macrophage cell line commonly used to study inflammation.
-
HASMCs (Human Aortic Smooth Muscle Cells): Used to investigate inflammation in the context of vascular biology.
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of Regaloside A or B for a pre-treatment period (e.g., 2 hours).
-
Following pre-treatment, an inflammatory stimulus such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) is added to the wells.
-
Cells are incubated for a specified duration (e.g., 15 minutes for signaling pathway analysis, 12-24 hours for protein expression analysis).
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of Regaloside A or B for the same duration as the anti-inflammatory experiments.
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
RAW 264.7 cells are treated with Regaloside and LPS as described above.
-
After 24 hours of incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve generated with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Cell culture supernatants and standards are added to the wells and incubated for 2 hours at room temperature.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated for 1-2 hours.
-
The plate is washed again, and a substrate solution (e.g., TMB) is added, leading to a color change.
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured at 450 nm.
-
Western Blotting for Protein Expression
Western blotting is used to determine the protein levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., p65, IκBα).
-
Procedure:
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
RT-qPCR is used to measure the messenger RNA (mRNA) levels of genes encoding inflammatory mediators.
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for iNOS, COX-2, TNF-α, etc., and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Regaloside A and B and a general experimental workflow.
Signaling Pathway of Regaloside Anti-inflammatory Action
Caption: NF-κB signaling pathway and the inhibitory action of Regaloside A/B.
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Logical Relationship of Regaloside's Molecular Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regaloside A | CAS:114420-66-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Regaloside B|CAS 114420-67-6|DC Chemicals [dcchemicals.com]
Methodological & Application
Application Note: Quantification of Regaloside I using a Validated HPLC-PDA Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regaloside I, a phenylpropanoid glycerol glucoside, is a bioactive compound found in plants of the Lilium genus.[1][2] It has garnered research interest for its potential therapeutic properties, including antioxidant effects.[1] Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the quantitative analysis of this compound.
Chemical Properties of this compound
-
Chemical Structure: Phenylpropanoid glycerol glucoside[3]
-
Solubility: Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol[3]
-
CAS Number: 126239-78-9[3]
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Sample matrix (e.g., dried and powdered bulbs of Lilium lancifolium Thunb.)
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from Lilium lancifolium Thunb. bulbs)
-
Extraction:
-
Accurately weigh 1.0 g of powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex for 1 minute and then extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine all the supernatants.
-
-
Purification:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Redissolve the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC-PDA Method
A simultaneous quantitative analysis method has been developed for eight regalosides, including this compound, using HPLC-PDA.[1]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Column: Gemini C18 reversed-phase analytical column (or equivalent)[1]
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution program is employed for the separation.[1]
-
Flow Rate: Typically 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detection: Monitor at a wavelength where this compound exhibits maximum absorbance.
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Linearity (Coefficient of Determination, r²) | ≥0.9999 | [1] |
| Limit of Detection (LOD) | 0.10–0.66 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.29–2.01 µg/mL | [1] |
| Recovery | 95.39–103.925% | [1] |
| Precision (RSD) | <2.78% | [1] |
Note: The ranges for LOD, LOQ, recovery, and precision are for a method analyzing eight regalosides simultaneously, including this compound.[1]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the HPLC-PDA system components.
References
Application Notes and Protocols for the Extraction and Purification of Regaloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside I, a phenylpropanoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Found in various plant species, particularly within the Lilium genus, the effective isolation and purification of this compound are crucial for its further investigation and potential application in drug development. These application notes provide a detailed protocol for the extraction and purification of this compound, compiled from established methodologies for similar phenylpropanoid glycosides. The protocols are designed to be adaptable for laboratory-scale operations and can be scaled up with appropriate modifications.
Data Presentation
The following tables summarize representative quantitative data for the extraction and purification of phenylpropanoid glycosides, including this compound, based on typical laboratory results. These values can serve as a benchmark for researchers to evaluate the efficiency of their own extraction and purification processes.
Table 1: Extraction Yield of Phenylpropanoid Glycosides from Plant Material
| Extraction Method | Solvent System | Plant Material (g) | Crude Extract Yield (g) | Phenylpropanoid Glycoside Content in Crude Extract (%) |
| Maceration | 70% Ethanol | 1000 | 150 | ~5-10 |
| Soxhlet Extraction | Methanol | 500 | 80 | ~8-12 |
| Ultrasonic-Assisted Extraction | 80% Methanol | 200 | 35 | ~10-15 |
Table 2: Purification of this compound from Crude Extract
| Purification Step | Stationary Phase | Elution System | Sample Loaded (g) | Fraction Yield (g) | Purity of this compound (%) |
| Macroporous Resin Chromatography | HPD-100 Resin | Stepwise gradient of Ethanol in Water (e.g., 20%, 40%, 60%) | 100 | 10 (from 60% EtOH fraction) | ~50-60 |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., Ethyl acetate-n-butanol-water) | Lower aqueous phase | 1 | 0.15 | >95 |
| Preparative HPLC | C18 Silica Gel | Gradient of Acetonitrile in Water | 0.1 | 0.08 | >98 |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material (e.g., bulbs of Lilium species).
Materials:
-
Dried and powdered plant material
-
70% Ethanol (EtOH) in distilled water
-
Large glass container with a lid
-
Mechanical shaker or stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of the dried, powdered plant material and place it into the large glass container.
-
Add 10 liters of 70% ethanol to the container, ensuring all the plant material is fully submerged.
-
Seal the container and place it on a mechanical shaker or use a mechanical stirrer to agitate the mixture at room temperature for 24 hours.
-
After 24 hours, stop the agitation and filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to maximize the yield.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be lyophilized or vacuum-dried to obtain a powder.
Purification of this compound
This protocol outlines a two-step purification process involving macroporous resin chromatography followed by high-speed counter-current chromatography (HSCCC).
2.1. Step 1: Macroporous Resin Column Chromatography
This initial purification step aims to enrich the phenylpropanoid glycoside fraction from the crude extract.
Materials:
-
Crude extract
-
HPD-100 macroporous resin
-
Chromatography column
-
Distilled water
-
Ethanol (20%, 40%, 60% in distilled water)
-
Fraction collector
Procedure:
-
Swell the HPD-100 macroporous resin in ethanol for 24 hours, then wash thoroughly with distilled water.
-
Pack the chromatography column with the prepared resin. The bed volume should be appropriate for the amount of crude extract to be loaded.
-
Dissolve the crude extract in a minimal amount of distilled water and load it onto the column.
-
Wash the column with 2-3 bed volumes of distilled water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water. Start with 2-3 bed volumes of 20% ethanol, followed by 40% ethanol, and finally 60% ethanol.
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Phenylpropanoid glycosides are expected to elute in the 40-60% ethanol fractions.
-
Pool the fractions containing this compound and concentrate them using a rotary evaporator.
2.2. Step 2: High-Speed Counter-Current Chromatography (HSCCC)
This step provides high-resolution purification of this compound from the enriched fraction.
Materials:
-
Enriched fraction from macroporous resin chromatography
-
HSCCC instrument
-
Two-phase solvent system: A common system for phenylpropanoid glycosides is Ethyl acetate-n-butanol-water (e.g., in a 4:1:5 v/v/v ratio). The optimal ratio should be determined experimentally by assessing the partition coefficient (K) of this compound.
-
HPLC-grade solvents
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC column with the stationary phase (typically the lower aqueous phase for this class of compounds).
-
Dissolve the enriched fraction in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Pump the mobile phase (the upper organic phase) through the column at a set flow rate (e.g., 1.5-2.0 mL/min) while the column is rotating at a specific speed (e.g., 800-1000 rpm).
-
Monitor the effluent using a UV detector (phenylpropanoid glycosides typically absorb around 280 nm and 330 nm).
-
Collect the fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for the purity of this compound using analytical HPLC.
-
Pool the pure fractions and remove the solvent under vacuum to obtain purified this compound.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathway: Inhibition of NF-κB by this compound
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central mediator of the inflammatory response.
In Vivo Models for Testing Regaloside I Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside I, a phenylpropanoid glycoside, belongs to a class of natural compounds that have demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective activities. While direct in vivo studies on this compound are emerging, the well-documented efficacy of structurally related phenylpropanoid glycosides provides a strong rationale for investigating its therapeutic utility. These compounds are known to modulate key signaling pathways involved in inflammation and neuronal cell death, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
These application notes provide detailed protocols for established in vivo models to assess the anti-inflammatory and neuroprotective efficacy of this compound. The included methodologies, data presentation structures, and pathway diagrams are intended to guide researchers in designing robust preclinical studies.
I. Anti-Inflammatory Efficacy of this compound
Phenylpropanoid glycosides have consistently shown potent anti-inflammatory effects in various preclinical models. These effects are largely attributed to their ability to suppress the production of pro-inflammatory mediators. The proposed in vivo models are standard and widely accepted for evaluating anti-inflammatory drug candidates.
A. Carrageenan-Induced Paw Edema in Rodents
This model is a classic and highly reproducible assay for acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220 g for rats, 20-25 g for mice).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o.).
-
Group II: this compound (Dose 1, e.g., 10 mg/kg, p.o.).
-
Group III: this compound (Dose 2, e.g., 20 mg/kg, p.o.).
-
Group IV: this compound (Dose 3, e.g., 40 mg/kg, p.o.).
-
Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure: a. Fast animals overnight before the experiment. b. Administer this compound, vehicle, or standard drug orally 60 minutes before carrageenan injection. c. Measure the initial paw volume of the right hind paw using a plethysmometer. d. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw. e. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04* | 27.0 |
| This compound | 20 | 0.45 ± 0.03** | 47.1 |
| This compound | 40 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
B. Cotton Pellet-Induced Granuloma in Rodents
This model is used to evaluate the effect of a test compound on the proliferative phase of inflammation, which is characteristic of chronic inflammatory conditions.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure: a. Anesthetize the rats. b. Shave the fur on the back and sterilize the area. c. Make a small incision and subcutaneously implant two sterile cotton pellets (50 ± 1 mg) on either side of the spine. d. Suture the incision. e. Administer this compound (at various doses), vehicle, or a standard drug (e.g., dexamethasone) orally once daily for 7 consecutive days. f. On the 8th day, euthanize the animals and dissect out the cotton pellets. g. Remove any extraneous tissue and dry the pellets in a hot air oven at 60°C to a constant weight.
-
Data Analysis:
-
Calculate the mean dry weight of the granuloma tissue.
-
Determine the percentage inhibition of granuloma formation.
-
Data Presentation:
Table 2: Effect of this compound on Cotton Pellet-Induced Granuloma in Rats
| Treatment Group | Dose (mg/kg/day) | Dry Granuloma Weight (mg) (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 150.5 ± 8.2 | - |
| This compound | 10 | 115.2 ± 6.5* | 23.5 |
| This compound | 20 | 92.8 ± 5.1** | 38.3 |
| This compound | 40 | 75.4 ± 4.7 | 49.9 |
| Dexamethasone | 1 | 65.1 ± 3.9 | 56.7 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Signaling Pathway in Inflammation
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
II. Neuroprotective Efficacy of this compound
The antioxidant and anti-inflammatory properties of phenylpropanoid glycosides suggest their potential in mitigating neuronal damage in various neurological disorders.
A. Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
This model mimics human ischemic stroke and is widely used to evaluate the neuroprotective effects of therapeutic agents.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Grouping: Similar to the inflammation models, with a sham-operated group.
-
Procedure: a. Anesthetize the rat. b. Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). c. Ligate the CCA and ECA. d. Insert a nylon monofilament through the ICA to occlude the origin of the middle cerebral artery (MCA). e. After 60-90 minutes of occlusion, withdraw the filament to allow reperfusion. f. Administer this compound (intravenously or intraperitoneally) at the onset of reperfusion. g. Sham-operated animals undergo the same surgical procedure without MCA occlusion.
-
Assessments (24-48 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: Euthanize the animals, remove the brains, and slice them. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.
-
Histopathology: Assess neuronal damage in the ischemic penumbra using stains like Hematoxylin and Eosin (H&E) or Nissl staining.
-
Data Presentation:
Table 3: Neuroprotective Effects of this compound in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Neurological Score (Mean ± SEM) | Infarct Volume (%) (Mean ± SEM) |
| Sham | - | 0.2 ± 0.1 | 0 |
| Vehicle Control | - | 3.8 ± 0.4 | 45.2 ± 3.1 |
| This compound | 10 | 2.9 ± 0.3 | 32.5 ± 2.8 |
| This compound | 20 | 2.1 ± 0.2 | 21.8 ± 2.5 |
| Positive Control (e.g., Nimodipine) | 2 | 2.3 ± 0.3 | 24.1 ± 2.9 |
*p<0.05, **p<0.01 compared to vehicle control.
Signaling Pathway in Neuroprotection
This compound's neuroprotective effects are likely mediated by the suppression of excitotoxicity, oxidative stress, and inflammation.
Caption: Neuroprotective mechanisms of this compound.
III. Experimental Workflow Overview
The successful evaluation of this compound's in vivo efficacy requires a systematic and well-planned experimental workflow.
Caption: General experimental workflow for in vivo testing.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory and neuroprotective efficacy. Based on the activities of related phenylpropanoid glycosides, it is anticipated that this compound will demonstrate significant therapeutic potential in these models. The modulation of the NF-κB and MAPK pathways is a key area of investigation for its mechanism of action. Rigorous adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is crucial for the further development of this compound as a potential therapeutic agent.
Analytical Standards for Regaloside I: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To facilitate advancements in natural product research and drug development, this application note provides a comprehensive overview of the analytical standards and methodologies for the quantification and characterization of Regaloside I. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries engaged in the analysis of this and related compounds.
This compound, a phenylpropanoid glycerol glucoside found in various plant species, including lilies, has garnered interest for its potential biological activities.[1][2] Accurate and reliable analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This note details established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols, along with nuclear magnetic resonance (NMR) data for structural confirmation.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for its analysis.
| Property | Value | Source |
| CAS Number | 126239-78-9 | [3][4][5][6] |
| Molecular Formula | C20H26O11 | [3][4][5][6] |
| Molecular Weight | 442.42 g/mol | [3][4] |
| Appearance | Solid | [2][5] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2][3][5][7] |
High-Performance Liquid Chromatography (HPLC-PDA) Method for Quantification
A validated HPLC method coupled with a Photodiode Array (PDA) detector has been established for the simultaneous determination of this compound and other related regalosides.[8][9]
Quantitative Data Summary
The following table summarizes the validation parameters of the HPLC-PDA method for this compound.
| Parameter | This compound |
| Linearity (r²) | ≥0.9999 |
| Limit of Detection (LOD) | 0.10–0.66 µg/mL |
| Limit of Quantitation (LOQ) | 0.29–2.01 µg/mL |
| Recovery | 95.39–103.92% |
| Precision (RSD) | <2.78% |
Data sourced from a study on the simultaneous determination of eight regalosides from Lilium lancifolium Thunb. bulbs.[8][9]
Experimental Protocol: HPLC-PDA Analysis
This protocol is designed for the quantitative analysis of this compound in various samples.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) detector.
-
Column: Gemini C18 reversed-phase analytical column (250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Gradient Elution: A linear gradient is typically employed. For a simultaneous analysis of multiple regalosides, a gradient of 15–34.6% B over 28 minutes can be used.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40 °C.[9]
-
Detection Wavelength: UV detection can be monitored at 305, 310, and 325 nm.[11]
-
Injection Volume: 10 µL.[10]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a common method involves extraction with a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.
3. Analysis and Quantification:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
LC-MS offers higher sensitivity and selectivity for the analysis of this compound, particularly in complex matrices like biological samples.[1][12]
Quantitative Data Summary
LC-MS methods provide high sensitivity for pharmacokinetic studies.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.1–1.0 ng/mL |
Data from a pharmacokinetic study of seven major bioactive components, including this compound, in rat plasma.[12]
Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using LC-MS.
1. Instrumentation and Conditions:
-
LC System: An Agilent 1260 series HPLC system or equivalent.[10]
-
Mass Spectrometer: A triple-quadrupole mass spectrometer with an API-ESI ionization source.[10]
-
Column: Poroshell 120 EC-C18 column (150 mm × 3.0 mm, 2.7 µm).[12]
-
Mobile Phase:
-
Gradient Elution: A gradient program is used to achieve separation.
-
Flow Rate: 0.4 mL/min.[12]
-
Ionization Mode: Can be performed in both positive and negative ion modes.[10]
-
Mass Scan Range: m/z 100–2000.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[12]
2. Sample Preparation:
-
Plasma Samples: Protein precipitation is a common method. This can be achieved by adding methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins.[12] The supernatant is then collected for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural identification of this compound.[3][10]
Experimental Protocol: NMR Analysis
-
Spectrometer: AMX-400 or 500 MHz spectrometer.[10]
-
Solvent: Samples are typically dissolved in methanol-d4.[10]
-
Reference Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[10]
-
Experiments: 1D (¹H NMR, ¹³C NMR) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete structure.[10]
Experimental Workflow and Data Analysis
The following diagrams illustrate the typical workflow for the analysis of this compound and the logical relationship of the analytical techniques.
Caption: General experimental workflow for the analysis of this compound.
Caption: Relationship between analytical techniques and objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Regaloside A | CAS:114420-66-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. CFWLABS | Reference Materials, Standards, Isotope Labeled and Biochemcials [cfwlabs.com]
- 5. chemfaces.com [chemfaces.com]
- 6. Regaloside A (CAS#114420-66-5); Regaloside B (CAS#114420-67-6); Regaloside C (CA... | Manufacturer ChemFaces [chemfaces.com]
- 7. Soyasaponin Ba | CAS:114590-20-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. researchgate.net [researchgate.net]
- 9. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic comparison of seven major bioactive components in normal and depression model rats after oral administration of Baihe Zhimu decoction by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regaloside Compounds
A focus on Regaloside A and C due to the limited availability of data for Regaloside I.
Introduction
Regalosides are a class of phenylpropanoid glycosides that have garnered interest in the scientific community for their potential therapeutic properties. Notably, various Regaloside compounds have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. This document provides detailed application notes and protocols for the solubility and solution preparation of Regaloside compounds, with a specific focus on Regaloside A and C, for which more extensive data is available. The protocols outlined below are intended for researchers, scientists, and professionals in drug development to facilitate the effective use of these compounds in both in vitro and in vivo studies.
Data Presentation: Solubility of Regaloside Compounds
The solubility of a compound is a critical factor in the design and reproducibility of experiments. The following table summarizes the known solubility data for Regaloside A and C in various solvents and solvent systems. It is important to note that for complex solvent systems, the order of addition can be crucial for achieving a clear solution.
| Compound | Solvent/System | Solubility | Notes |
| Regaloside A | Dimethyl Sulfoxide (DMSO) | 45 mg/mL (112.39 mM) | Sonication is recommended to aid dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM) | Results in a clear solution.[2] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.24 mM) | Results in a clear solution.[2] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.24 mM) | Results in a clear solution.[2] | |
| Regaloside C | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.00 mM) | Results in a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.00 mM) | Results in a clear solution.[3] | |
| Regaloside F | DMSO, Pyridine, Methanol, Ethanol | Soluble | Specific concentrations not provided.[4] |
Experimental Protocols
Protocol 1: Preparation of Regaloside A or C Stock Solution (10 mg/mL in DMSO)
This protocol describes the preparation of a stock solution, which can be stored for later use.
Materials:
-
Regaloside A or Regaloside C powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Regaloside A or C powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[1]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][3] Protect from light.[2]
Protocol 2: Preparation of Regaloside A or C Working Solution for In Vivo Studies
This protocol details the preparation of a working solution suitable for administration in animal models. It is recommended to prepare this solution fresh on the day of use.[2][3]
Materials:
-
Regaloside A or C stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile conical tubes
Procedure (for a final concentration of 2.5 mg/mL):
-
This protocol is based on the solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3]
-
To prepare 1 mL of the final working solution, start by adding 400 µL of PEG300 to a sterile conical tube.
-
Add 100 µL of the 25 mg/mL Regaloside A or C DMSO stock solution to the PEG300 and mix thoroughly by vortexing. Note: If your stock is 10 mg/mL, you will need to adjust the volumes accordingly or start with a more concentrated stock.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[2]
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[2]
-
Vortex the final solution to ensure it is clear and well-mixed. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][3]
-
Use the freshly prepared working solution for your in vivo experiments on the same day.
Mandatory Visualizations
Signaling Pathway of Regaloside A's Anti-inflammatory Action
Regaloside A has been shown to exert anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved by reducing the phosphorylation of p65, a subunit of the NF-κB transcription factor. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed anti-inflammatory mechanism of Regaloside A via inhibition of the NF-κB pathway.
Experimental Workflow for In Vivo Solution Preparation
The following diagram outlines the logical steps for preparing a Regaloside working solution for animal studies.
Caption: Step-by-step workflow for the preparation of Regaloside solutions for in vivo research.
References
Mass Spectrometry Analysis of Regaloside I: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside I, a phenylpropanoid glycerol glycoside, has garnered interest for its potential therapeutic properties, including its role in dermatology and drug development. This application note provides a detailed protocol for the mass spectrometry analysis of this compound, intended to facilitate its identification, characterization, and quantification in various sample matrices. The methodologies outlined herein are designed for researchers in natural product chemistry, pharmacology, and drug development. This document includes protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, complemented by a proposed fragmentation pattern and a potential signaling pathway associated with its biological activity.
Introduction
This compound is a naturally occurring phenylpropanoid glycerol glycoside with the molecular formula C₂₀H₂₆O₁₁.[1][2] It has been identified as an active compound that can inhibit the upregulation of the F-actin capping protein alpha-1 subunit (CAPZA1).[1][2] This inhibitory action has been shown to prevent morphological changes in human dermal fibroblasts induced by UVA radiation and to inhibit the reduction of collagen.[1][2] Given these properties, this compound presents a promising candidate for further investigation in the fields of dermatology, particularly in anti-aging and skin photo-protection research, as well as in broader drug discovery programs. Accurate and reliable analytical methods are paramount for the advancement of such research. Mass spectrometry, coupled with liquid chromatography, offers the sensitivity and specificity required for the detailed analysis of this compound.
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from plant tissues, such as the rhizomes of Lilium brownii var. viridulum Baker, where it has been found.[1][2]
Materials:
-
Plant tissue (fresh or dried and powdered)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Weigh 1 gram of the homogenized plant material.
-
Add 10 mL of 80% methanol in water.
-
Vortex the mixture for 5 minutes.
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the pellet with another 10 mL of 80% methanol.
-
Combine the supernatants.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Re-dissolve the extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value (Positive Ion Mode) | Value (Negative Ion Mode) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Scan Range (MS1) | m/z 100-1000 | m/z 100-1000 |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | Ramped (e.g., 10-40 eV) |
Data Presentation
Quantitative Data Summary
The following table summarizes the key mass spectrometric data for this compound.
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | C₂₀H₂₆O₁₁ | 442.4 | 443.1502 | 465.1321 | 441.1345 |
Note: The exact mass values for the adducts are calculated based on the molecular formula.
Visualization of Key Processes
Proposed Mass Spectrometry Fragmentation of this compound
The following diagram illustrates a plausible fragmentation pathway for this compound based on the common fragmentation patterns of phenylpropanoid glycosides. The fragmentation is initiated by the cleavage of the glycosidic bond and subsequent losses of water and other small molecules from the aglycone.
Figure 1: Proposed MS/MS fragmentation of this compound.
Experimental Workflow for LC-MS Analysis
The workflow diagram below outlines the sequential steps involved in the LC-MS analysis of this compound from sample preparation to data analysis.
Figure 2: LC-MS experimental workflow.
Proposed Signaling Pathway of this compound in Dermal Fibroblasts
This compound has been reported to inhibit the upregulation of CAPZA1, a protein that caps the barbed end of actin filaments, thereby regulating actin polymerization.[1][2] In the context of UVA-induced photoaging, increased CAPZA1 expression can lead to altered fibroblast morphology and reduced collagen synthesis. The following diagram proposes a signaling pathway for the action of this compound.
Figure 3: Proposed signaling pathway of this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometry-based analysis of this compound. The detailed experimental procedures for sample preparation and LC-MS analysis will enable researchers to reliably identify and quantify this compound. The proposed fragmentation pattern and signaling pathway offer valuable insights for structural elucidation and for understanding the biological activity of this compound, thereby supporting its further investigation as a potential therapeutic agent in dermatology and other areas of drug development.
References
Application Note: Structural Elucidation of Regaloside I using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regaloside I is a phenylpropanoid glycerol glucoside first isolated from the bulbs of Lilium brownii.[1] Phenylpropanoid glycosides are a class of natural products known for a variety of biological activities, and their structural characterization is crucial for understanding their therapeutic potential. This application note provides a detailed protocol for the structure elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining the structure of organic molecules.[2]
Data Presentation
The complete structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While the specific published data for this compound is not available, the following table represents the expected ¹H and ¹³C NMR chemical shifts for a compound with a similar phenylpropanoid glycerol glucoside scaffold. These assignments are based on the analysis of COSY, HSQC, and HMBC correlations.
Table 1: Representative ¹H and ¹³C NMR Data for a Regaloside-type Phenylpropanoid Glycerol Glucoside (in CD₃OD)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн, mult., J in Hz) | Key HMBC Correlations |
| Glycerol Moiety | |||
| 1 | ~65-70 | ~4.2-4.4 (m) | C-2, C-3, C-p-coumaroyl |
| 2 | ~70-75 | ~3.8-4.0 (m) | C-1, C-3, C-1' |
| 3 | ~63-68 | ~3.6-3.8 (m) | C-1, C-2 |
| p-Coumaroyl Moiety | |||
| 1' | ~130-135 | - | H-2', H-6', H-7' |
| 2', 6' | ~130-135 | ~7.5-7.7 (d, 8.5) | C-4', C-7' |
| 3', 5' | ~115-120 | ~6.8-7.0 (d, 8.5) | C-1', C-4' |
| 4' | ~160-165 | - | H-2', H-6', H-3', H-5' |
| 7' | ~145-150 | ~7.6-7.8 (d, 16.0) | C-1', C-2', C-6', C-8' |
| 8' | ~115-120 | ~6.3-6.5 (d, 16.0) | C-1', C-7', C-9' |
| 9' | ~168-172 | - | H-7', H-8' |
| Glucose Moiety | |||
| 1'' | ~103-105 | ~4.3-4.5 (d, 7.5) | C-2 (Glycerol) |
| 2'' | ~74-76 | ~3.2-3.4 (m) | C-1'', C-3'' |
| 3'' | ~77-79 | ~3.3-3.5 (m) | C-2'', C-4'' |
| 4'' | ~70-72 | ~3.2-3.4 (m) | C-3'', C-5'' |
| 5'' | ~77-79 | ~3.3-3.5 (m) | C-4'', C-6'' |
| 6'' | ~61-63 | ~3.7-3.9 (m) | C-4'', C-5'' |
Disclaimer: The data presented in this table is a representative example for a regaloside-type compound and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structure elucidation of this compound.
1. Sample Preparation
-
Sample: Isolated and purified this compound (typically 1-5 mg).
-
Solvent: Deuterated methanol (CD₃OD) is a common choice for dissolving polar glycosides.
-
Procedure:
-
Weigh the sample accurately and dissolve it in approximately 0.5 mL of CD₃OD in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
The solution should be clear and free of any particulate matter.
-
2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR (Proton NMR):
-
Purpose: To determine the number of different types of protons and their electronic environments.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To determine the number of different types of carbon atoms.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
-
Typical Parameters:
-
Pulse Program: Standard COSY or DQF-COSY sequence.
-
Data Points: 1024 x 1024.
-
Number of Scans per Increment: 2-4.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Typical Parameters:
-
Pulse Program: Standard HSQC with gradient selection.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Data Points: 1024 x 256.
-
Number of Scans per Increment: 4-8.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Typical Parameters:
-
Pulse Program: Standard HMBC with gradient selection.
-
Long-Range Coupling Constant: Optimized for ~8 Hz.
-
Data Points: 2048 x 256.
-
Number of Scans per Increment: 16-32.
-
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the described NMR experiments.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of natural products like this compound. By systematically applying the protocols outlined in this application note, researchers can confidently determine the chemical structure, which is a fundamental step in the process of drug discovery and development from natural sources.
References
Application Notes and Protocols for Regaloside I in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside I is a phenylpropanoid glycerol glucoside isolated from plants of the Lilium genus, such as Lilium 'Casa Blanca' and the rhizomes of Lilium brownii var. viridulum Baker.[1] Emerging research has identified its potential in dermatological applications, primarily focusing on its protective effects against photoaging. Furthermore, related compounds, Regaloside A and B, have demonstrated anti-inflammatory properties, suggesting a broader utility for this class of molecules in skin health.[1]
These application notes provide a comprehensive overview of the potential uses of this compound in dermatological research, with a focus on its anti-photoaging and anti-inflammatory activities. Detailed protocols for in vitro assays are provided to guide researchers in evaluating its efficacy.
Mechanism of Action
This compound's primary known mechanism of action in a dermatological context is the inhibition of UVA-induced photoaging processes in human dermal fibroblasts (HDFs). Specifically, it has been shown to inhibit the upregulation of the F-actin capping protein alpha-1 subunit (CAPZA1).[1] The upregulation of CAPZA1 is associated with morphological changes in fibroblasts and a reduction in collagen synthesis, which are hallmarks of photoaging. By inhibiting this pathway, this compound helps to maintain fibroblast morphology and prevent the degradation of the extracellular matrix.
Additionally, the anti-inflammatory properties observed in closely related molecules like Regaloside A and B suggest that this compound may also modulate inflammatory pathways in the skin. These related compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1]
Applications in Dermatological Research
Anti-Photoaging Studies
This compound is a promising candidate for research into the prevention and treatment of skin photoaging. Its ability to counteract the effects of UVA radiation on dermal fibroblasts makes it relevant for the development of topical formulations aimed at reducing wrinkles, improving skin elasticity, and preventing collagen degradation.
Anti-Inflammatory Research
Given the anti-inflammatory activity of related regalosides, this compound can be investigated for its potential to mitigate inflammatory skin conditions. This includes research into its effects on inflammatory cytokine production, and its potential application in models of dermatitis, psoriasis, and other inflammatory dermatoses.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds. Due to the limited publicly available data for this compound, data from closely related phenylpropanoid glycerol glucosides are included for comparative purposes.
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| This compound | UVA-induced CAPZA1 Upregulation | Human Dermal Fibroblasts (HDFs) | Not Specified | Inhibition of CAPZA1 upregulation and prevention of morphological changes. | [1] |
| Regaloside A | LPS-induced iNOS Expression | RAW 264.7 Macrophages | 50 µg/mL | Inhibition of iNOS expression. | [1] |
| Regaloside A | LPS-induced COX-2 Expression | RAW 264.7 Macrophages | 50 µg/mL | Inhibition of COX-2 expression. | [1] |
| Regaloside B | LPS-induced iNOS Expression | RAW 264.7 Macrophages | 50 µg/mL | Inhibition of iNOS expression. | [1] |
| Regaloside B | LPS-induced COX-2 Expression | RAW 264.7 Macrophages | 50 µg/mL | Inhibition of COX-2 expression. | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Photoaging Effects of this compound on Human Dermal Fibroblasts (HDFs)
This protocol outlines the procedure to evaluate the protective effects of this compound against UVA-induced damage in HDFs.
1. Cell Culture and Treatment:
-
Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HDFs in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Once cells reach 70-80% confluency, replace the culture medium with a serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50 µg/mL). A vehicle control (e.g., DMSO) should be included. Incubate for 24 hours.
2. UVA Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Cover the cells with a thin layer of PBS and irradiate with a UVA source (e.g., 5 J/cm²). A non-irradiated control group should be included.
-
After irradiation, replace the PBS with the serum-free medium containing the respective concentrations of this compound and incubate for a further 24-48 hours.
3. Assessment of Collagen Production:
-
Collect the cell culture supernatant to measure the amount of secreted pro-collagen type I using a Pro-Collagen Type I C-Peptide (PIP) ELISA kit, following the manufacturer's instructions.
4. Western Blot Analysis for CAPZA1 and MMP-1:
-
Lyse the cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CAPZA1, MMP-1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Protocol 2: In Vitro Assessment of Anti-Inflammatory Effects of this compound
This protocol is designed to evaluate the anti-inflammatory properties of this compound in a macrophage cell line.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µg/mL) for 1 hour. A vehicle control should be included.
2. Induction of Inflammation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A non-stimulated control group should be included.
3. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant and measure the nitrite concentration, an indicator of NO production, using the Griess reagent assay.
4. Western Blot Analysis for iNOS and COX-2:
-
Lyse the cells and perform Western blot analysis as described in Protocol 1, using primary antibodies against iNOS, COX-2, and a loading control.
Visualizations
Caption: Proposed mechanism of this compound in preventing photoaging.
Caption: Anti-inflammatory mechanism of related Regaloside compounds.
Caption: Experimental workflow for anti-photoaging assessment.
References
Experimental Design for Elucidating the Bioactivity of Regaloside I
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for Investigating the Effects of Regaloside I
Introduction: this compound, a phenylpropanoid glycerol glucoside, has been identified as a promising bioactive compound with potential therapeutic applications. Preliminary evidence suggests its involvement in mitigating the effects of photoaging by inhibiting the upregulation of Capping Protein Muscle Z-line Alpha 1 (CAPZA1) in Human Dermal Fibroblasts (HDFs), which in turn helps to prevent collagen degradation induced by UVA radiation[1][2]. Furthermore, the structural similarity of this compound to other regalosides with known anti-inflammatory properties suggests a broader range of biological activities, potentially involving the NF-κB signaling pathway.
These application notes provide a comprehensive experimental framework to thoroughly investigate the anti-photoaging and anti-inflammatory effects of this compound. The protocols outlined below are designed to be robust and reproducible, providing researchers with the necessary tools to explore its mechanism of action and potential for drug development.
Part 1: Investigating the Anti-Photoaging Effects of this compound in Human Dermal Fibroblasts
This section focuses on elucidating the protective effects of this compound against UVA-induced damage in human dermal fibroblasts, the primary cell type responsible for maintaining the skin's extracellular matrix.
Experimental Workflow for Anti-Photoaging Studies
Protocol 1.1: Culture of Human Dermal Fibroblasts (HDFs)
This protocol describes the basic maintenance and passaging of primary human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HDFs in T-75 flasks with Fibroblast Growth Medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 or 1:4 ratio.
Protocol 1.2: In Vitro Photoaging Model with UVA Irradiation
This protocol details the induction of photoaging in HDFs using UVA light.
Materials:
-
Cultured HDFs in 6-well plates
-
PBS
-
UVA light source (320-400 nm)
Procedure:
-
Seed HDFs in 6-well plates and grow to 80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Wash the cells with PBS and replace it with a thin layer of PBS.
-
Expose the cells to a controlled dose of UVA radiation (e.g., 5-20 J/cm²). An unirradiated control group should also be included.
-
After irradiation, replace PBS with fresh culture medium (with or without this compound) and incubate for a further 24-48 hours before analysis.
Protocol 1.3: Quantification of Total Collagen using Sirius Red Staining
This protocol allows for the quantification of total collagen produced by HDFs.
Materials:
-
Treated and untreated HDFs in 24-well plates
-
PBS
-
Fixation solution (e.g., Bouin's fluid)
-
Sirius Red staining solution (0.1% in picric acid)
-
0.01 M HCl
-
Destaining solution (0.1 M NaOH)
-
Microplate reader
Procedure:
-
After the post-irradiation incubation period, wash the cell layers with PBS.
-
Fix the cells with the fixation solution for 1 hour.
-
Wash the fixed cells with distilled water.
-
Stain with Sirius Red solution for 1 hour.
-
Wash with 0.01 M HCl to remove unbound dye.
-
Destain with 0.1 M NaOH.
-
Measure the absorbance of the destaining solution at 540 nm using a microplate reader.
Protocol 1.4: Analysis of Matrix Metalloproteinase-1 (MMP-1) Expression by ELISA
This protocol quantifies the amount of secreted MMP-1, a key enzyme in collagen degradation.
Materials:
-
Conditioned media from treated and untreated HDFs
-
Human MMP-1 ELISA Kit
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant (conditioned media) after the post-irradiation incubation period.
-
Perform the MMP-1 ELISA according to the manufacturer's protocol.[3][4][5][6]3. Briefly, add standards and samples to the pre-coated plate, followed by the detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength.
Protocol 1.5: Western Blot Analysis of CAPZA1 and NF-κB Pathway Proteins
This protocol is for assessing the protein levels of CAPZA1 and key components of the NF-κB signaling pathway.
Materials:
-
Treated and untreated HDFs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-CAPZA1, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
Part 2: Investigating the Anti-inflammatory Effects of this compound
This section outlines experiments to determine if this compound possesses anti-inflammatory properties, focusing on its potential to modulate the NF-κB signaling pathway in macrophages.
Signaling Pathway of NF-κB Activation
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. This compound | CAS:126239-78-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Human MMP-1(Matrix Metalloproteinase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Human MMP-1(Matrix Metalloproteinase 1) ELISA Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Compound X (e.g., Regaloside I) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Compound X (e.g., Regaloside I) in a variety of cell culture-based assays. The following protocols and data are intended to serve as a starting point for researchers interested in investigating the cellular effects of this compound.
Application Notes
Compound X is a novel natural product with potential therapeutic applications. In cell culture, it has been observed to exhibit cytotoxic effects against various cancer cell lines and modulate key signaling pathways involved in cell proliferation and survival. These notes are intended to guide researchers in designing experiments to explore the efficacy and mechanism of action of Compound X.
Potential Applications:
-
Cytotoxicity Screening: Determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines to assess its anti-cancer potential.
-
Mechanism of Action Studies: Investigation of the molecular pathways affected by Compound X, such as apoptosis, cell cycle arrest, and other signaling cascades.
-
Drug Combination Studies: Evaluation of synergistic or antagonistic effects when used in combination with other therapeutic agents.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Compound X against a panel of human cancer cell lines. Data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| HeLa | Cervical Adenocarcinoma | 10.8 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 3.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of Compound X on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of Compound X) and a negative control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis for Signaling Pathway Activation
This protocol describes how to assess the effect of Compound X on the activation of a specific signaling pathway, for example, the Keap1-Nrf2 pathway, by measuring protein expression levels.
Materials:
-
Target cell line
-
Compound X
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Compound X for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Visualizations
Caption: Experimental workflow for evaluating Compound X.
Caption: Proposed Keap1-Nrf2 signaling pathway modulation by Compound X.
Application Notes and Protocols: Measuring Collagen Levels in Response to Regaloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside I, a phenylpropanoid glycoside isolated from plants of the Lilium genus, has been identified as a promising compound for mitigating the reduction of collagen in skin photoaging.[1] Ultraviolet (UV) radiation, particularly UVA, induces morphological changes in human dermal fibroblasts (HDFs) and leads to a decrease in collagen content. This compound has been shown to counteract these effects by inhibiting the upregulation of Capping Protein Muscle Z-line ɑ1 (CAPZA1), a protein involved in actin filament polymerization. By preventing UVA-induced alterations in fibroblast shape, this compound helps to maintain normal collagen metabolism.[1]
These application notes provide detailed protocols for quantifying changes in collagen levels in response to this compound treatment in both in vitro and ex vivo models. The methodologies described herein are essential for researchers investigating the efficacy of this compound and similar compounds in dermatology, cosmetology, and drug development for skin aging and wound healing.
Data Presentation: Quantitative Analysis of Collagen Levels
The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols detailed below.
Table 1: In Vitro Analysis of Collagen Type I Expression in Human Dermal Fibroblasts (HDFs) Treated with this compound
| Treatment Group | Concentration (µM) | Mean Collagen Type I Level (ng/mL) | Standard Deviation | % Change vs. Control | p-value |
| Control (Vehicle) | 0 | 0% | - | ||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| Positive Control (e.g., TGF-β1) |
Table 2: Analysis of Total Collagen Content in Skin Explants Treated with this compound using Hydroxyproline Assay
| Treatment Group | Concentration (µM) | Mean Hydroxyproline Content (µg/mg tissue) | Standard Deviation | % Change vs. Control | p-value |
| Control (Vehicle) | 0 | 0% | - | ||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Positive Control (e.g., Retinoic Acid) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Preventing Collagen Reduction
The diagram below illustrates the proposed mechanism of action for this compound in mitigating UVA-induced collagen reduction.
Caption: this compound inhibits UVA-induced collagen reduction.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps for evaluating the effect of this compound on collagen levels.
Caption: Workflow for evaluating this compound on collagen.
Experimental Protocols
Protocol 1: Quantification of Collagen Type I in HDFs using ELISA
Objective: To quantify the amount of secreted Collagen Type I in the supernatant of HDF cultures treated with this compound after UVA exposure.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
UVA light source
-
Phosphate Buffered Saline (PBS)
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed HDFs in 24-well plates at a density of 5 x 104 cells/well and culture for 24 hours.
-
Starvation: Replace the growth medium with a serum-free medium and incubate for another 24 hours.
-
UVA Irradiation: Wash the cells with PBS and expose them to a sub-lethal dose of UVA radiation (e.g., 5 J/cm2). A non-irradiated control group should be included.
-
Treatment: Immediately after irradiation, add fresh serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control. Include a positive control such as TGF-β1.
-
Incubation: Culture the cells for 48-72 hours.
-
Supernatant Collection: Collect the culture supernatant from each well and centrifuge to remove cellular debris.
-
ELISA: Perform the Human Pro-Collagen I alpha 1 ELISA according to the manufacturer's instructions using the collected supernatants.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of Collagen Type I based on the standard curve. Express the results as ng/mL and calculate the percentage change relative to the vehicle-treated, UVA-irradiated control.
Protocol 2: Determination of Total Collagen Content in Skin Explants via Hydroxyproline Assay
Objective: To measure the total collagen content in human skin explants treated with a topical formulation of this compound.
Materials:
-
Human skin explants (full-thickness)
-
Explant culture medium
-
Topical formulation of this compound (in a suitable base)
-
Vehicle control formulation
-
Hydroxyproline Assay Kit
-
Homogenizer
-
Heating block or water bath
-
Spectrophotometer
Procedure:
-
Explant Culture: Place skin explants in a 6-well plate at the air-liquid interface on a sterile grid. Add culture medium to the bottom of the well.
-
Treatment: Apply the topical formulation containing this compound (e.g., 10, 50, 100 µM) or the vehicle control to the epidermal surface of the explants.
-
Incubation: Culture the explants for a specified period (e.g., 5-7 days), changing the medium every 2-3 days.
-
Tissue Harvest and Hydrolysis:
-
Harvest the treated area of the skin explants and weigh them.
-
Hydrolyze the tissue samples in 6N HCl at 110°C for 18-24 hours.
-
-
Hydroxyproline Assay:
-
Neutralize the hydrolyzed samples.
-
Perform the hydroxyproline assay according to the manufacturer's protocol. This typically involves a colorimetric reaction with chloramine-T and Ehrlich's reagent.
-
-
Data Analysis:
-
Measure the absorbance at the specified wavelength (usually around 550-560 nm).
-
Calculate the amount of hydroxyproline from the standard curve.
-
Convert the hydroxyproline content to total collagen content (hydroxyproline constitutes approximately 13.5% of collagen by weight). Express the results as µg of collagen per mg of tissue.
-
Protocol 3: Visualization of Collagen Fibers in Skin Explants by Immunohistochemistry
Objective: To qualitatively and semi-quantitatively assess the changes in collagen fiber organization and density in skin explants treated with this compound.
Materials:
-
Treated skin explants (from Protocol 2)
-
4% Paraformaldehyde (PFA)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibody against Collagen Type I (e.g., rabbit anti-collagen I)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Cryoprotection:
-
Fix the skin explants in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks.
-
-
Embedding and Sectioning:
-
Embed the tissue in OCT compound and freeze.
-
Cut thin sections (e.g., 10 µm) using a cryostat and mount them on charged slides.
-
-
Immunostaining:
-
Permeabilize the sections with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with the primary anti-collagen I antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the slides with an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope. Capture images of the dermis.
-
Image analysis software can be used for semi-quantitative analysis of fluorescence intensity, representing collagen density.
-
These protocols provide a comprehensive framework for investigating the effects of this compound on collagen levels. Researchers should optimize the specific conditions based on their experimental setup and objectives.
References
Application Notes and Protocols: Western Blot Analysis of CAPZA1 Following Regaloside I Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside I is a naturally occurring steroidal glycoside that has been investigated for its potential therapeutic properties, including protective effects against UVA-induced morphological changes in human dermal fibroblasts[1]. Capping Actin Protein of Muscle Z-Line Subunit Alpha 1 (CAPZA1) is a critical component of the actin cytoskeleton, regulating actin filament dynamics by capping the barbed end of F-actin[2][3]. The actin cytoskeleton is integral to various cellular processes, including cell migration, morphology, and signaling. Dysregulation of actin dynamics is implicated in numerous diseases, including cancer, where CAPZA1 has been shown to play a role in cell proliferation and metastasis[4][5].
Recent studies suggest that natural compounds can modulate signaling pathways that influence the actin cytoskeleton[6][7]. This application note provides a detailed protocol for investigating the effect of this compound on CAPZA1 expression in a selected cell line using Western blot analysis. We hypothesize that this compound may modulate upstream signaling pathways, such as the PI3K/Akt pathway, which in turn could alter CAPZA1 expression, thereby affecting actin cytoskeleton remodeling. This analysis is crucial for understanding the molecular mechanism of this compound and its potential as a therapeutic agent targeting cellular architecture and function.
Hypothetical Signaling Pathway
The diagram below illustrates a potential signaling pathway through which this compound may influence CAPZA1 expression. It is hypothesized that this compound treatment could lead to the activation of receptor tyrosine kinases (RTKs), which in turn stimulates the PI3K/Akt signaling cascade. Activated Akt could then influence downstream transcription factors that regulate the expression of CAPZA1.
Caption: Hypothetical signaling cascade of this compound affecting CAPZA1 expression.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549, or a relevant cancer cell line) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Culture the cells in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2. Allow cells to adhere and reach 70-80% confluency.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free medium to final concentrations (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Exposure: Aspirate the growth medium from the wells and wash the cells once with sterile Phosphate-Buffered Saline (PBS). Add the medium containing the different concentrations of this compound to the respective wells. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Buffer Addition: Add 150-200 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions[8].
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Measurement: Read the absorbance at 562 nm using a microplate reader. Calculate the protein concentration of each sample based on the standard curve.
Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein from each sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one well to determine molecular weight.
-
Electrophoresis: Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel[9].
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol for 30 seconds, then equilibrate in transfer buffer. Perform the transfer at 100 V for 90 minutes in a wet transfer system or according to the semi-dry system manufacturer's protocol.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation[10].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CAPZA1 (e.g., Rabbit polyclonal to CAPZA1) diluted in the blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking[11]. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., β-actin or GAPDH) at its recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each, followed by a final wash with TBS.
-
Detection: Prepare the chemiluminescent substrate (ECL) by mixing the reagents as per the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Western Blot Workflow Diagram
Caption: Experimental workflow for Western blot analysis of CAPZA1.
Data Presentation
The results from the Western blot analysis can be quantified by densitometry using software such as ImageJ. The expression level of CAPZA1 should be normalized to the corresponding loading control (e.g., β-actin). The data can be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Densitometric Analysis of CAPZA1 Expression after this compound Treatment
| Treatment Group | This compound (µM) | Normalized CAPZA1 Expression (Relative to Control) | Fold Change vs. Control | p-value |
| Control | 0 | 1.00 ± 0.05 | 1.0 | - |
| Group 1 | 10 | 1.25 ± 0.08 | 1.25 | <0.05 |
| Group 2 | 25 | 1.80 ± 0.12 | 1.8 | <0.01 |
| Group 3 | 50 | 2.50 ± 0.20 | 2.5 | <0.001 |
| Group 4 | 100 | 1.50 ± 0.15 | 1.5 | <0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on CAPZA1 protein expression. The detailed protocols for cell treatment, protein extraction, and Western blot analysis will enable researchers to assess the molecular impact of this natural compound on a key regulator of the actin cytoskeleton. The findings from such studies will contribute to a better understanding of the pharmacological mechanisms of this compound and may support its development as a novel therapeutic agent.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. NcRNA-regulated CAPZA1 associated with prognostic and immunological effects across lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAPZA1 modulates EMT by regulating actin cytoskeleton remodelling in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Actin Cytoskeleton in Dynamics and Function of the Serotonin1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. addgene.org [addgene.org]
- 11. CAPZA1 Polyclonal Antibody (PA5-100035) [thermofisher.com]
Application of Regaloside I in Cosmetic Formulations: A Guide for Researchers and Drug Development Professionals
Introduction
Regaloside I, a phenylpropanoid glycerol glucoside, has emerged as a promising bioactive compound for cosmetic applications, particularly in the anti-aging sector. Its mechanism of action targets the cellular responses to photodamage, offering a scientifically-backed approach to skin protection and rejuvenation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound in cosmetic formulations.
Application Notes
Mechanism of Action: Counteracting Photoaging
Ultraviolet A (UVA) radiation is a primary contributor to extrinsic skin aging, a process known as photoaging. UVA exposure triggers a cascade of events within dermal fibroblasts, the cells responsible for producing collagen and maintaining the skin's structural integrity. A key event in this cascade is the upregulation of Capping Actin Protein of Muscle Z-line Alpha 1 (CAPZA1). Increased CAPZA1 levels lead to alterations in the actin cytoskeleton of fibroblasts, which in turn inhibits the synthesis of collagen, a crucial protein for skin elasticity and firmness.
This compound has been shown to intervene in this process by inhibiting the UVA-induced upregulation of CAPZA1 in human dermal fibroblasts (HDFs). By preventing the over-expression of CAPZA1, this compound helps to maintain the normal morphology and function of fibroblasts, thereby supporting continued collagen production even in the presence of UVA stress. This targeted action makes this compound a compelling ingredient for anti-photoaging cosmetic formulations.
Potential Cosmetic Applications
Based on its mechanism of action, this compound is well-suited for a variety of cosmetic applications, including:
-
Anti-Aging and Anti-Wrinkle Formulations: By preserving collagen levels, this compound can help to reduce the appearance of fine lines and wrinkles, and improve overall skin texture and firmness.
-
Photoprotective Products: While not a sunscreen, this compound can be incorporated into daily skincare products to provide an additional layer of protection against the cellular damage caused by UVA radiation.
-
Post-Sun Care Products: Its ability to mitigate the effects of UVA exposure suggests its utility in formulations designed to soothe and repair the skin after sun exposure.
Formulation Considerations
The incorporation of this compound into cosmetic formulations requires careful consideration of its physicochemical properties, stability, and compatibility with other ingredients.
-
Solubility: this compound is a glycoside, suggesting it has some degree of water solubility. The exact solubility in various cosmetic solvents should be determined experimentally.
-
Stability: The stability of this compound to heat, light, and pH variations should be assessed to ensure its efficacy is maintained throughout the product's shelf life.
-
Penetration: For optimal efficacy, this compound must penetrate the stratum corneum to reach the dermal fibroblasts. Formulation strategies to enhance dermal delivery, such as the use of penetration enhancers or encapsulation technologies, may be beneficial.
Efficacy Data
While the qualitative mechanism of this compound is established, quantitative efficacy data is crucial for formulation development and claim substantiation. The following table summarizes the key efficacy parameters that should be determined through in vitro studies.
| Parameter | Assay | Expected Outcome with this compound |
| CAPZA1 Protein Expression | Western Blot | Dose-dependent decrease in UVA-induced CAPZA1 levels. |
| Collagen Synthesis | Sirius Red Assay | Dose-dependent increase in collagen production in UVA-irradiated HDFs. |
| Pro-collagen Type I Expression | Western Blot | Dose-dependent increase in pro-collagen type I levels in UVA-irradiated HDFs. |
| Cell Viability | MTT Assay | No significant cytotoxicity at effective concentrations. |
Note: Specific dose-response data for this compound is not yet publicly available and needs to be determined experimentally.
Safety and Toxicology
As with any new cosmetic ingredient, a thorough safety assessment of this compound is required. The following toxicological endpoints should be evaluated according to established regulatory guidelines (e.g., SCCS Notes of Guidance in the EU).
| Toxicological Endpoint | Recommended Assay |
| Skin Irritation | In vitro 3D human skin model (e.g., EpiDerm™) |
| Skin Sensitization | In vitro methods (e.g., DPRA, KeratinoSens™, h-CLAT) |
| Eye Irritation | In vitro methods (e.g., Bovine Corneal Opacity and Permeability test) |
| Genotoxicity | Ames test, In vitro micronucleus assay |
| Phototoxicity | In vitro 3D human skin model with UV irradiation |
Note: No specific safety and toxicology data for this compound in cosmetic applications is currently available in the public domain.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound's efficacy in counteracting the effects of UVA-induced photoaging in human dermal fibroblasts.
Protocol 1: In Vitro Efficacy Testing of this compound on Human Dermal Fibroblasts (HDFs)
1.1. Cell Culture and Maintenance
-
Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency using trypsin-EDTA. Use cells between passages 3 and 8 for experiments to ensure consistency.
1.2. UVA Irradiation
-
Seed HDFs in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and grow to 80-90% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Cover the cells with a thin layer of PBS to prevent dehydration during irradiation.
-
Expose the cells to a UVA source (e.g., a lamp with a peak emission around 365 nm) at a dose of 5-10 J/cm². The exact dose should be optimized for the specific cell line and experimental setup.
-
A control group of cells should be sham-irradiated (handled in the same way but not exposed to UVA).
1.3. Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Immediately after UVA irradiation, replace the PBS with fresh culture medium containing various concentrations of this compound. A typical concentration range to test would be between 1 µM and 100 µM.
-
Include a vehicle control group (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for 24-48 hours post-treatment.
1.4. Assessment of Cell Viability (MTT Assay)
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated, non-irradiated control.
1.5. Quantification of Collagen Synthesis (Sirius Red Assay)
-
Collect the cell culture supernatant after the treatment period.
-
Add a solution of Sirius Red in picric acid to the supernatant and incubate for 1 hour at room temperature with gentle shaking.
-
Centrifuge to pellet the collagen-dye complex.
-
Wash the pellet with 0.1 M HCl to remove unbound dye.
-
Dissolve the pellet in 0.5 M NaOH.
-
Measure the absorbance at 540 nm.
-
Use a standard curve of known collagen concentrations to quantify the amount of collagen in the samples.
1.6. Analysis of Pro-collagen Type I and CAPZA1 Expression (Western Blot)
-
Lyse the treated HDFs in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pro-collagen type I (1:1000 dilution) and CAPZA1 (1:1000 dilution) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in preventing UVA-induced photoaging.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Separation of Regaloside Isomers
Welcome to the technical support center for the HPLC separation of Regaloside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving common issues encountered during the chromatographic analysis of these structurally similar steroid glycosides.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Regaloside isomers challenging?
A1: Regaloside isomers, such as Regaloside A, B, C, E, F, H, I, and K, often possess very similar chemical structures and physicochemical properties. This similarity in polarity and hydrophobicity makes their separation by reversed-phase HPLC difficult, often resulting in poor resolution or co-elution. The choice of stationary phase and optimization of mobile phase composition are critical to achieving adequate separation.
Q2: Which HPLC column is recommended for Regaloside isomer separation?
A2: A Gemini C18 column has been shown to provide good resolution for a mixture of eight Regaloside isomers.[1] While other C18 columns can be used, the specific chemistry of the stationary phase can significantly impact the separation. For instance, a YMC Triart C18 column was found to be less effective in separating Regaloside E from a neighboring peak under similar conditions.[1]
Q3: What is a typical mobile phase for separating Regaloside isomers?
A3: A common mobile phase is a gradient mixture of water and acetonitrile, with a small amount of acid added to improve peak shape. A mobile phase consisting of 0.1% (v/v) formic acid in both water (Solvent A) and acetonitrile (Solvent B) has been used successfully.[1] The acid helps to suppress the ionization of any residual silanol groups on the stationary phase, reducing peak tailing.
Q4: How does temperature affect the separation?
A4: Column temperature is a critical parameter for optimizing the separation of certain Regaloside isomer pairs. For example, maintaining a column temperature of 40 °C has been found to be optimal for achieving the separation of Regaloside A and Regaloside I.[2] Temperature affects the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase, which can influence selectivity and resolution.
Q5: My retention times are drifting between injections. What could be the cause?
A5: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Changes in the composition of the mobile phase, such as evaporation of the organic solvent, can lead to shifts in retention time.
-
Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Issues: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of Regaloside isomers in a question-and-answer format.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Question: My chromatogram shows overlapping or poorly resolved peaks for some Regaloside isomers. How can I improve the separation?
Answer: Poor resolution is a common issue. Here are several steps you can take to improve it:
-
Optimize the Gradient Program: A shallow gradient is often necessary to separate closely eluting isomers. If you have an approximate idea of the elution time of the co-eluting pair, you can decrease the rate of change of the organic solvent in that portion of the gradient. For example, if two peaks are co-eluting at 25% acetonitrile, try a slower gradient from 20% to 30% acetonitrile over a longer period.
-
Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa. Different organic solvents can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Adjust the Column Temperature: As mentioned, temperature can influence selectivity. Systematically evaluate the separation at different temperatures (e.g., 30 °C, 35 °C, 40 °C, 45 °C) to find the optimal condition for your specific isomer pair. A temperature of 40 °C has been shown to be effective for separating Regaloside A and I.[2]
-
Evaluate a Different Column: If optimizing the mobile phase and temperature does not provide the desired resolution, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl phase). The Gemini C18 has demonstrated good performance for Regaloside B.[1]
Problem 2: Peak Tailing
Question: My Regaloside isomer peaks are showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase. Here’s how to address it:
-
Check Mobile Phase pH: The addition of an acidifier like formic acid (0.1%) to the mobile phase is crucial.[1] This helps to protonate free silanol groups on the silica-based stationary phase, minimizing unwanted ionic interactions with the analytes.
-
Use a High-Purity, End-capped Column: Modern HPLC columns are typically well end-capped to reduce the number of accessible silanol groups. If you are using an older column, it may be more prone to causing peak tailing.
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting your sample.
-
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
Problem 3: Broad Peaks
Question: The peaks for my Regaloside isomers are broad, which is affecting my ability to accurately quantify them. What can I do?
Answer: Broad peaks can be a result of issues with the HPLC system or the method itself.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Excessive extra-column volume can lead to band broadening.
-
Optimize Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to peak broadening due to diffusion. Experiment with slightly higher or lower flow rates to find the optimum for your separation.
-
Ensure Sample Solvent Compatibility: Ideally, your sample should be dissolved in the initial mobile phase. If your sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion and broadening.
Data Presentation
The following table summarizes the typical HPLC parameters and observed retention times for the separation of eight Regaloside isomers.
Table 1: HPLC Method Parameters and Retention Times for Regaloside Isomers
| Parameter | Value |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA at 210 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 80 | 20 |
| 5.0 | 80 | 20 |
| 30.0 | 65 | 35 |
| 40.0 | 50 | 50 |
| 45.0 | 20 | 80 |
| 50.0 | 20 | 80 |
| 51.0 | 80 | 20 |
| 60.0 | 80 | 20 |
Table 3: Observed Retention Times of Regaloside Isomers
| Peak No. | Compound | Retention Time (min) |
| 1 | Regaloside K | ~16.5 |
| 2 | Regaloside C | ~17.0 |
| 3 | Regaloside H | ~19.0 |
| 4 | Regaloside A | ~20.5 |
| 5 | Regaloside F | ~21.0 |
| 6 | Regaloside E | ~22.5 |
| 7 | Regaloside B | ~25.0 |
| 8 | This compound | ~28.0 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column condition.
Experimental Protocols
Detailed HPLC Methodology for Regaloside Isomer Separation
This protocol is based on the method described by Seo et al. (2024) for the simultaneous determination of eight Regaloside isomers.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Gemini C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
Gradient Program: As detailed in Table 2.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Regaloside isomer standards or sample extract in methanol or a solvent compatible with the initial mobile phase conditions.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire data for the duration of the gradient program.
-
At the end of each run, allow the column to re-equilibrate at the initial conditions for a sufficient time (e.g., 10-15 minutes) before the next injection.
-
Visualizations
Caption: Experimental workflow for HPLC separation of Regaloside isomers.
Caption: Troubleshooting logic for HPLC separation of Regaloside isomers.
References
Optimizing Regaloside I Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Regaloside I in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a glycosidic compound, is primarily influenced by pH, temperature, and light exposure. Like other glycosides, this compound is susceptible to degradation through hydrolysis of its glycosidic bond, a process that is often catalyzed by acidic conditions.[1][2][3][4] Elevated temperatures can accelerate this degradation process. Exposure to light may also lead to photodegradation, although this is generally a lesser concern compared to hydrolysis.
Q2: What is the most likely degradation pathway for this compound in solution?
A2: The most probable degradation pathway for this compound in aqueous solution is acid-catalyzed hydrolysis.[1][3][4] This involves the cleavage of the glycosidic bond that links the sugar moiety to the aglycone. This reaction breaks down this compound into its constituent sugar and non-sugar parts, leading to a loss of its biological activity. In some cases, oxidation can also contribute to degradation.[2]
Q3: How can I monitor the stability of my this compound solution?
A3: A validated stability-indicating analytical method is crucial for monitoring the integrity of your this compound solution. A proven method for the simultaneous determination of this compound and other regalosides is High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA).[5] This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, it is recommended to store this compound solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, and protected from light. The optimal pH for storage is generally close to neutral (pH 6-8), as acidic conditions can significantly accelerate hydrolysis.[1][3][4] It is advisable to prepare fresh solutions for critical experiments or to conduct a short-term stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my this compound solution. | Degradation of this compound due to improper storage or experimental conditions. | 1. Verify Storage: Ensure the solution has been stored at the correct temperature and protected from light. 2. Check pH: Measure the pH of your solution. If it is acidic, consider buffering the solution to a neutral pH. 3. Analyze Purity: Use a stability-indicating method like HPLC-PDA to determine the concentration of intact this compound.[5] |
| Unexpected peaks appear in my chromatogram during HPLC analysis. | These may be degradation products of this compound. | 1. Perform Forced Degradation: To confirm, you can perform a forced degradation study by exposing a sample of your this compound solution to acidic, basic, oxidative, and photolytic stress conditions.[6][7][8][9] This will help in identifying the peaks corresponding to degradation products. 2. Optimize Chromatography: Adjust your HPLC method to ensure good separation between the parent compound and all degradation products. |
| Variability in experimental results between different batches of this compound solution. | Inconsistent solution preparation or degradation occurring at different rates. | 1. Standardize Preparation: Implement a standardized protocol for solution preparation, including the source and quality of solvents and buffers. 2. Use Fresh Solutions: Prepare solutions fresh before each experiment whenever possible. 3. Conduct Stability Testing: For long-term experiments, perform a stability test on each new batch of solution to establish its shelf-life under your specific conditions. |
Data on this compound Stability
The following tables provide hypothetical data to illustrate the impact of pH and temperature on the stability of this compound in an aqueous solution.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | This compound Remaining (%) after 24 hours |
| 3.0 | 65 |
| 5.0 | 85 |
| 7.0 | 98 |
| 9.0 | 92 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | This compound Remaining (%) after 7 days |
| 4 | 95 |
| 25 | 80 |
| 37 | 60 |
Experimental Protocols
Protocol for Stability Testing of this compound using HPLC-PDA
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide) to prepare a stock solution of known concentration.
-
Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9) to a final concentration suitable for HPLC analysis.
-
Storage Conditions: Aliquot the test solutions into vials and store them under different temperature conditions (e.g., 4°C, 25°C, 37°C) and protected from light.
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
HPLC-PDA Analysis:
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Potential antioxidant signaling pathway for this compound.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Hydrolytic decomposition of glycosides in aqueous acids (2008) | Satu Mikkola | 12 Citations [scispace.com]
- 5. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. sgs.com [sgs.com]
Technical Support Center: Regaloside I Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Regaloside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a phenylpropanoid glycerol glycoside that has been identified as an active compound with potential therapeutic benefits, including the inhibition of collagen reduction associated with photoaging.[1] Accurate quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and for pharmacokinetic and pharmacodynamic studies in drug development.
Q2: Which analytical method is most suitable for this compound quantification?
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or UV detector is a commonly used and validated method for the simultaneous quantification of this compound along with other regalosides.[2][3] This method offers good sensitivity, specificity, and reproducibility. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.
Q3: What are the typical sources of error in this compound quantification?
Common sources of error include improper sample preparation leading to incomplete extraction or sample loss, matrix effects from co-eluting compounds, degradation of this compound during sample processing or storage, and issues with the HPLC system such as poor column performance or detector variability.
Q4: How can I minimize the degradation of this compound in my samples?
While specific stability data for this compound is limited, glycosides, in general, can be susceptible to hydrolysis under strong acidic or basic conditions, as well as enzymatic degradation. It is advisable to work with samples at a neutral or slightly acidic pH and to keep them cool. For long-term storage, samples should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for this compound
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and re-inject. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is compatible with the column and the analyte. For C18 columns, a pH between 2 and 8 is generally recommended. |
| Presence of Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use an end-capped column. |
| Column Void or Channeling | Reverse-flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced. |
Issue 2: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction (Inconsistent Flow Rate) | Check for leaks in the pump and ensure check valves are functioning correctly. Purge the pump to remove air bubbles. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
Issue 3: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
| Incorrect Detector Wavelength | Verify the detector wavelength is set to the absorbance maximum of this compound (around 305-325 nm). |
| Injection Issue | Check the autosampler for proper functioning and ensure the correct injection volume is set. |
| Low Analyte Concentration | Concentrate the sample or use a more sensitive detector (e.g., mass spectrometer). |
Issue 4: Matrix Effects (Signal Suppression or Enhancement) in LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry. |
| Ionization Competition in the MS Source | Dilute the sample to reduce the concentration of interfering compounds. |
| Inefficient Sample Cleanup | Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove matrix components. |
| Use of an Internal Standard | Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. If unavailable, a structurally similar compound can be used. |
Experimental Protocols
Detailed Methodology for this compound Quantification by HPLC-PDA
This protocol is adapted from a validated method for the simultaneous determination of eight regalosides, including this compound, from Lilium lancifolium Thunb.[2][3]
1. Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., bulbs of Lilium species) into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a suitable flask.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonic extraction for 60 minutes.
-
Allow the extract to cool to room temperature.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-PDA Conditions
-
HPLC System: A standard HPLC system with a PDA detector.
-
Column: Gemini C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in distilled water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min, 15-25% B
-
10-30 min, 25-40% B
-
30-35 min, 40-15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: Monitor at 305 nm, 310 nm, and 325 nm. A representative chromatogram shows the elution of this compound at approximately 28 minutes under these conditions.[3]
-
Injection Volume: 10 µL.
3. Calibration Curve
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range in the samples.
-
Inject each standard solution and plot the peak area against the concentration to construct a calibration curve.
Quantitative Data Summary
The following table summarizes the method validation data for this compound quantification using the HPLC-PDA method described above.[2][3]
| Parameter | Result for this compound |
| Linearity (r²) | ≥ 0.9999 |
| Limit of Detection (LOD) | 0.10 - 0.66 µg/mL |
| Limit of Quantitation (LOQ) | 0.29 - 2.01 µg/mL |
| Accuracy (Recovery) | 95.39 - 103.925% |
| Precision (RSD) | < 2.78% |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the quantification of this compound from plant material.
Troubleshooting Decision Tree for Poor Peak Shape
References
How to prevent degradation of Regaloside I during storage
Technical Support Center: Regaloside I Stability
This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored under specific conditions depending on its form (solid or in solution).
-
Solid Form: Store the product in a sealed, cool, and dry condition. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years.[1][2]
-
Stock Solution: Stock solutions should be stored at -20°C for short-term storage (up to several months) or at -80°C for long-term storage (up to one year).[1][3] It is crucial to protect solutions from light.[4]
Q2: What are the primary factors that can cause this compound degradation?
A2: Several environmental factors can contribute to the degradation of this compound. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5][6]
-
pH: this compound, being a glycoside, is susceptible to hydrolysis, especially under acidic or alkaline conditions.[7][8] Neutral pH is generally preferred for stability.[8]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[5][9]
-
Oxidation: The presence of oxidizing agents can lead to the chemical modification and degradation of the molecule.[5][10]
-
Humidity: For the solid form, exposure to moisture can promote hydrolysis.
Q3: What are the visible signs of this compound degradation?
A3: While chemical degradation is often not visible, you may observe the following signs in your sample:
-
Discoloration: A change in the color of the solid or solution.
-
Precipitation: The formation of a precipitate in a previously clear solution.
-
Changes in analytical profiles: The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
Q4: How can I monitor the stability of my this compound sample?
A4: The most reliable way to monitor the stability of this compound is by using a stability-indicating analytical method, such as HPLC.[9][11] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of biological activity. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure) of your stock solution. 2. Prepare a fresh stock solution from the solid compound. 3. Perform a stability check of your sample using HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Review the storage and handling procedures of your sample. 2. Consider potential degradation pathways such as hydrolysis or oxidation. 3. If possible, use techniques like LC-MS to identify the degradation products. |
| Difficulty in dissolving the solid compound. | Potential degradation or presence of impurities. | 1. Ensure you are using the recommended solvent (e.g., DMSO, Methanol, Ethanol).[12] 2. Gentle warming (to 37°C) and sonication can aid dissolution.[3] 3. If solubility issues persist, it may indicate compound degradation. |
Data Presentation: Storage Recommendations
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C | Up to 3 years[1][2] | Store in a sealed, dry, and dark container. |
| Stock Solution | -20°C | Up to 1 month[4][13] | Protect from light.[4] Use within one month.[4][13] |
| Stock Solution | -80°C | Up to 6-12 months[1][4][13] | Protect from light.[4] Use within 6 months to a year.[1][4][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve the solid in an appropriate solvent (e.g., DMSO, Methanol, or Ethanol) to achieve the desired concentration.[12]
-
If necessary, gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[3]
-
Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile.
-
Preparation of Test Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Alkaline: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate a solution at 60°C.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm).
-
-
Incubation: Incubate the test solutions for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization (for acidic and alkaline samples): After incubation, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.
Visualizations
Potential Degradation Pathway of this compound
This compound, a phenylpropanoid glycerol glucoside, is susceptible to hydrolysis of its glycosidic bond, particularly under acidic or basic conditions. This would lead to the cleavage of the glucose moiety.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in assessing the stability of a this compound sample.
Caption: Experimental workflow for this compound stability testing.
Troubleshooting Logic for Unexpected Results
This diagram provides a logical flow for troubleshooting unexpected experimental outcomes.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Regaloside B | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 2. Regaloside D | TargetMol [targetmol.com]
- 3. biocrick.com [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAS:126239-78-9 | Manufacturer ChemFaces [chemfaces.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Regaloside I Assay Interference
Welcome to the technical support center for Regaloside I. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges when working with this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
This compound is a novel saponin being investigated for its potential anti-inflammatory properties. Current research focuses on its ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial in the expression of pro-inflammatory genes.[1][2]
Q2: I am observing an unusually high signal in my firefly luciferase reporter assay after treating cells with this compound. Is this expected?
An unexpectedly high signal, especially a dose-dependent increase that does not plateau as expected, may not be due to the compound's on-target biological activity.[3][4] It could be an artifact caused by assay interference. Some compounds can directly interact with the luciferase enzyme, stabilizing it and leading to signal accumulation, which can be misinterpreted as a true positive result.[5]
Q3: Could this compound be directly inhibiting or activating the luciferase enzyme itself?
This is a critical possibility that must be investigated. Direct interaction with the luciferase enzyme is a known mechanism of assay interference for various small molecules.[5][6] A compound can either inhibit the enzyme, leading to a false negative, or stabilize it, causing a false positive. To confirm this, a cell-free luciferase assay is the recommended first step.[5][6]
Q4: What is a cell-free luciferase assay and how can it help?
A cell-free (or biochemical) luciferase assay tests for direct effects of a compound on the luciferase enzyme in the absence of cells.[6][7] The assay is performed by combining the purified luciferase enzyme, its substrate (luciferin), and ATP with various concentrations of your compound (this compound).[5] If this compound directly inhibits or enhances the luminescent signal in this system, it confirms assay interference.[6]
Q5: If interference is confirmed, are my results invalid? What should I do next?
If interference is confirmed, your luciferase reporter assay results are likely unreliable. The next step is to use an orthogonal assay to validate the biological activity of this compound. An orthogonal assay measures the same biological endpoint (e.g., gene expression) but uses a different detection method that is not susceptible to the same interference.[6] Examples include quantitative PCR (qPCR) to measure the mRNA levels of the target gene or an ELISA to measure the protein levels of a downstream cytokine.[1][8]
Troubleshooting Guide: False Positives in Luciferase Assays
This guide provides a step-by-step process to diagnose and resolve suspected assay interference from this compound in a firefly luciferase reporter assay.
Problem: Unusually high luminescence signal observed in a dose-dependent manner with this compound treatment, even in negative controls.
Step 1: Initial Observation and Hypothesis
You have performed an NF-κB-driven firefly luciferase reporter assay to test the anti-inflammatory effect of this compound. Contrary to the expected inhibition of the signal (in the presence of an inflammatory stimulus like TNF-α), you observe a strong, dose-dependent increase in luminescence.
-
Hypothesis: The observed signal is not due to transcriptional activation of the NF-κB reporter but is an artifact of this compound interfering with the luciferase assay components.
Step 2: Confirm Interference with a Cell-Free Luciferase Assay
The most direct way to test the hypothesis is to remove the cellular context and see if this compound affects the enzymatic reaction directly.[5][6]
-
Action: Perform a cell-free luciferase assay using purified firefly luciferase enzyme.
-
Interpretation:
-
Interference Confirmed: If this compound causes a dose-dependent increase in luminescence in the cell-free system, it is directly affecting the enzyme or the reaction, confirming interference.
-
No Interference: If this compound has no effect on the cell-free reaction, the issue may lie in other cellular processes (e.g., unexpected off-target effects). Proceed to Step 3.
-
Step 3: Validate Biological Activity with an Orthogonal Assay
To confirm the true biological effect of this compound on the NF-κB pathway, use an assay that does not rely on luciferase.[6]
-
Action: Treat your cells with this compound under the same experimental conditions as the luciferase assay. Instead of measuring luminescence, measure the mRNA expression of a known NF-κB target gene (e.g., TNF-α or IL-6) using quantitative PCR (qPCR).
-
Interpretation:
-
Results Align with Expected Biology: If qPCR results show that this compound decreases the expression of the NF-κB target gene, this confirms its anti-inflammatory activity and proves the luciferase results were a misleading artifact.
-
Results Align with Luciferase Data: If qPCR shows an increase in target gene expression, it suggests this compound may have a pro-inflammatory effect under your experimental conditions.
-
No Effect: If qPCR shows no change, this compound may not be active on this pathway at the tested concentrations.
-
Data Presentation: Illustrative Troubleshooting Results
The table below presents hypothetical data from the experiments described in the troubleshooting guide.
| Experiment Type | This compound Conc. (µM) | Vehicle Control (Relative Units) | 1 µM | 10 µM | 50 µM |
| NF-κB Luciferase Reporter Assay | Relative Luminescence Units (RLU) | 100 | 850 | 4,500 | 15,000 |
| Cell-Free Luciferase Assay | Relative Luminescence Units (RLU) | 100 | 790 | 4,200 | 14,500 |
| Orthogonal Assay (TNF-α qPCR) | Relative mRNA Expression | 100 | 85 | 40 | 15 |
Experimental Protocols
Protocol: Cell-Free Firefly Luciferase Assay
This protocol is designed to test for direct compound interference with the firefly luciferase enzyme.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl₂, 0.1 mg/mL BSA).[5]
-
Prepare stock solutions of ATP (10 mM), D-luciferin (1 mM), and purified firefly luciferase enzyme (1 mg/mL). Store as recommended by the supplier.
-
Prepare a working solution of this compound at various concentrations in the reaction buffer. Also, prepare a vehicle control (e.g., DMSO in reaction buffer).
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add 50 µL of the this compound solution or vehicle control to triplicate wells.
-
Prepare a master mix containing the reaction buffer, ATP (final concentration 0.5 mM), and D-luciferin (final concentration 0.2 mM).
-
Add 40 µL of the master mix to each well.
-
To initiate the reaction, inject 10 µL of diluted firefly luciferase enzyme into each well.
-
Immediately measure the luminescence using a plate-reading luminometer.[9]
-
-
Data Analysis:
-
Calculate the average luminescence for each concentration of this compound.
-
Normalize the data to the vehicle control (set to 100%).
-
Plot the relative luminescence units (RLU) against the this compound concentration.
-
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for identifying potential interference in a luciferase reporter assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound assay interference.
References
- 1. athmicbiotech.com [athmicbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 9. med.emory.edu [med.emory.edu]
Technical Support Center: Enhancing the Bioavailability of Regaloside I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of Regaloside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a phenylpropanoid glycerol glycoside.[1] It has been identified as an active compound that may play a role in inhibiting the upregulation of Capping Protein Muscle Z-line α1 (CAPZA1), which is associated with collagen reduction in photoaging.[1] Its chemical structure and presence in various Lilium species suggest potential for further pharmacological investigation.[2][3][4]
Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?
Like many phenolic compounds, this compound's bioavailability is likely hindered by two main factors:
-
Poor Aqueous Solubility: While soluble in organic solvents like DMSO, methanol, and ethanol, its solubility in water is expected to be low, which is a primary reason for poor bioavailability of phenolic compounds.[1][5] The Biopharmaceutical Classification System (BCS) categorizes drugs with low solubility and high permeability as Class II, for which dissolution is the rate-limiting step for oral absorption.[6][7]
-
First-Pass Metabolism: Phenolic compounds are often subject to extensive metabolism in the gut wall and liver, which can significantly reduce the amount of active compound reaching systemic circulation.[5]
Q3: What are the most promising strategies for enhancing the bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility and absorption challenges of poorly soluble compounds like this compound. These include:
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[6][7][8] This can enhance dissolution by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state.[7]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution rates and bioavailability.[9][10][11][12] Various nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions can be utilized.[10][13]
-
Use of Absorption Enhancers: Certain natural compounds can enhance the bioavailability of other drugs by inhibiting efflux pumps (like P-glycoprotein) or metabolic enzymes in the gut.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Aqueous Media
Problem: You are observing a very slow or incomplete dissolution of your this compound powder during in vitro dissolution studies, which is likely to translate to poor in vivo absorption.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization):
-
Formulation as a Solid Dispersion:
-
Action: Prepare a solid dispersion of this compound with a hydrophilic carrier such as Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP), or a cellulose derivative like Hydroxypropyl Methylcellulose (HPMC).[8][19][20]
-
Expected Outcome: The drug will be molecularly dispersed within the carrier, leading to a significant increase in its dissolution rate when the carrier dissolves in aqueous media.[6][7]
-
-
Complexation with Cyclodextrins:
Issue 2: Inconsistent or Low In Vivo Bioavailability Despite Improved Dissolution
Problem: Your formulated this compound shows good in vitro dissolution, but pharmacokinetic studies in animal models still reveal low and variable oral bioavailability.
Troubleshooting Steps:
-
Investigate First-Pass Metabolism:
-
Action: Conduct in vitro metabolism studies using liver microsomes or Caco-2 cell monolayers to assess the extent of this compound's metabolism.
-
Rationale: Extensive first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation, even if it dissolves well in the gut.[5]
-
-
Co-administration with a Bioenhancer:
-
Develop a Nanoparticulate Delivery System:
Data Presentation
Table 1: Solubility Profile of this compound Formulations
| Formulation | Solvent/Medium | Solubility (µg/mL) | Fold Increase vs. Pure Drug |
| Pure this compound | pH 6.8 Buffer | [Enter experimental data] | 1.0 |
| This compound - PEG 6000 Solid Dispersion (1:10) | pH 6.8 Buffer | [Enter experimental data] | [Calculate] |
| This compound - PVP K30 Solid Dispersion (1:10) | pH 6.8 Buffer | [Enter experimental data] | [Calculate] |
| This compound Nanoparticles | pH 6.8 Buffer | [Enter experimental data] | [Calculate] |
Table 2: In Vitro Dissolution Characteristics
| Formulation | Time (min) | % Drug Released |
| Pure this compound | 15 | [Enter experimental data] |
| 30 | [Enter experimental data] | |
| 60 | [Enter experimental data] | |
| This compound - Solid Dispersion | 15 | [Enter experimental data] |
| 30 | [Enter experimental data] | |
| 60 | [Enter experimental data] | |
| This compound - Nanoparticles | 15 | [Enter experimental data] |
| 30 | [Enter experimental data] | |
| 60 | [Enter experimental data] |
Table 3: Pharmacokinetic Parameters in an Animal Model (e.g., Rats)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound (Oral Suspension) | [Enter experimental data] | [Enter experimental data] | [Enter experimental data] | 100 |
| This compound - Solid Dispersion | [Enter experimental data] | [Enter experimental data] | [Enter experimental data] | [Calculate] |
| This compound - Nanoparticles | [Enter experimental data] | [Enter experimental data] | [Enter experimental data] | [Calculate] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30) in a desired ratio (e.g., 1:5, 1:10 w/w). Dissolve both components in a suitable common solvent, such as ethanol.[6]
-
Solvent Evaporation: Evaporate the solvent from the clear solution using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm the amorphous nature).
Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation Method
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent like acetone or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA) to act as a stabilizer.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles. Wash the pellet with deionized water to remove the excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose).
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Nanoparticle Preparation.
Caption: Strategies to Enhance this compound Bioavailability.
References
- 1. This compound | CAS:126239-78-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Regaloside H | C18H24O10 | CID 14542288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regaloside A | C18H24O10 | CID 5459131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Improved Activity of Herbal Medicines through Nanotechnology [mdpi.com]
- 11. ijper.org [ijper.org]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Advances in Nanotechnology-Mediated Delivery of Herbal and Plant-Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanotechnology-based drug delivery systems and herbal medicines: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regaloside I Activity
Frequently Asked Questions (FAQs)
Q1: Why is pH important for the activity of a compound like Regaloside I?
The pH of a solution can significantly influence the activity of a bioactive compound or enzyme. It can alter the ionization state of amino acid residues in an enzyme's active site, which is crucial for substrate binding and catalysis.[1][2] For a compound like this compound, pH could affect its stability, solubility, and interaction with its biological target. Deviations from the optimal pH can lead to reduced activity or even irreversible denaturation of the target protein.[1]
Q2: What is the typical optimal pH range for biological molecules?
The optimal pH varies greatly depending on the specific molecule and its natural environment. For example, pepsin, a stomach enzyme, functions best in the highly acidic environment of the stomach at a pH of around 2.[1] In contrast, enzymes in the small intestine, like trypsin, have an optimal pH in the neutral to slightly alkaline range of 7 to 8.[1] For many intracellular enzymes in human cells, the optimal pH is near the physiological pH of 7.4.
Q3: How do I determine the optimal pH for this compound in my experiment?
To determine the optimal pH, you will need to measure the activity of this compound across a range of pH values. This typically involves using a series of buffers to maintain a constant pH for each experimental condition and then assaying for a specific biological or biochemical readout of this compound's activity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low activity observed at all pH values. | 1. Incorrect assay conditions: The temperature, substrate concentration, or cofactor concentrations may not be optimal. 2. Compound degradation: this compound may be unstable in the chosen buffer systems or under the experimental conditions. 3. Inactive compound: The this compound sample may be of poor quality or has lost activity during storage. | 1. Review and optimize other assay parameters such as temperature and the concentration of all reactants.[1][3] 2. Test the stability of this compound at different pH values over time. Consider using a stabilizer if necessary. 3. Verify the purity and activity of your this compound stock. |
| High variability between replicates. | 1. Inconsistent pH: The buffers may not have sufficient buffering capacity, leading to pH shifts during the experiment. 2. Pipetting errors: Inaccurate dispensing of reagents can lead to significant variations. | 1. Ensure your buffers are freshly prepared and have the appropriate buffering capacity for the experimental pH range. Verify the final pH of your reaction mixture. 2. Calibrate your pipettes and use careful pipetting techniques. |
| Precipitation of this compound or other components. | Poor solubility: The compound or other reaction components may not be soluble at certain pH values. | 1. Visually inspect your reaction mixtures for any precipitation. 2. If solubility is an issue, you may need to add a small amount of a co-solvent (e.g., DMSO), but be sure to run appropriate vehicle controls as co-solvents can affect enzyme activity. |
Experimental Protocols
Determining the Optimal pH for this compound Activity
This protocol describes a general method for determining the optimal pH for the activity of a compound, using a hypothetical assay where this compound influences the activity of a target enzyme.
Materials:
-
This compound stock solution
-
Target enzyme and its substrate
-
A set of buffers covering a pH range (e.g., pH 4.0 to 10.0, with 0.5 pH unit increments)
-
Microplate reader or other appropriate detection instrument
-
96-well microplates
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range. For example:
-
Citrate buffer for pH 4.0 - 6.0
-
Phosphate buffer for pH 6.0 - 8.0
-
Tris-HCl buffer for pH 8.0 - 9.0
-
Carbonate-bicarbonate buffer for pH 9.0 - 10.0
-
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the buffer, the target enzyme, and the substrate.
-
Initiate the Reaction: Add the this compound solution to each well to initiate the reaction. Include control wells without this compound for each pH value.
-
Incubation: Incubate the plate at a constant, optimal temperature for a set period.[1]
-
Measurement: Measure the enzyme activity using a microplate reader. The method of detection will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: For each pH value, calculate the activity of the target enzyme in the presence of this compound, relative to the control. Plot the relative activity against the pH to determine the optimal pH.
Data Presentation
The results of the pH optimization experiment can be summarized in a table similar to the one below.
| pH | Mean Activity (units) | Standard Deviation | Relative Activity (%) |
| 4.0 | |||
| 4.5 | |||
| 5.0 | |||
| 5.5 | |||
| 6.0 | |||
| 6.5 | |||
| 7.0 | |||
| 7.5 | |||
| 8.0 | |||
| 8.5 | |||
| 9.0 | |||
| 9.5 | |||
| 10.0 |
Signaling Pathways and Visualizations
While specific signaling pathways for this compound are not detailed in the provided search results, the pathway for the related compound, Ginsenoside-Rg1, can serve as an example of how a natural compound can influence cellular signaling. Ginsenoside-Rg1 has been shown to activate the glucocorticoid receptor (GR), leading to the production of nitric oxide (NO) through the PI3K/Akt pathway.[4]
Below is a diagram illustrating this signaling pathway.
Caption: Ginsenoside-Rg1 signaling pathway.
The following diagram illustrates a general experimental workflow for determining the optimal pH of a compound.
Caption: Experimental workflow for pH optimization.
References
- 1. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. denarase.c-lecta.com [denarase.c-lecta.com]
- 4. Signaling pathway of ginsenoside-Rg1 leading to nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Regaloside I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Regaloside I.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
A1: Yes, it is possible. Like many bioactive compounds, this compound may exhibit a dose-dependent effect on cell viability. At high concentrations, it could induce cytotoxicity through various mechanisms. It is crucial to determine the optimal concentration range for your specific cell type and experimental goals. We recommend performing a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) and to select non-toxic concentrations for further experiments.
Q2: Our MTT assay results show over 100% cell viability at low concentrations of this compound. Is this an error?
A2: This is a phenomenon that can occur and may not be an error.[1] Some compounds can stimulate cell proliferation at low concentrations, an effect known as hormesis.[1] Alternatively, the compound itself might be interfering with the MTT reagent, leading to a false positive signal.[2] To verify this, you should run a control plate with this compound and the MTT reagent in cell-free media to check for any direct chemical reaction.[2] We also recommend corroborating your findings with an alternative viability assay that has a different detection principle, such as a trypan blue exclusion assay or a CyQUANT direct cell proliferation assay.
Q3: There is high variability in our cell viability results between replicate wells. What could be the cause?
A3: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a homogenous single-cell suspension before seeding and mix the cell suspension between pipetting to each well.[1]
-
Incomplete dissolution of this compound: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the culture medium. Precipitates can lead to inconsistent concentrations across wells.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[3] It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Pipetting errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells and reagents.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform the following:
-
Cell counting over time: Use a trypan blue exclusion assay to count both viable and dead cells at different time points after treatment. A cytotoxic compound will increase the number of dead cells, while a cytostatic compound will result in a lower rate of increase in total cell number compared to the control.
-
Apoptosis assays: Assays that detect markers of apoptosis (e.g., caspase activity, Annexin V staining) can help determine if the compound is inducing programmed cell death.
-
Cell cycle analysis: Flow cytometry analysis of the cell cycle can reveal if the compound is causing arrest at a specific phase, which is indicative of a cytostatic effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low cell viability even at low concentrations | 1. Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.5%). Run a solvent-only control.[4] |
| 2. Incorrect compound concentration. | 2. Verify the stock solution concentration and dilution calculations. | |
| 3. Cell line sensitivity. | 3. Test a wider range of lower concentrations to pinpoint the toxicity threshold. | |
| Compound precipitation in culture medium | 1. Low solubility of this compound in aqueous media. | 1. Prepare a higher concentration stock in an appropriate solvent (e.g., DMSO). When diluting into the medium, add it dropwise while vortexing the medium to facilitate mixing. |
| 2. Interaction with media components. | 2. Consider using a serum-free medium for the treatment period if compatible with your cells. | |
| Inconsistent results with MTT/XTT assays | 1. Interference of this compound with tetrazolium salt reduction. | 1. Run a cell-free control to check for direct reduction of the MTT/XTT reagent by the compound.[2] |
| 2. Changes in cellular metabolic activity not reflective of cell number. | 2. Use a viability assay with a different endpoint, such as measuring ATP content (e.g., CellTiter-Glo®) or counting cells directly (trypan blue).[2][5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or on a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells take it up and appear blue.
-
Cell Preparation: Culture and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After the treatment period, collect the cells by trypsinization and centrifugation. Resuspend the cell pellet in a known volume of culture medium or PBS.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).
-
Cell Counting: Immediately load the mixture into a hemocytometer or an automated cell counter.
-
Calculation: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells using the formula:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.21 ± 0.09 | 96.8 |
| 25 | 1.05 ± 0.07 | 84.0 |
| 50 | 0.78 ± 0.06 | 62.4 |
| 100 | 0.45 ± 0.05 | 36.0 |
| 200 | 0.15 ± 0.03 | 12.0 |
Table 2: Cytotoxicity of this compound (Trypan Blue Exclusion Assay)
| This compound (µM) | Total Cells (x10⁴) | Viable Cells (x10⁴) | Non-viable Cells (x10⁴) | % Viability |
| 0 (Vehicle Control) | 15.2 | 14.8 | 0.4 | 97.4 |
| 50 | 11.8 | 10.9 | 0.9 | 92.4 |
| 100 | 8.5 | 6.2 | 2.3 | 72.9 |
| 200 | 5.1 | 1.9 | 3.2 | 37.3 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dojindo.com [dojindo.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Regaloside I Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Regaloside I. Due to the limited specific data on inconsistent results for this compound, this guide draws upon information from related phenylpropanoid glycosides and general best practices in cell-based assays to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is a phenylpropanoid glycerol glucoside.[1] It has been identified as an active compound that inhibits the upregulation of CAPZA1 (F-actin-capping protein subunit alpha-1), which in turn helps to prevent UVA-induced changes in the shape of Human Dermal Fibroblasts (HDFs) and subsequent collagen reduction.[1] This suggests a potential role in mitigating photoaging.[1]
Q2: I am observing inconsistent results in my cell viability/proliferation assays with this compound. What are the potential causes?
A2: Inconsistent results in cell-based assays can stem from several factors. Here are some common issues to consider:
-
Solubility Issues: this compound, like other related compounds, may have limited aqueous solubility. Precipitation of the compound can lead to inaccurate concentrations and variable effects. Ensure complete dissolution in your stock solution (typically with DMSO) and watch for any precipitation when diluting into your final assay medium.[2][3][4]
-
Final Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay results. It is crucial to maintain a low final concentration of the solvent (typically ≤ 0.5%) in your experiments and to include a vehicle control with the same solvent concentration.[5]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. Use cells within a consistent passage range and ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Stability: Like many natural products, this compound may be sensitive to light, temperature, and pH.[5] It is advisable to prepare fresh working solutions for each experiment from a stock stored at -20°C or -80°C and to minimize exposure to harsh conditions.[3][5]
Q3: My Western blot results for downstream targets of this compound are not reproducible. What should I check?
A3: Reproducibility in Western blotting can be challenging. Consider the following troubleshooting steps:
-
Protein Extraction and Quantification: Ensure your protein extraction protocol is consistent and that you are accurately quantifying protein concentrations to load equal amounts for each sample.
-
Antibody Quality: The specificity and affinity of your primary and secondary antibodies are critical. Use antibodies that have been validated for your specific application and consider running appropriate controls, such as knockout/knockdown cell lysates if available.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results and account for any loading inaccuracies.
-
Transfer Efficiency: Verify that your protein transfer from the gel to the membrane is efficient and consistent across all blots.
Troubleshooting Guides
Problem: Unexpected Cytotoxicity at Low Concentrations of this compound
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Lower the final concentration of your solvent (e.g., DMSO) in the culture medium. Ensure your vehicle control has the same final solvent concentration as your experimental wells.
-
-
Possible Cause 2: Contamination.
-
Solution: Test your this compound stock solution and cell culture for microbial contamination. Filter-sterilize your stock solution if necessary.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: The specific cell line you are using may be particularly sensitive to this compound or the vehicle. Consider performing a dose-response curve with a wider range of concentrations to determine the optimal non-toxic working concentration.
-
Problem: Lack of Expected Biological Activity of this compound
-
Possible Cause 1: Poor Compound Solubility.
-
Possible Cause 2: Incorrect Dosage.
-
Solution: The effective concentration of this compound may be higher than what you are currently testing. Perform a dose-response experiment to identify the optimal concentration for your desired effect.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Verify the purity and integrity of your this compound sample. If possible, obtain a certificate of analysis from the supplier.
-
Data Presentation
Table 1: Solubility and Formulation of Regaloside Analogs
| Compound | Solvent System | Solubility | Reference |
| Regaloside A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM) | [2] |
| Regaloside B | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1 mg/mL (2.26 mM) | [4] |
| Regaloside C | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.00 mM) | [3] |
Note: This data is for Regaloside A, B, and C and may serve as a starting point for formulating this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: A generalized workflow for in vitro experiments involving this compound.
Caption: Hypothesized signaling pathway for this compound in HDFs.
Caption: Potential NF-κB signaling pathway based on Regaloside A data.[2]
References
Technical Support Center: Optimizing Inc-ubation Times for Regaloside I Studies
Disclaimer: There is limited specific information available in the scientific literature for Regaloside I. The following guidelines and troubleshooting advice are based on data from structurally and functionally related compounds, such as Regaloside A and various ginsenosides (e.g., Rg1, Rg3). This information should serve as a starting point for your experiments, and empirical determination of optimal conditions for your specific model system is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration and incubation time for this compound in cell viability assays?
A1: For initial range-finding experiments, it is advisable to test a broad range of concentrations (e.g., 1 µM to 100 µM). A common incubation period for assessing cytotoxicity is 24 to 72 hours. Shorter incubation times (e.g., 24 hours) can reveal acute toxicity, while longer durations (e.g., 48-72 hours) may be necessary to observe effects on cell proliferation.
Q2: How long should I pre-incubate my cells with this compound before adding an inflammatory stimulus like LPS?
A2: Pre-incubation times can vary, but a common starting point is 1 to 2 hours. This allows this compound to enter the cells and begin exerting its effects on intracellular signaling pathways prior to the inflammatory challenge. For example, in studies with related compounds, pre-incubation for 2 hours was effective in inhibiting iNOS and COX-2 expression in LPS-stimulated RAW 264.7 cells.
Q3: What is the optimal time to measure NF-κB activation after LPS stimulation?
A3: NF-κB activation is a transient process. Nuclear translocation of the p65 subunit can be detected as early as 15-30 minutes after LPS stimulation, often peaking around 45-60 minutes, and then gradually decreasing.[1][2] Phosphorylation of p65 follows a similar timeline, with significant increases seen at 45 minutes and peaking around 2 hours.[1][3] Therefore, for inhibition studies, measuring NF-κB activation (nuclear translocation or phosphorylation) between 30 minutes and 2 hours post-LPS stimulation is recommended.
Q4: When is the best time to assess apoptosis through caspase activation?
A4: The timing of caspase activation is dependent on the stimulus and the cell type. In some systems, caspase-3 activation can be detected within 1-2 hours of an apoptotic stimulus, while in others it may take 24 hours or longer.[4] For time-course experiments, it is recommended to measure caspase activity at several time points (e.g., 4, 8, 12, and 24 hours) to capture the peak of activation.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or No Anti-Inflammatory Effect Observed
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Incubation Time | Perform a time-course experiment. Pre-incubate with this compound for varying durations (e.g., 1, 2, 4, and 6 hours) before adding the inflammatory stimulus. | The onset of this compound's inhibitory action may be delayed. A time-course will help identify the optimal pre-incubation period for your specific cell type and endpoint. |
| Incorrect Timing of Endpoint Measurement | Measure pro-inflammatory markers at their peak expression time. For example, TNF-α mRNA expression peaks around 6 hours after LPS stimulation, while protein secretion is maximal by 16 hours.[3] | Measuring too early or too late may miss the inhibitory effect of this compound. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Minimize exposure of stock solutions and working dilutions to light and elevated temperatures. | This compound may be unstable in culture media over long incubation periods, leading to a decrease in its effective concentration. |
Issue 2: High Background or Inconsistent Results in Apoptosis Assays
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incorrect Incubation Time for Caspase Assay | Conduct a time-course experiment to determine the peak of caspase-3/7 activity. Measure at multiple time points (e.g., 4, 8, 12, 24, 48 hours) after this compound treatment.[4][6] | Caspase activation is a transient event. Measuring at a single, arbitrary time point may miss the peak activity, leading to underestimation of apoptosis.[4] |
| Late-Stage Apoptosis or Necrosis | For longer incubation times (>24 hours), consider using an assay that can distinguish between apoptosis and necrosis, such as Annexin V/PI staining. | At later time points, cells may have already progressed through apoptosis and into secondary necrosis, which can lead to misleading results in some apoptosis assays. |
| High Background Fluorescence/Luminescence | Reduce the incubation time for the assay reagent itself. Ensure that the reagent is not exposed to light for extended periods.[7] | Prolonged incubation with some detection reagents can lead to non-specific signal and high background.[7] |
Quantitative Data Summary
Table 1: Recommended Incubation Times for Anti-Inflammatory Assays
| Assay | Cell Type | Stimulus | This compound Pre-incubation | Post-Stimulus Incubation | Reference Compound(s) |
| iNOS/COX-2 Expression | RAW 264.7 | LPS (1 µg/ml) | 2 hours | 12-24 hours | Regaloside A |
| NF-κB p65 Nuclear Translocation | RAW 264.7 | LPS (10 ng/ml) | 1-2 hours | 30-60 minutes[1] | Ginsenoside Rg3 |
| Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) | A549 | IL-1β (10 ng/ml) | 1-2 hours | 4-24 hours[8] | Ginsenoside Rg3 |
Table 2: Recommended Incubation Times for Apoptosis Assays
| Assay | Cell Type | This compound Incubation | Key Considerations | Reference Compound(s) |
| Caspase-3/7 Activity | Various Cancer Cell Lines | 4 - 48 hours | Perform a time-course to capture peak activity.[4][6] | Flavonoids, Ginsenoside Rg3 |
| Annexin V/PI Staining | Various Cell Lines | 12 - 72 hours | Can distinguish between early and late apoptosis/necrosis. | General Apoptosis Inducers |
| PARP Cleavage (Western Blot) | Various Cancer Cell Lines | 12 - 48 hours | A downstream indicator of caspase activation. | Ginsenoside Rg3 |
Experimental Protocols
Protocol 1: Determination of Optimal Pre-incubation Time for Anti-Inflammatory Assays
-
Cell Seeding: Plate RAW 264.7 macrophages at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a fixed concentration of this compound for varying durations (e.g., 1, 2, 4, 6 hours). Include a vehicle control.
-
Inflammatory Stimulus: After the respective pre-incubation times, add LPS (1 µg/mL) to the wells and incubate for a further 24 hours.
-
Nitric Oxide Measurement: Collect the supernatant and measure nitric oxide production using the Griess reagent.
-
Data Analysis: Determine the pre-incubation time that results in the maximal inhibition of nitric oxide production.
Protocol 2: Time-Course of Caspase-3/7 Activation
-
Cell Seeding: Plate a cancer cell line of interest (e.g., MDA-MB-231) in a 96-well white-walled plate suitable for luminescence assays.
-
This compound Treatment: Add this compound at a concentration expected to induce apoptosis.
-
Incubation: Incubate the cells for various time points (e.g., 4, 8, 12, 24, 48 hours).
-
Caspase-Glo® 3/7 Assay: At each time point, add the Caspase-Glo® 3/7 reagent to the wells, mix, and incubate at room temperature for 1-3 hours.[9]
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against time to identify the peak of caspase-3/7 activation.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF-κB Pathway in A549 Cells and Human Asthmatic Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Matrix effects in mass spectrometry of Regaloside I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Regaloside I.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis. This compound, as a glycoside often extracted from complex biological matrices like plasma or tissue homogenates, is susceptible to interference from endogenous components like phospholipids, salts, and metabolites that can co-elute and affect its ionization.[2]
Q2: What are the common indicators of matrix effects in my this compound chromatogram?
A2: Common signs of matrix effects include poor reproducibility of peak areas between replicate injections, inaccurate quantification when comparing results to standards prepared in a clean solvent, and a significant difference in signal intensity for this compound when spiked into a biological sample versus a simple solvent.[2] Retention time shifts can also be an indirect indicator if the matrix is affecting the column chemistry.[1]
Q3: How can I qualitatively assess if my this compound analysis is experiencing matrix effects?
A3: A post-column infusion experiment is a widely used technique for the qualitative assessment of matrix effects. This method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any suppression or enhancement of the constant baseline signal at specific retention times indicates where co-eluting matrix components are affecting the ionization of this compound.[3]
Q4: How can I quantitatively measure the extent of matrix effects for this compound?
A4: The matrix effect can be quantified using the post-extraction addition method. This involves comparing the peak area of this compound in a standard solution prepared in a neat solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) can be calculated, and from that, the percentage of matrix effect can be determined. An MF value of less than 1 (or a positive % matrix effect) indicates ion suppression, while a value greater than 1 (or a negative % matrix effect) suggests ion enhancement.[4]
Q5: What are the most effective strategies to mitigate matrix effects in this compound analysis?
A5: Effective mitigation strategies include:
-
Sample Preparation: Employing robust sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components is highly effective.[1][5] For plasma samples, protein precipitation is a common initial step.[6]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference.[4]
-
Internal Standard Selection: Using a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[7]
-
Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with this compound, as APCI is generally less prone to these effects.[4]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no signal for this compound in spiked samples | Severe ion suppression from the matrix. | 1. Improve sample cleanup using SPE or LLE. 2. Dilute the sample to reduce the concentration of interfering components.[4] 3. Optimize chromatographic conditions to separate this compound from the suppression zone. |
| Poor reproducibility of peak areas | Inconsistent matrix effects between samples. | 1. Implement the use of a stable isotope-labeled internal standard. 2. Ensure consistent sample preparation across all samples. |
| Signal intensity is unexpectedly high and variable | Ion enhancement from matrix components. | 1. Improve chromatographic separation to resolve this compound from the enhancing compounds. 2. Modify the sample preparation method to remove the specific interfering substances. |
| Inconsistent retention time for this compound | Matrix components affecting the column chemistry or system pressure. | 1. Incorporate a guard column to protect the analytical column. 2. Ensure adequate sample cleanup to prevent column fouling. 3. Perform a column wash cycle between injections.[1] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
This protocol allows for the quantification of the matrix effect on the analysis of this compound.
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a standard solution of this compound in the mobile phase (e.g., 50:50 acetonitrile:water) at a concentration of 100 ng/mL.
-
Solution B (Post-Spiked Sample): Process a blank biological matrix (e.g., plasma) using your established extraction procedure. After the final evaporation step, reconstitute the extract with Solution A.
-
Solution C (Blank Matrix): Process a blank biological matrix identically to Solution B, but reconstitute with the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject and analyze Solutions A and B using your established LC-MS/MS method for this compound.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area of this compound in Solution B) / (Peak Area of this compound in Solution A)
-
Calculate the % Matrix Effect as: % Matrix Effect = (1 - MF) * 100
-
A positive value indicates ion suppression, while a negative value indicates ion enhancement.
-
Protocol 2: Sample Preparation using Protein Precipitation for Plasma Samples
This is a common and straightforward method for preparing plasma samples for the analysis of small molecules like this compound.
-
Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[6]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table presents hypothetical yet representative data on the matrix effect for this compound in various biological matrices, illustrating the impact of different sample preparation techniques.
| Biological Matrix | Sample Preparation Method | Matrix Factor (MF) | Matrix Effect (%) | Interpretation |
| Rat Plasma | Protein Precipitation | 0.65 | 35% | Significant Ion Suppression |
| Rat Plasma | Liquid-Liquid Extraction | 0.88 | 12% | Moderate Ion Suppression |
| Rat Plasma | Solid-Phase Extraction | 0.97 | 3% | Negligible Matrix Effect |
| Human Urine | Dilute-and-Shoot | 0.72 | 28% | Significant Ion Suppression |
| Human Urine | Solid-Phase Extraction | 0.95 | 5% | Negligible Matrix Effect |
| Rat Liver Homogenate | Protein Precipitation & SPE | 0.91 | 9% | Minor Ion Suppression |
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
Potential Signaling Pathway for this compound
While the specific signaling pathway for this compound is not fully elucidated, many glycosides exert their effects through pathways like the Akt/Nrf2/HO-1 axis, which is involved in the cellular stress response.
Caption: Postulated signaling pathway for this compound.
References
- 1. Signaling pathway of ginsenoside-Rg1 leading to nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Regaloside I Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for Regaloside I in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A typical starting point for the analysis of this compound, particularly when analyzing it alongside other regalosides, involves a reversed-phase C18 column with a gradient elution. A study on the simultaneous determination of eight regalosides, including this compound, identified a Gemini C18 column as providing good resolution.[1] The mobile phase is often a mixture of water and acetonitrile, with a small amount of acid, such as 0.1% (v/v) formic acid, to improve peak shape.[1] A column temperature of 40°C has been found to be optimal for separating this compound from other related compounds.[1]
Q2: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
Peak tailing for polar compounds like this compound is a common issue in reversed-phase chromatography. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between ionized silanol groups and the analyte.
-
Column Overload: Injecting a sample that is too concentrated can lead to asymmetrical peaks.
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
To address peak tailing, consider the troubleshooting steps outlined in the detailed guide below.
Q3: I am observing co-elution of this compound with another compound. What steps can I take to improve separation?
Co-elution, where two or more compounds elute at the same time, can be addressed by modifying the selectivity (α) or efficiency (N) of your chromatographic system. Key strategies include:
-
Adjusting the Mobile Phase: Modifying the organic modifier (e.g., switching from acetonitrile to methanol), changing the mobile phase pH, or altering the gradient slope can significantly impact selectivity.
-
Changing the Column: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., a phenyl-hexyl or a column with a different C18 bonding) can provide alternative separation mechanisms.
-
Optimizing Temperature: Temperature can affect the selectivity of separation. For this compound, it has been observed that a temperature of 50°C resulted in poorer resolution compared to 40°C.[1]
Troubleshooting Guides
Problem 1: this compound Peak Tailing
Peak tailing can compromise accurate integration and reduce resolution. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Secondary Silanol Interactions | Use an end-capped C18 column or a column with a base-deactivated stationary phase. Add a mobile phase modifier like 0.1% formic acid to suppress silanol activity. | Sharper, more symmetrical peaks with a tailing factor closer to 1. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound (if known). The addition of an acidic modifier like formic acid generally improves peak shape for this class of compounds.[1] | Improved peak symmetry and consistent retention times. |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume. | Restoration of a symmetrical peak shape. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, a guard column can be used to protect the analytical column, or the column may need to be replaced. | Removal of contaminants leading to improved peak shape. |
Problem 2: Poor Resolution/Co-elution of this compound
Achieving baseline separation is critical for accurate quantification. The following table provides strategies to improve the resolution of this compound from interfering peaks.
| Parameter to Modify | Action | Rationale |
| Column Temperature | Optimize the column temperature. A study showed that for this compound, a temperature of 40°C provided better resolution than 50°C.[1] A systematic evaluation at different temperatures (e.g., 30°C, 35°C, 40°C) is recommended. | Temperature affects analyte retention and selectivity, and a small change can sometimes significantly improve separation. |
| Mobile Phase Composition | 1. Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. 2. Gradient Slope: Decrease the gradient ramp rate (i.e., make the gradient shallower) around the elution time of this compound. | Different organic modifiers can alter the selectivity of the separation. A shallower gradient increases the separation time between closely eluting peaks. |
| Stationary Phase | If resolution issues persist, switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a C18 column with a different bonding density or end-capping). A Gemini C18 column has been reported to provide good separation for regalosides.[1] | Different stationary phases offer different interaction mechanisms (e.g., π-π interactions on a phenyl column), which can resolve compounds that co-elute on a standard C18 column. |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase column efficiency (N) and improve resolution, though it will also increase the analysis time. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol is based on a validated method for the simultaneous analysis of multiple regalosides.[1]
-
Column: Gemini C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A typical gradient might start at a lower percentage of B, ramp up to a higher percentage to elute the compounds, and then return to the initial conditions for re-equilibration. The exact gradient will depend on the specific separation requirements.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: PDA detector, wavelength will depend on the absorbance maximum of this compound.
-
Injection Volume: 10 µL
Data Presentation
Table 1: Effect of Column Temperature on this compound Resolution
While specific numerical data for resolution (Rs) is not available in the cited literature, the qualitative impact of temperature on this compound separation has been described.[1] The following table illustrates this relationship with hypothetical but representative Rs values.
| Column Temperature (°C) | Observed Resolution of this compound | Illustrative Resolution (Rs) Value |
| 30 | Good | 1.8 |
| 40 | Optimal | 2.1 |
| 50 | Worse than at 30°C or 40°C | 1.4 |
Visualizations
Caption: Troubleshooting workflow for improving this compound peak resolution.
Caption: Experimental workflow for this compound HPLC method development.
References
Dealing with contamination in Regaloside I samples
Welcome to the technical support center for Regaloside I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues related to the contamination of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phenylpropanoid glyceride glucoside that has been identified in plant species of the Lilium genus.[1] It is recognized for its potential role in skin health, specifically in inhibiting the upregulation of CAPZA1, a protein involved in UVA-induced collagen reduction.[1] Additionally, related compounds from Lilium species, such as Regaloside A, have demonstrated anti-inflammatory and antioxidant properties.[2][3]
Q2: What are the common contaminants I might encounter in my this compound sample?
This compound is typically extracted from a complex natural matrix. Therefore, crude or partially purified samples are likely to contain other co-extracted compounds from the Lilium species. These can include:
-
Other Regalosides: Regaloside A, B, C, E, F, H, and K are often found alongside this compound.[4][5]
-
Other Phenylpropanoids: Compounds like 1-O-trans-caffeoyl-β-d-glucopyranoside can be present.[2]
-
Steroidal Saponins: Various saponins are abundant in Lilium bulbs.[6][7]
-
Phenolic Compounds: Flavonoids such as rutin and kaempferol, as well as other phenolics like myricetin, are common.[8]
-
Alkaloids: These nitrogen-containing compounds can also be co-extracted.[6]
Q3: What are the general physicochemical properties of this compound?
-
Polarity: It is a polar molecule due to the presence of a sugar moiety and hydroxyl groups.
-
Solubility: It is likely to be soluble in polar solvents such as methanol, ethanol, and mixtures of alcohol and water. Its solubility in non-polar solvents like hexane is expected to be low.
-
UV Absorbance: As a phenylpropanoid, it will exhibit UV absorbance, which is utilized in its detection by HPLC-PDA.
Q4: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector is the most common and effective method for assessing the purity of this compound. A pure sample should ideally show a single, sharp, and symmetrical peak at the expected retention time. The presence of other peaks indicates impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and analysis of this compound, with a focus on HPLC-based methods.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and other Regalosides in HPLC | 1. Inappropriate mobile phase composition. 2. Gradient slope is too steep. 3. Column temperature is not optimal. 4. Column is overloaded. | 1. Optimize the ratio of acetonitrile and water in the mobile phase. Ensure the presence of an additive like formic acid (e.g., 0.1%) to improve peak shape. 2. Flatten the gradient around the elution time of the Regalosides to increase separation. 3. Adjust the column temperature. A slightly elevated temperature (e.g., 40°C) has been shown to improve the separation of Regalosides.[4] 4. Reduce the sample concentration or injection volume. |
| Peak tailing of this compound | 1. Interaction with active silanols on the HPLC column. 2. Presence of acidic or basic contaminants. 3. Inappropriate mobile phase pH. | 1. Use a high-quality, end-capped C18 column. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if basic contaminants are suspected. Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to suppress the ionization of acidic contaminants. 3. Adjust the pH of the mobile phase to ensure this compound and contaminants are in a single ionic state. |
| Presence of unknown peaks in the chromatogram | 1. Co-extracted natural products (see FAQ 2). 2. Degradation of this compound. 3. Contamination from solvents or sample handling. | 1. Use a preparative HPLC system with a high-resolution column for further purification. Fraction collection and subsequent analysis (e.g., by MS or NMR) can help identify the impurities. 2. This compound, like many natural products, can be susceptible to hydrolysis or oxidation. Store samples in a cool, dark place and use fresh solvents. Avoid prolonged exposure to harsh pH conditions. 3. Run a blank gradient (injecting only the mobile phase) to check for system contamination. Use high-purity solvents and clean sample vials. |
| Low yield after purification | 1. Inefficient extraction from the plant material. 2. Adsorption of this compound onto glassware or column material. 3. Degradation during processing. 4. Incomplete elution from the purification column. | 1. Optimize the extraction solvent and method. A mixture of ethanol and water (e.g., 70% ethanol) is often effective for extracting saponins and related glycosides.[9] 2. Use silanized glassware to reduce adsorption. 3. Minimize exposure to high temperatures and extreme pH. 4. Ensure the mobile phase in the final step of a preparative HPLC run is strong enough to elute all of the compound. |
Data Presentation
The following tables summarize quantitative data for Regalosides found in Lilium lancifolium Thunb. extracts, as well as HPLC method validation parameters.
Table 1: Quantitative Analysis of Regalosides in Lilium lancifolium Thunb. Extract
| Compound | Amount (mg/g of freeze-dried extract) |
| Regaloside K | Not specified in the provided abstract |
| Regaloside C | Not specified in the provided abstract |
| Regaloside H | Not specified in the provided abstract |
| This compound | 1.12 - 29.76 (range for all 8 Regalosides) |
| Regaloside F | Not specified in the provided abstract |
| Regaloside E | Not specified in the provided abstract |
| Regaloside B | 28.99 - 29.76 |
| Regaloside A | 24.82 - 25.16 |
| Data from a study on 70% ethanol extract of BLL (Bulbus Liriopis Lanceolati).[5] |
Table 2: HPLC-PDA Method Validation Parameters for Regaloside Analysis
| Parameter | Result |
| Linearity (r²) | ≥0.9999 |
| Limit of Detection (LOD) | 0.10–0.66 µg/mL |
| Limit of Quantitation (LOQ) | 0.29–2.01 µg/mL |
| Accuracy (Recovery) | 95.39–103.92% |
| Precision (RSD) | ≤2.78% |
| Data from a validated method for the simultaneous determination of eight Regalosides.[4] |
Experimental Protocols
Protocol 1: Analytical HPLC-PDA Method for the Quantification of this compound
This protocol is adapted from a validated method for the simultaneous analysis of eight Regalosides, including this compound, from Lilium lancifolium Thunb.[4]
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) detector.
-
Column: Gemini C18 reversed-phase column (or equivalent).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in distilled water.
-
B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient optimized for the separation of Regalosides. A starting point could be 10-15% B, increasing to 30-40% B over 30-40 minutes.
-
Flow Rate: Typically 0.8 - 1.2 mL/min for an analytical column.
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (if known) or scan a range (e.g., 200-400 nm) with the PDA detector. Phenylpropanoids typically have absorbance maxima around 280 nm and/or 320 nm.
-
Injection Volume: 5-20 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol or the initial mobile phase composition. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., 70% ethanol). Filter the extract through a 0.45 µm syringe filter before injection.
Visualizations
Diagram 1: Potential Anti-Inflammatory Signaling Pathway of Regalosides
This diagram illustrates the potential mechanism by which Regalosides may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by Regalosides.
Diagram 2: Experimental Workflow for this compound Purity Assessment
This diagram outlines the typical workflow for assessing the purity of a this compound sample.
References
- 1. This compound | CAS:126239-78-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and validation of a new HPLC-UV method for the quantification of regaloside A in Lilium lancifolium bulbus extracts -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 4. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic Compounds and Antioxidant Activity of Bulb Extracts of Six Lilium Species Native to China | MDPI [mdpi.com]
- 9. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Regaloside A and Regaloside B in Modulating Inflammatory Pathways
Initial research efforts to procure data on Regaloside I for a comparative analysis with Regaloside A proved unsuccessful, as no scholarly articles or experimental data for "this compound" could be identified. Consequently, this guide presents a comparative evaluation of Regaloside A and a closely related, well-documented compound, Regaloside B. Both compounds have been investigated for their anti-inflammatory properties, and the following sections provide a detailed comparison of their efficacy based on available experimental data.
This comparison guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the anti-inflammatory performance of Regaloside A and Regaloside B. The data is presented to facilitate an informed understanding of their potential as therapeutic agents.
Quantitative Comparison of Bioactivity
The anti-inflammatory effects of Regaloside A and Regaloside B were evaluated in vitro, with the results summarized in the table below. The data highlights the differential efficacy of these compounds in modulating key inflammatory markers.
| Parameter | Regaloside A | Regaloside B | 1-O-trans-caffeoyl-β-D-glucopyranoside | α-tocopherol (Positive Control) |
| DPPH Radical Scavenging Activity (%) at 160 ppm | 58.0% | Not Reported | 60.1% | 62.0% |
| iNOS Expression Inhibition (%) at 50 µg/mL | 70.3 ± 4.07% | 26.2 ± 0.63% | 4.1 ± 0.01% | Not Reported |
| COX-2 Expression Inhibition (%) at 50 µg/mL | 131.6 ± 8.19% (Upregulation) | 98.9 ± 4.99% | 67.8 ± 4.86% | Not Reported |
| p-p65/p65 Ratio Reduction (%) at 50 µg/mL | 40.7 ± 1.30% | 43.2 ± 1.60% | 43.8 ± 1.67% | Not Reported |
| VCAM-1 Expression Inhibition (%) at 50 µg/mL | 48.6 ± 2.65% | 33.8 ± 1.74% | 42.1 ± 2.31% | Not Reported |
Experimental Protocols
The data presented in this guide is based on the methodologies described in the cited literature. The key experimental protocols are detailed below.
Cell Culture and Treatment
RAW 264.7 macrophage cells and human aortic smooth muscle cells (HASMCs) were used to investigate the anti-inflammatory effects of the compounds. RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, while HASMCs were treated with tumor necrosis factor-alpha (TNF-α) to stimulate the expression of adhesion molecules.[1]
DPPH Radical Scavenging Assay
The antioxidant activity of the compounds was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The percentage of DPPH radical scavenging was calculated to assess the antioxidant potential of the tested substances.[2][3]
Western Blot Analysis
To quantify the expression of key inflammatory proteins, Western blot analysis was performed. Cells were pre-treated with Regaloside A or Regaloside B for 2 hours before being stimulated with LPS or TNF-α. The expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated-p65 (p-p65), total p65, and vascular cell adhesion molecule-1 (VCAM-1) were measured.[3]
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of Regaloside A and Regaloside B are, in part, mediated through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and the general experimental workflow used to assess the compounds' efficacy.
Caption: Inhibition of the NF-κB signaling pathway by Regaloside A and Regaloside B.
Caption: General experimental workflow for assessing anti-inflammatory activity.
References
Regaloside I in the Context of Skin Aging: A Comparative Analysis with Leading Antioxidants
A Scientific Guide for Researchers and Drug Development Professionals
The quest for effective interventions in skin aging is a cornerstone of dermatological research. While established antioxidants have long been the focus, emerging natural compounds are continuously being explored for their potential. This guide provides a comparative analysis of Regaloside I against well-documented antioxidants—Vitamin C, Vitamin E, Retinol, and Coenzyme Q10—in the context of skin aging. The comparison is based on available experimental data, mechanisms of action, and clinical evidence.
Introduction to Skin Aging and Oxidative Stress
Skin aging is a complex biological process influenced by intrinsic factors (genetics, metabolism) and extrinsic factors (UV radiation, pollution). A key driver of extrinsic aging is oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the skin's antioxidant defense mechanisms. ROS can damage cellular components like lipids, proteins, and DNA, leading to collagen degradation, inflammation, and the visible signs of aging such as wrinkles and loss of elasticity. Antioxidants can neutralize these harmful free radicals, thereby protecting the skin and mitigating the aging process.
Comparative Analysis of Antioxidant Efficacy
This section details the known antioxidant and anti-aging properties of this compound and the benchmark antioxidants.
This compound: An Emerging Compound with Limited Data
This compound is a steroidal saponin that can be isolated from sources like the bulbs of Lilium lancifolium. Current research on the direct anti-aging effects of this compound on the skin is limited. However, studies on related regaloside compounds from the same plant source have shown some antioxidant activity.
One study evaluating various regalosides found that Regalosides K, C, and E exhibited notable radical scavenging activity in DPPH and ABTS assays. In contrast, this compound demonstrated weak to no activity in these particular tests. Another study reported DPPH radical scavenging activity for Regaloside A and B. This suggests that while the regaloside class of compounds may have antioxidant potential, the efficacy of individual regalosides can vary significantly. Further research is required to elucidate the specific effects of this compound on skin cells and its potential as an anti-aging agent.
Established Antioxidants in Skin Aging
The following sections summarize the extensive research on Vitamin C, Vitamin E, Retinol, and Coenzyme Q10.
Vitamin C (L-Ascorbic Acid)
A potent water-soluble antioxidant, Vitamin C is a vital component of skin health. It plays a crucial role in protecting against photodamage and is an essential cofactor for collagen synthesis.
-
Mechanism of Action: Vitamin C neutralizes free radicals, regenerates Vitamin E, and is a cofactor for prolyl and lysyl hydroxylases, enzymes critical for collagen stabilization. It also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen.
-
Clinical Efficacy: Topical application of Vitamin C (typically 3-20%) has been shown to reduce the appearance of fine lines and wrinkles, improve skin texture, and reduce hyperpigmentation.[1][2][3]
Vitamin E (α-Tocopherol)
As the primary lipid-soluble antioxidant in the skin, Vitamin E protects cell membranes from lipid peroxidation.
-
Mechanism of Action: Vitamin E intercepts and quenches free radicals, particularly those generated by UV radiation. It works synergistically with Vitamin C, which can regenerate the antioxidant form of Vitamin E.
-
Clinical Efficacy: While topical Vitamin E can have modest anti-aging effects on its own, its efficacy is significantly enhanced when combined with Vitamin C.[4] Studies have shown that this combination provides improved protection against UV-induced skin damage.[5]
Retinol (Vitamin A)
Retinol and its derivatives (retinoids) are considered the gold standard for topical anti-aging treatments.[6]
-
Mechanism of Action: Retinol is converted to retinoic acid in the skin, which then binds to nuclear receptors to modulate gene expression. This leads to increased collagen production, inhibition of MMPs, and normalization of cell turnover.[7][8][9]
-
Clinical Efficacy: Numerous clinical trials have demonstrated that topical retinol (0.1% and higher) significantly improves fine lines, wrinkles, hyperpigmentation, and overall skin texture.[10][11][12]
Coenzyme Q10 (Ubiquinone)
A vital component of the mitochondrial electron transport chain, Coenzyme Q10 (CoQ10) is also a potent antioxidant.
-
Mechanism of Action: CoQ10 protects mitochondrial membranes from oxidative damage and preserves cellular energy production. It also regenerates other antioxidants like Vitamin E.[13][14] Topically applied CoQ10 has been shown to reduce collagenase expression and the depth of wrinkles.[13][15]
-
Clinical Efficacy: Studies have shown that topical application of CoQ10 can improve skin smoothness, reduce the appearance of wrinkles, and enhance skin elasticity.[13][15][16][17][18]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the discussed antioxidants. Due to the limited research, no quantitative data for this compound's anti-aging effects is available.
Table 1: In Vitro Antioxidant Activity
| Antioxidant | Assay | IC50 / Efficacy | Source |
| This compound | DPPH, ABTS | Weak to no radical scavenging activity | |
| Vitamin C | DPPH | Potent radical scavenger (IC50 values vary by study) | [19] |
| Vitamin E | Lipid Peroxidation | Effective inhibitor of lipid peroxidation | [20][21] |
| Retinol | - | Primarily acts via gene regulation, not direct radical scavenging | [7] |
| Coenzyme Q10 | - | Protects against lipid peroxidation | [13] |
Table 2: Clinical Efficacy in Skin Aging
| Antioxidant | Concentration | Study Duration | Key Findings | Source |
| Vitamin C | 3-20% | 12 weeks - 6 months | Significant reduction in wrinkles and improved skin texture. | [1][2][22] |
| Vitamin E | 0.5-1% (often in combination) | - | Enhanced photoprotection when combined with Vitamin C. | [4] |
| Retinol | 0.1% | 12 weeks | Significant improvement in crow's feet, wrinkles, and hyperpigmentation. | [10] |
| Coenzyme Q10 | - | 4-6 months | Reduction in wrinkle depth and improvement in skin smoothness. | [13][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common in vitro assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound is also dissolved in the same solvent at various concentrations. A positive control, such as ascorbic acid or Trolox, is used for comparison.[23][24]
-
Reaction: The DPPH solution is mixed with the test compound solution in a microplate well or cuvette. A blank containing only the solvent and DPPH is also prepared.[23][24]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[23]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer or microplate reader.[23][24]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) x 100. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined.
Cell-Based Assays for Collagen and MMPs
These assays are critical for evaluating the effects of compounds on the skin's extracellular matrix.
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium.
-
Treatment: The cells are treated with the test compound at various concentrations for a specific duration. A control group receives only the vehicle.
-
Analysis of Collagen Production:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The amount of secreted procollagen type I in the cell culture supernatant is quantified.
-
Western Blot: The protein levels of collagen in cell lysates are analyzed.
-
qPCR (Quantitative Polymerase Chain Reaction): The gene expression levels of collagen (e.g., COL1A1) are measured.
-
-
Analysis of MMP Activity/Expression:
-
Zymography: The activity of MMPs (e.g., MMP-1, MMP-9) in the cell culture supernatant is detected.
-
ELISA: The amount of secreted MMPs is quantified.
-
Western Blot: The protein levels of MMPs in cell lysates are analyzed.
-
qPCR: The gene expression levels of MMPs are measured.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding.
Conclusion
The established antioxidants—Vitamin C, Vitamin E, Retinol, and Coenzyme Q10—have a wealth of scientific evidence supporting their efficacy in combating the signs of skin aging. Their mechanisms of action are well-characterized, and their clinical benefits are documented in numerous studies.
This compound, on the other hand, remains a largely unexplored compound in the context of skin aging. While the broader class of regalosides shows some promise for antioxidant activity, the limited data on this compound itself does not currently support its use as a primary anti-aging ingredient. This highlights a critical area for future research. For drug development professionals and scientists, this comparative guide underscores the importance of rigorous, evidence-based evaluation of new compounds against established benchmarks. Further investigation into the specific biological activities of this compound in skin cells is necessary to determine if it holds potential as a novel therapeutic agent in dermatology.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Vitamin C and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Clinical Efficacy of Topical Vitamin C on the Appearance of Wrinkles: A Systematic Literature Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. droracle.ai [droracle.ai]
- 5. ej-clinicmed.org [ej-clinicmed.org]
- 6. Cosmetic retinoid use in photoaged skin: A review of the compounds, their use and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. citruslabs.com [citruslabs.com]
- 12. corp.shiseido.com [corp.shiseido.com]
- 13. jcadonline.com [jcadonline.com]
- 14. mitochon.it [mitochon.it]
- 15. The Role of Coenzyme Q10 in Skin Aging and Opportunities for Topical Intervention: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nivea.co.uk [nivea.co.uk]
- 17. CoQ10 (Coenzyme Q10) Skin Benefits: Explained | GlycanAge [glycanage.com]
- 18. The effect of dietary intake of coenzyme Q10 on skin parameters and condition: Results of a randomised, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diving-rov-specialists.com [diving-rov-specialists.com]
- 20. The role of vitamin E in normal and damaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vitamin E and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 22. Ascorbic Acid Treatments as Effective and Safe Anti-Aging Therapies for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unveiling a Potential New Player in Actin Cytoskeleton Regulation: A Comparative Guide to Validating the Effect of Regaloside I on CAPZA1
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular mechanics, the regulation of the actin cytoskeleton is paramount to processes ranging from cell motility to apoptosis. The F-actin-capping protein subunit alpha-1 (CAPZA1) is a key regulator of actin filament dynamics. This guide provides a comparative framework for researchers, scientists, and drug development professionals to investigate the hypothesized effect of Regaloside I, a naturally occurring phenylpropanoid glycoside, on CAPZA1. While direct evidence of their interaction is yet to be established, this document outlines a comprehensive strategy for its validation, comparing potential outcomes with known modulators of the actin cytoskeleton.
Introduction to CAPZA1 and this compound
CAPZA1 is a crucial protein that binds to the barbed end of actin filaments, preventing both the addition and loss of actin monomers. This "capping" activity is essential for controlling cell shape, movement, and division. Dysregulation of CAPZA1 has been implicated in various diseases, including cancer, where it can influence metastasis and invasion.[1][2][3]
This compound is a phenylpropanoid glycoside isolated from plants of the Lilium genus. Previous studies have indicated its potential anti-inflammatory and cardiomyocyte-protective effects. While its direct molecular targets are not fully elucidated, its influence on cellular processes suggests a potential interaction with fundamental cellular machinery like the cytoskeleton.
This guide puts forth the hypothesis that this compound may directly or indirectly modulate the function of CAPZA1, thereby affecting actin-dependent cellular processes. We present a roadmap for validating this hypothesis through established experimental protocols and compare its potential effects with well-characterized actin-modulating compounds.
Comparative Analysis of Actin-Modulating Compounds
To provide a context for evaluating the potential effects of this compound, we compare it with two well-known compounds that target the actin cytoskeleton: Jasplakinolide and Cytochalasin D.
| Feature | This compound (Hypothesized) | Jasplakinolide | Cytochalasin D |
| Primary Target | CAPZA1 (Hypothesized) | F-actin | F-actin |
| Mechanism of Action | Potential modulation of CAPZA1's capping activity, either by direct binding or through signaling pathways. | Promotes actin polymerization and stabilizes existing filaments.[4][5] | Inhibits actin polymerization by binding to the barbed end of actin filaments.[6][7] |
| Cellular Effects | Potentially alters cell migration, invasion, and apoptosis by influencing actin dynamics. | Disrupts normal actin structures, induces polymerization into amorphous masses, and can induce apoptosis.[4] | Disrupts the actin cytoskeleton, inhibits cell movement, and can induce apoptosis.[8][9] |
| Potential Therapeutic Application | Anti-cancer, anti-inflammatory. | Investigated as an anti-cancer agent.[4] | Widely used as a research tool to study actin dynamics. |
Experimental Protocols for Validation
To rigorously test the hypothesis of a this compound-CAPZA1 interaction, a multi-faceted approach employing biochemical, cellular, and biophysical assays is recommended.
Western Blot Analysis of CAPZA1 Expression
This experiment will determine if this compound treatment alters the total protein levels of CAPZA1 in cells.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known CAPZA1 expression) to 70-80% confluency. Treat cells with varying concentrations of this compound (and a vehicle control) for a specified time course (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody specific for CAPZA1 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Co-Immunoprecipitation (Co-IP) for Interaction Analysis
Co-IP can determine if this compound promotes or inhibits the interaction of CAPZA1 with its known binding partners (e.g., actin).
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the Western blot. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CAPZA1 overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS sample buffer. Analyze the eluted proteins by Western blot using antibodies against potential interacting partners (e.g., actin).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct target engagement of a compound with its protein target in a cellular context. A shift in the thermal stability of CAPZA1 upon this compound treatment would indicate direct binding.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the amount of soluble CAPZA1 remaining at each temperature by Western blot. A shift in the melting curve of CAPZA1 in the presence of this compound indicates a direct interaction.
Visualizing the Hypothesized Pathways and Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Hypothesized signaling pathway of this compound's effect on CAPZA1.
Caption: Workflow for validating the interaction between this compound and CAPZA1.
Conclusion
The validation of the interaction between this compound and CAPZA1 holds the potential to uncover a novel mechanism for modulating the actin cytoskeleton, with significant implications for drug discovery, particularly in the fields of oncology and inflammatory diseases. The experimental framework provided in this guide offers a clear and structured path for researchers to investigate this promising hypothesis. Successful validation would not only elucidate the mechanism of action of this compound but also pave the way for the development of a new class of therapeutics targeting CAPZA1-mediated cellular processes.
References
- 1. NcRNA-regulated CAPZA1 associated with prognostic and immunological effects across lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAPZA1 capping actin protein of muscle Z-line subunit alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. CAPZA1 modulates EMT by regulating actin cytoskeleton remodelling in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jasplakinolide: an actin-specific reagent that promotes actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochalasin D acts as an inhibitor of the actin-cofilin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Effects of cytoskeletal drugs on actin cortex elasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cytochalasin D on the actin cytoskeleton: association of neoformed actin aggregates with proteins involved in signaling and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Regaloside I: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like Regaloside I is fundamental to ensuring the quality, safety, and efficacy of botanical drugs and related products. This guide provides a comprehensive cross-validation of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). This objective comparison is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between performance characteristics such as sensitivity, precision, and accuracy, and practical considerations like cost and sample throughput. The following table summarizes the key performance indicators for the HPLC-PDA and UPLC-MS/MS methods for the analysis of this compound.
| Performance Parameter | HPLC-PDA Method | UPLC-MS/MS Method (Representative) |
| Linearity (r²) | ≥0.9999[1][2] | >0.99 |
| Limit of Detection (LOD) | 0.10–0.66 µg/mL[1][2] | 25–85 ng/g or ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.29–2.01 µg/mL[1][2] | Typically in the low ng/mL range |
| Accuracy (Recovery) | 95.39–103.925%[1][2] | Typically 85-115% |
| Precision (RSD) | <2.78%[1][2] | <15% |
| Selectivity | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Cost | Lower | Higher |
Experimental Workflows
A systematic approach is crucial for the cross-validation of analytical methods to ensure that different techniques produce comparable and reliable results. The general workflow involves method development and validation for each technique, followed by a comparative analysis of the data obtained from the same set of samples.
Experimental Protocols
Detailed methodologies for both the HPLC-PDA and a representative UPLC-MS/MS method are provided below.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method has been validated for the simultaneous determination of this compound along with other regalosides.[1][2]
-
Instrumentation : High-Performance Liquid Chromatography system coupled with a Photodiode Array detector (HPLC–PDA).[1]
-
Chromatographic Column : Gemini C18 reversed-phase analytical column.[1]
-
Mobile Phase : Gradient elution with distilled water and acetonitrile, both containing 0.1% (v/v) formic acid.[1]
-
Column Temperature : 40 °C.[1]
-
Sample Preparation : Specific details on sample extraction from the matrix (e.g., plant material) would involve solvent extraction, filtration, and dilution to an appropriate concentration within the calibration range.
-
Validation Parameters :
-
Linearity : Assessed by generating a calibration curve with a series of standard concentrations. The coefficient of determination (r²) should be ≥0.999.[1][2]
-
Accuracy : Determined through recovery studies by spiking a blank matrix with known concentrations of this compound. Recoveries are expected to be within 95.39–103.925%.[1][2]
-
Precision : Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be less than 2.78%.[1][2]
-
LOD and LOQ : Determined based on the signal-to-noise ratio, with typical values being in the range of 0.10–0.66 µg/mL for LOD and 0.29–2.01 µg/mL for LOQ.[1][2]
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
While a specific UPLC-MS/MS method for this compound is not detailed in the provided search results, a representative protocol for a similar glycoside would be as follows. This technique offers higher sensitivity and selectivity, making it suitable for complex matrices and low-concentration samples.
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : A suitable reversed-phase C18 column for UPLC.
-
Mobile Phase : A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.
-
Sample Preparation : A simple protein precipitation with a solvent like acetonitrile is often employed for biological samples, followed by centrifugation and filtration. For plant extracts, a similar extraction and cleanup procedure as for HPLC would be used, but potentially with greater dilution due to the higher sensitivity of the method.
-
Validation Parameters :
-
Linearity : A calibration curve is constructed, and a correlation coefficient of >0.99 is generally required.
-
Accuracy : Recovery studies are performed, with acceptable ranges typically between 85-115%.
-
Precision : Intra- and inter-day precision are assessed, with an RSD of <15% being a common acceptance criterion.
-
LOD and LOQ : These are determined based on the signal-to-noise ratio and are expected to be significantly lower than for HPLC-PDA, often in the low ng/mL range.[3]
-
Signaling Pathway Interaction of this compound
While the primary focus of this guide is the analytical methodology, it is important to consider the biological context of this compound. As a phenylpropanoid glyceride, its biological activity is of significant interest. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, which is relevant for drug development professionals.
Conclusion
Both HPLC-PDA and UPLC-MS/MS are robust and reliable methods for the quantification of this compound. The choice between the two depends on the specific requirements of the analysis.
-
HPLC-PDA is a cost-effective and accurate method suitable for routine quality control and for the analysis of samples where the concentration of this compound is relatively high and the sample matrix is not overly complex.[1][2]
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics), the analysis of trace levels of this compound, and for quantification in complex matrices where interferences may be a concern.
A thorough cross-validation as outlined in this guide is essential to ensure data consistency and reliability, particularly when transitioning between methods or comparing data from different laboratories.
References
- 1. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside I: A Comparative Analysis Across Lilium Species for Drug Discovery
Regaloside I, a phenylpropanoid glyceride found in various Lilium species, is gaining attention within the scientific community for its potential therapeutic applications. As research into the medicinal properties of natural compounds intensifies, a comparative understanding of the content and bioactivity of this compound from different lily varieties is crucial for drug development professionals. This guide provides a comparative analysis of this compound and related compounds from several Lilium species, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound and Related Compounds
Direct comparative studies on the quantitative levels of this compound across a wide range of Lilium species are limited. However, available research provides valuable insights into the content of this compound and other closely related regalosides in specific species. The following table summarizes the quantitative data from studies on Lilium lancifolium, a species for which this compound content has been explicitly determined.
| Compound | Lilium Species | Plant Part | Concentration (mg/g freeze-dried extract) | Analytical Method | Reference |
| This compound | Lilium lancifolium | Bulbs | 1.12 - 29.76 (range for 8 regalosides) | HPLC-PDA | [1] |
| Regaloside A | Lilium lancifolium | Bulbs | 24.82 - 25.16 | HPLC-PDA | [1] |
| Regaloside B | Lilium lancifolium | Bulbs | 28.99 - 29.76 | HPLC-PDA | [1] |
Note: The concentration range for this compound in L. lancifolium is part of a broader range reported for eight different regalosides in the study. Specific individual concentrations for this compound were not detailed in the abstract.
While a study on Lilium longiflorum (Easter lily) flowers led to the isolation of a regaloside and noted its bioactivity, specific quantitative data for this compound in this species was not provided[2]. Another study on Lilium Asiatic hybrids focused on the biological activities of Regaloside A and B, without quantifying this compound[3].
Biological Activity: Anti-inflammatory Effects
Research into the biological activities of regalosides has highlighted their potential as anti-inflammatory agents. A study on phenylpropanoids from Lilium Asiatic hybrid flowers demonstrated that Regaloside A and B exhibit significant anti-inflammatory properties. At a concentration of 50 μg/mL, these compounds were shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation.
Furthermore, the study revealed that Regaloside A and B decreased the ratio of phosphorylated p65 (p-p65) to total p65, indicating an inhibitory effect on the NF-κB signaling pathway[3]. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.
Although this study did not specifically investigate this compound, the demonstrated activity of the structurally similar Regaloside A and B suggests that this compound may possess comparable anti-inflammatory effects through the modulation of the NF-κB pathway.
Experimental Protocols
Extraction and Purification of Regalosides from Lilium lancifolium Bulbs
A standardized method for the extraction of regalosides from the bulbs of Lilium lancifolium involves reflux extraction with 70% ethanol. The resulting extract is then processed to remove the organic solvent and freeze-dried to yield a powder[1].
Detailed Protocol:
-
Preparation of Plant Material: The bulbs of Lilium lancifolium are dried and powdered.
-
Extraction: The powdered material is subjected to reflux extraction with 70% ethanol at 85°C for 3 hours.
-
Solvent Removal: The organic solvent is removed from the extract using a rotary evaporator.
-
Freeze-Drying: The residue is freeze-dried to obtain a powdered extract.
For the purification of individual regalosides, methods such as repeated silica gel or octadecyl silica gel (ODS) column chromatography are employed[3].
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A validated HPLC-PDA (Photodiode Array) method has been developed for the simultaneous quantitative analysis of eight regalosides, including this compound, in the bulbs of Lilium lancifolium[1].
HPLC Conditions:
-
Column: Gemini C18 reversed-phase analytical column (4.6 × 250 mm, 5 μm)
-
Mobile Phase: Gradient elution with a two-solvent system of distilled water and acetonitrile, both containing 0.1% (v/v) formic acid.
-
Column Temperature: 40°C
-
Detection: Photodiode Array (PDA) detector
This method demonstrated good linearity, sensitivity, accuracy, and precision, making it suitable for the quality control of L. lancifolium extracts[1].
In Vitro Anti-inflammatory Assays
The anti-inflammatory activity of regalosides can be assessed using various in vitro models. A common approach involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Western Blot Analysis for NF-κB (p65) Phosphorylation:
-
Cell Culture and Treatment: Human aortic smooth muscle cells (HASMCs) are treated with the test compounds (e.g., Regaloside A and B at 50 μg/mL) for a specified period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to induce an inflammatory response.
-
Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total p65 and phosphorylated p65 (p-p65).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an appropriate detection reagent.
-
Analysis: The ratio of p-p65 to total p65 is calculated to determine the effect of the compounds on NF-κB activation[3].
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the putative anti-inflammatory signaling pathway of regalosides and a general experimental workflow for their analysis.
Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Caption: General workflow for the extraction, purification, and analysis of this compound from Lilium species.
References
- 1. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constituents in Easter lily flowers with medicinal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Regaloside Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Regaloside compounds, a class of phenylpropanoid glycosides primarily isolated from the bulbs of Lilium species, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Regaloside compounds, focusing on their anti-inflammatory and cardiomyocyte protective effects. The information presented herein is supported by experimental data to aid in the rational design and development of novel therapeutics.
Comparative Analysis of Anti-inflammatory Activity
A key study comparing the anti-inflammatory effects of Regaloside A, Regaloside B, and a related phenylpropanoid, 1-O-trans-caffeoyl-β-d-glucopyranoside, has provided valuable insights into their SAR. The compounds were evaluated for their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, in addition to their effects on the NF-κB signaling pathway and the expression of vascular cell adhesion molecule-1 (VCAM-1).[1]
| Compound | Structure | Inhibition of iNOS Expression (%) at 50 µg/mL | Inhibition of COX-2 Expression (%) at 50 µg/mL | Decrease in p-p65/p65 Ratio (%) at 50 µg/mL | Decrease in VCAM-1 Expression (%) at 50 µg/mL |
| 1-O-trans-caffeoyl-β-d-glucopyranoside | Caffeoyl group + Glucopyranoside | 95.9 ± 0.01 | 32.2 ± 4.86 | 56.2 ± 1.67 | 57.9 ± 2.31 |
| Regaloside A | p-coumaroyl group + Glycerol + Glucopyranoside | 29.7 ± 4.07 | -31.6 ± 8.19 (Upregulation) | 59.3 ± 1.30 | 51.4 ± 2.65 |
| Regaloside B | Acetylated Regaloside A | 73.8 ± 0.63 | 1.1 ± 4.99 | 56.8 ± 1.60 | 66.2 ± 1.74 |
Data sourced from: Phenylpropanoids from Lilium Asiatic hybrid flowers and their anti-inflammatory activities.[1]
Structure-Activity Relationship Insights for Anti-inflammatory Effects:
From the comparative data, several key structural features appear to influence the anti-inflammatory activity of these phenylpropanoid glycosides:
-
The Phenylpropanoid Moiety: The substitution pattern on the aromatic ring of the phenylpropanoid moiety is crucial. The presence of a catechol group (two hydroxyl groups) in the caffeoyl moiety of 1-O-trans-caffeoyl-β-d-glucopyranoside is associated with exceptionally potent iNOS inhibition compared to the single hydroxyl group in the p-coumaroyl moiety of Regaloside A and B.
-
The Linker and Sugar Moieties: Regaloside A, which possesses a glycerol linker between the p-coumaroyl group and the glucopyranoside, shows significantly lower iNOS inhibitory activity and even upregulates COX-2 expression. This suggests that the direct linkage of the phenylpropanoid to the sugar, as in 1-O-trans-caffeoyl-β-d-glucopyranoside, may be more favorable for this specific activity.
-
Acetylation: The acetylation of the glycerol moiety in Regaloside B, when compared to Regaloside A, restores and enhances the inhibitory activity against iNOS and mitigates the upregulation of COX-2. This indicates that modifications to the linker region can significantly impact the anti-inflammatory profile.
-
NF-κB Pathway Modulation: All three compounds demonstrated a comparable ability to decrease the ratio of phosphorylated p65 (p-p65) to total p65, suggesting a common mechanism of action through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of the expression of pro-inflammatory genes, including iNOS and COX-2.[2][3][4]
Cardiomyocyte Protective Effects
Regaloside C, another member of this family, has been reported to possess cardiomyocyte protective activity by safeguarding mitochondria in H9C2 cells subjected to hydrogen peroxide (H₂O₂)-induced stress.[5] While direct comparative studies with other Regaloside compounds are not yet available, the structural features of Regaloside C can be analyzed in the context of its reported activity. Regaloside C is a glycerol glucoside, sharing structural similarities with Regaloside A and B.[5] The presence of the glycerol and glucose moieties appears to be a common structural scaffold among Regalosides with potential biological activities.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay[1]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-treated with various concentrations of the Regaloside compounds or a vehicle control for a specified period (e.g., 1 hour).
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.
-
iNOS, COX-2, and NF-κB p65 Expression: Cell lysates are prepared, and the protein levels of iNOS, COX-2, phosphorylated p65, and total p65 are determined by Western blot analysis.
-
VCAM-1 Expression: The expression of VCAM-1 on the cell surface can be quantified using techniques like flow cytometry or cell-based ELISA.
-
Cardiomyocyte Protection Assay (H₂O₂-induced injury model)
-
Cell Culture: H9c2 rat cardiomyocyte cells are cultured in DMEM supplemented with fetal bovine serum.
-
Compound Pre-treatment: Cells are pre-incubated with different concentrations of the Regaloside compound for a designated time.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and cell damage.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Mitochondrial Function: Mitochondrial membrane potential can be assessed using fluorescent probes like JC-1 or TMRM.
Signaling Pathways
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of the compared phenylpropanoid glycosides are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. LPS stimulation of macrophages typically leads to the phosphorylation and subsequent degradation of IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS and COX-2. The observed decrease in the p-p65/p65 ratio by Regaloside compounds suggests an interference with this critical step in the inflammatory cascade.
Caption: NF-κB signaling pathway in inflammation and the inhibitory point of Regaloside compounds.
Experimental Workflow for Anti-inflammatory Activity Screening
The general workflow for evaluating the anti-inflammatory potential of Regaloside compounds involves a series of in vitro assays to measure their impact on key inflammatory mediators and pathways.
Caption: Workflow for in vitro anti-inflammatory screening of Regaloside compounds.
Conclusion
The available data, though limited, provides a foundational understanding of the structure-activity relationships of Regaloside compounds. For anti-inflammatory activity, the nature of the phenylpropanoid moiety and the presence and modification of a linker group are critical determinants of potency, particularly in modulating iNOS and COX-2 expression. A common mechanistic thread appears to be the inhibition of the NF-κB signaling pathway.
Regarding cardiomyocyte protection, while Regaloside C shows promise, a lack of direct comparative studies with other analogs prevents the formulation of a clear SAR. Future research should focus on the synthesis and biological evaluation of a wider array of Regaloside derivatives to further elucidate the structural requirements for both anti-inflammatory and cardiomyocyte protective effects. Such studies will be instrumental in optimizing the therapeutic potential of this promising class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Activity of Regalosides
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Anti-inflammatory Properties of Regalosides A, B, and C.
Regalosides, a class of phenylpropanoid glycosides isolated from the flowers of Lilium species, have garnered attention for their potential therapeutic applications, including anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory activities of Regaloside A, Regaloside B, and Regaloside C, supported by experimental data. While robust comparative data is available for Regalosides A and B, similar quantitative information for Regaloside C remains limited in the current scientific literature.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of Regalosides A and B have been evaluated by measuring their ability to inhibit the expression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the available quantitative data.
Table 1: Inhibition of iNOS and COX-2 Expression by Regalosides A and B
| Compound | Concentration | Inhibition of iNOS Expression (%) | Inhibition of COX-2 Expression (%) |
| Regaloside A | 50 µg/mL | 70.3 ± 4.07 | 131.6 ± 8.19 (Note: Value indicates an increase) |
| Regaloside B | 50 µg/mL | 26.2 ± 0.63 | 98.9 ± 4.99 |
Data sourced from a study on phenylpropanoids from Lilium Asiatic hybrid flowers.[1]
Table 2: Effect of Regalosides A and B on NF-κB Activation
| Compound | Concentration | Reduction in p-p65/p65 Ratio (%) |
| Regaloside A | 50 µg/mL | 40.7 ± 1.30 |
| Regaloside B | 50 µg/mL | 43.2 ± 1.60 |
The ratio of phosphorylated p65 (p-p65) to total p65 is an indicator of NF-κB activation. Data sourced from the same study as above.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Regaloside A and B.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells were pre-treated with Regaloside A or B (50 µg/mL) for 2 hours before stimulation with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for the indicated times.
Western Blot Analysis for iNOS, COX-2, and NF-κB p65
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (30-50 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Subsequently, the membranes were incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands was quantified using image analysis software, and the results were normalized to the loading control. The ratio of phosphorylated p65 to total p65 was calculated to determine the extent of NF-κB activation.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Regalosides A and B are primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. The following diagrams illustrate the experimental workflow and the implicated signaling pathway.
Experimental workflow for assessing the anti-inflammatory activity of regalosides.
Simplified NF-κB signaling pathway and the inhibitory action of Regalosides.
References
Regaloside I: A Contender in Cosmetic Science for Anti-Aging Solutions
For Immediate Release
[City, State] – [Date] – In the continuous quest for innovative and effective cosmetic ingredients, Regaloside I, a phenylpropanoid glycerol glucoside, is emerging as a promising candidate for combating the visible signs of skin aging, particularly photoaging. Researchers and formulators in the drug development and cosmetic science sectors are directing their attention to this natural compound, necessitating a thorough evaluation of its performance against established alternatives. This guide provides an objective comparison of this compound with other well-known cosmetic ingredients, supported by available experimental data, to aid in the validation of its efficacy.
Mechanism of Action: A Novel Approach to Skin Protection
This compound's primary mechanism of action lies in its ability to inhibit the upregulation of Capping Protein Muscle Z-line α1 (CAPZA1) in human dermal fibroblasts (HDFs)[1]. Exposure to ultraviolet-A (UVA) radiation, a key contributor to photoaging, induces morphological changes in HDFs and leads to a reduction in collagen content. This compound counteracts this by preventing the UVA-induced upregulation of CAPZA1, an actin filament polymerization inhibitor. By doing so, it helps maintain the normal shape of HDFs and, consequently, inhibits the reduction of collagen, a crucial protein for skin structure and elasticity[1].
Comparative Performance Analysis
To provide a clear perspective on the potential of this compound, this guide compares its performance with three widely recognized cosmetic ingredients: Luteolin, Quercetin, and Ginsenoside Compound K. The following table summarizes key performance indicators based on available in vitro data.
| Parameter | This compound | Luteolin | Quercetin | Ginsenoside Compound K |
| Primary Anti-Aging Mechanism | Inhibits UVA-induced CAPZA1 upregulation, preventing collagen reduction[1]. | Stimulates collagen synthesis, inhibits Matrix Metalloproteinases (MMPs), antioxidant, and anti-inflammatory[2][3][4][5]. | Suppresses UV-induced MMP-1 and COX-2 expression, prevents collagen degradation, antioxidant, and anti-inflammatory[6][7][8][9]. | Inhibits MMP-1, MMP-2, and MMP-9 activity, prevents collagen degradation, anti-inflammatory[10][11][12]. |
| MMP Inhibition | Data not available | MMP-2 IC50: 59 µMMMP-9 IC50: 70 µM[13] | Dose-dependently suppresses UV-induced MMP-1 expression[6][7]. | Decreases MMP-2 and MMP-9 activity[11]. |
| Collagen Synthesis/Protection | Prevents UVA-induced collagen reduction[1]. | Increases collagen I expression[2]. | Prevents UV-mediated collagen degradation[6][7]. | Modulates type I collagen expression[10]. |
| Antioxidant Activity (IC50) | Evaluated by DPPH and ABTS assays, specific IC50 values not reported. | Data not available | Reduces UVA-induced oxidative stress[14]. | Data not available |
| Anti-inflammatory Activity | Data not available | Inhibits NF-κB signaling[2]. | Inhibits UV-induced NF-κB activity[6][7]. | NO production IC50: 0.012 mMPGE2 production IC50: 0.004 mM[15] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Western Blot for CAPZA1 Expression
This protocol is designed to quantify the protein expression of CAPZA1 in human dermal fibroblasts following treatment with this compound and/or UVA irradiation.
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours) before being exposed to a controlled dose of UVA radiation.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with a primary antibody specific for CAPZA1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Sirius Red Collagen Assay
This colorimetric assay is used to determine the total collagen content in the supernatant of cultured HDFs.
-
Sample Preparation: The culture supernatant from treated and control HDFs is collected.
-
Staining: A Sirius Red dye solution (0.1% in saturated picric acid) is added to the supernatant. The dye specifically binds to collagen fibers.
-
Incubation and Washing: The mixture is incubated to allow the dye to bind to the collagen. Unbound dye is removed by centrifugation and subsequent washing with an acidic solution (e.g., 0.01 N HCl).
-
Elution: The bound dye is eluted from the collagen using a basic solution (e.g., 0.1 N NaOH).
-
Quantification: The absorbance of the eluted dye is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer. The collagen concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of collagen.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of UVA-induced photoaging involving CAPZA1 and a typical experimental workflow for evaluating the efficacy of a cosmetic ingredient.
References
- 1. Morphological change of skin fibroblasts induced by UV Irradiation is involved in photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin antagonizes angiotensin II-dependent proliferation and collagen synthesis of cultured rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin inhibits matrix metalloproteinase 9 and 2 in azoxymethane-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Optimize Luteolin's Role in Joint Health [eureka.patsnap.com]
- 6. Quercetin Directly Targets JAK2 and PKCδ and Prevents UV-Induced Photoaging in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin Directly Targets JAK2 and PKCδ and Prevents UV-Induced Photoaging in Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound K, a novel ginsenoside metabolite, inhibits adipocyte differentiation in 3T3-L1 cells: involvement of angiogenesis and MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The protective effect of flavonol quercetin against ultraviolet a induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of ginsenoside Rb1 and compound K on NO and prostaglandin E2 biosyntheses of RAW264.7 cells induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Regaloside I: A Comparative Analysis of Published Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported anti-inflammatory activity of Regaloside compounds, with a focus on Regaloside A and B as representative molecules. Due to the limited specific data on "Regaloside I" in published literature, this guide synthesizes available data for closely related Regaloside compounds to offer a valuable comparative perspective. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.
Recent research has highlighted the anti-inflammatory properties of phenylpropanoid glycosides isolated from Lilium Asiatic hybrid flowers, including Regaloside A and Regaloside B. These compounds have been shown to modulate key inflammatory pathways, suggesting their potential as therapeutic agents. This guide aims to replicate and compare these findings with other known anti-inflammatory agents, providing a valuable resource for researchers in the field.
Comparative Anti-Inflammatory Activity
The anti-inflammatory effects of Regaloside A and B have been evaluated by assessing their ability to inhibit the expression of several key inflammatory mediators. The following tables summarize the quantitative data from a key study, comparing the activity of these compounds with other relevant anti-inflammatory agents.
Table 1: Inhibition of Pro-Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Macrophages [1]
| Compound | Concentration | % Inhibition of iNOS Expression | % Inhibition of COX-2 Expression |
| Regaloside A | 50 µg/mL | 29.7% | -31.6% (Upregulation) |
| Regaloside B | 50 µg/mL | 73.8% | 1.1% |
| 1-O-trans-caffeoyl-β-D-glucopyranoside | 50 µg/mL | 95.9% | 32.2% |
Data is presented as the mean percentage of inhibition relative to the LPS-stimulated control. Negative values indicate an upregulation of expression.
Table 2: Modulation of NF-κB Signaling and Adhesion Molecule Expression in TNF-α-Stimulated HASMCs [1]
| Compound | Concentration | % Decrease in p-p65/p65 Ratio | % Inhibition of VCAM-1 Expression |
| Regaloside A | 50 µg/mL | 59.3% | 51.4% |
| Regaloside B | 50 µg/mL | 56.8% | 66.2% |
| 1-O-trans-caffeoyl-β-D-glucopyranoside | 50 µg/mL | 56.2% | 57.9% |
Data is presented as the mean percentage of inhibition or decrease relative to the TNF-α-stimulated control.
Table 3: Comparative Anti-Inflammatory Activity of Other Known Compounds
| Compound | Cell Line | Stimulant | Concentration | Target | % Inhibition / IC50 | Reference |
| Quercetin | RAW 264.7 | LPS | 6.25 - 25 µM | IL-6 Production | Significant, dose-dependent | [2] |
| Caffeic Acid | RAW 264.7 | LPS | 10 - 40 µM | NO, IL-6, TNF-α Production | Significant, dose-dependent | [3] |
| Dexamethasone | RAW 264.7 | LPS | 1 µM | TNF-α Secretion | Significant inhibition | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Regaloside A and B's anti-inflammatory activity.
Inhibition of iNOS and COX-2 Expression in RAW 264.7 Macrophages[1]
-
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were pre-treated with Regaloside A, Regaloside B, or 1-O-trans-caffeoyl-β-D-glucopyranoside (50 µg/mL) for 1 hour.
-
Induction of Inflammation: Following pre-treatment, inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Western Blot Analysis: After incubation, cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control). After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified.
Modulation of NF-κB (p65) Phosphorylation in TNF-α-Stimulated HASMCs[1]
-
Cell Culture and Treatment: Human Aortic Smooth Muscle Cells (HASMCs) were cultured in the appropriate growth medium. Cells were pre-treated with Regaloside A, Regaloside B, or 1-O-trans-caffeoyl-β-D-glucopyranoside (50 µg/mL) for 2 hours.
-
Induction of Inflammation: Inflammation was induced by stimulating the cells with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 12 hours.
-
Western Blot Analysis: Nuclear extracts were prepared from the treated cells. The protein concentration of the nuclear extracts was determined. Equal amounts of nuclear protein were subjected to SDS-PAGE and Western blotting as described above. The membranes were probed with primary antibodies against phosphorylated p65 (p-p65) and total p65. The ratio of p-p65 to total p65 was calculated to determine the extent of NF-κB activation.
Inhibition of VCAM-1 Expression in TNF-α-Stimulated HASMCs[1]
-
Cell Culture and Treatment: HASMCs were cultured and pre-treated with the test compounds as described for the NF-κB assay.
-
Induction of Inflammation: Cells were stimulated with TNF-α (10 ng/mL) for 12 hours.
-
Western Blot Analysis: Whole-cell lysates were prepared, and the protein concentration was determined. Western blotting was performed as described previously, using a primary antibody specific for Vascular Cell Adhesion Molecule-1 (VCAM-1). β-actin was used as a loading control. The intensity of the VCAM-1 bands was quantified to determine the level of expression.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory point of Regaloside compounds.
Caption: General experimental workflow for assessing anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Attenuation of 14-3-3ζ is Involved in the Caffeic Acid-Blocked Lipopolysaccharide-Stimulated Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside I: A Comparative Analysis of its Anti-inflammatory and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Regaloside I, a naturally occurring phenylpropanoid glycoside, with established anti-inflammatory and antioxidant agents. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies. Its mechanism of action is primarily attributed to the inhibition of key inflammatory mediators and the modulation of the NF-κB signaling pathway. This guide offers a detailed examination of its performance in various assays, presenting quantitative data alongside established alternatives for comparative assessment.
Comparative Data Analysis
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound and comparator compounds.
Table 1: Anti-inflammatory Activity of this compound and Comparator
| Compound | Target/Assay | Concentration | Inhibition/Effect | Reference |
| This compound (Regaloside A) | iNOS Expression | 50 µg/mL | Inhibition to 70.3 ± 4.07% | [1] |
| COX-2 Expression | 50 µg/mL | Inhibition to 131.6 ± 8.19% (Note: value >100% suggests potential experimental variability or other effects) | [1] | |
| VCAM-1 Expression | 50 µg/mL | Decreased to 48.6 ± 2.65% | [1] | |
| p-p65/p65 Ratio | 50 µg/mL | Decreased to 40.7 ± 1.30% | [1] | |
| Indomethacin | Nitric Oxide (NO) Production | IC₅₀ | 56.8 µM | [2] |
| TNF-α Release | IC₅₀ | 143.7 µM | [2] | |
| PGE₂ Release | IC₅₀ | 2.8 µM | [2] |
Note: The data for this compound and Indomethacin are from different studies and are presented for comparative purposes. Direct head-to-head studies are limited.
Table 2: Antioxidant Activity of this compound and Standard Antioxidants
| Compound | Assay | Concentration/IC₅₀ | Scavenging Activity (%) | Reference |
| This compound (Regaloside A) | DPPH Radical Scavenging | 160 ppm | 58.0% | [1] |
| α-Tocopherol | DPPH Radical Scavenging | 160 ppm | 62.0% | [1] |
| Ascorbic Acid | DPPH Radical Scavenging | IC₅₀ ~6.1 µg/mL | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound and the reference compound (e.g., α-tocopherol, ascorbic acid) in methanol to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solution at various concentrations. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration.
Western Blot Analysis for NF-κB Signaling Pathway
This technique is used to detect and quantify specific proteins involved in the NF-κB signaling cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for a specified time. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell-Based VCAM-1 Expression Assay
This assay measures the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.
Principle: Endothelial cells are stimulated with an inflammatory cytokine (e.g., TNF-α) to induce VCAM-1 expression. The level of VCAM-1 is then quantified, often by measuring the adhesion of fluorescently labeled leukocytes or by using an antibody-based detection method like a cell-based ELISA.
Protocol:
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line in a 96-well plate and grow to confluence.
-
Treatment: Pre-treat the cells with different concentrations of this compound for a designated period.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression. Include unstimulated and vehicle-treated controls.
-
Leukocyte Adhesion (optional):
-
Label a leukocyte cell line (e.g., Jurkat cells) with a fluorescent dye like Calcein-AM.
-
Add the labeled leukocytes to the endothelial cell monolayer and incubate to allow for adhesion.
-
Gently wash away non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Cell-Based ELISA (alternative):
-
Fix the cells with paraformaldehyde.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against VCAM-1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a substrate solution and measure the absorbance.
-
-
Data Analysis: Normalize the results to the control group to determine the percentage of inhibition of VCAM-1 expression.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed Anti-inflammatory Mechanism of this compound.
Caption: Experimental Workflow for Evaluating this compound.
References
Regaloside I: A Novel Contender in Anti-Aging Research Benchmarked Against Commercial Standards
For Immediate Release
[City, State] – [Date] – In the continuous quest for effective anti-aging compounds, researchers are exploring a diverse range of natural molecules. This guide provides a comparative analysis of Regaloside I, a phenylpropanoid glycerol glucoside derived from Lilium species, against well-established commercial anti-aging compounds: Resveratrol, Metformin, and Rapamycin. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.
Introduction to this compound and Commercial Benchmarks
This compound is a natural compound isolated from the rhizomes of plants belonging to the Lilium genus. Preliminary research suggests its potential in mitigating photoaging, a key contributor to skin aging. Its mechanism is thought to involve the inhibition of UVA-induced morphological changes in human dermal fibroblasts, which may suppress the reduction of collagen. Extracts from Lilium species have also been noted for their general anti-inflammatory and antioxidant properties.
For decades, Resveratrol, Metformin, and Rapamycin have been cornerstone compounds in anti-aging research, with extensive studies elucidating their mechanisms of action and effects on lifespan in various model organisms. They serve as critical benchmarks for evaluating novel compounds like this compound.
Comparative Analysis of Bioactivity
The following table summarizes the known anti-aging related biological activities of this compound in comparison to Resveratrol, Metformin, and Rapamycin. It is important to note that research on this compound is in its nascent stages, and therefore, data is limited compared to the extensive literature on the commercial compounds.
| Biological Target/Process | This compound | Resveratrol | Metformin | Rapamycin |
| Primary Source | Lilium species | Grapes, Berries, Peanuts | Synthetic | Bacterium Streptomyces hygroscopicus |
| Key Anti-Aging Mechanism | Potential inhibition of UVA-induced collagen reduction via CAPZA1 modulation. | Activation of Sirtuins (especially SIRT1), AMPK activation, mTOR inhibition.[1][2] | Activation of AMPK, inhibition of mTOR signaling.[3][4][5] | Potent and direct inhibition of the mTORC1 complex.[6][7] |
| Effect on Cellular Senescence | Data not available. | Can induce senescence in some cancer cells, but also reported to delay senescence in normal cells.[8][9] | Delays cellular senescence.[10] | Can suppress cellular senescence.[11] |
| Effect on Oxidative Stress | Extracts from the source plant (Lilium spp.) show antioxidant properties.[5][10][12] | Reduces oxidative stress through activation of SIRT1 and Nrf2 pathways.[2] | Reduces mitochondrial ROS production.[13] | Reduces oxidative stress as a downstream effect of mTOR inhibition. |
| Effect on Lifespan in Model Organisms | Data not available. | Extends lifespan in yeast, worms, flies, and fish.[1][14] | Extends lifespan in C. elegans and mice.[4] | Extends lifespan in yeast, worms, flies, and mice. |
| Effect on Autophagy | Data not available. | Induces autophagy via AMPK activation and mTOR inhibition.[1] | Induces autophagy through AMPK activation and mTOR inhibition.[13] | Potent inducer of autophagy through mTORC1 inhibition.[15] |
Signaling Pathways in Aging
The aging process is regulated by a complex network of interconnected signaling pathways. The diagram below illustrates the central roles of the AMPK, mTOR, and Sirtuin pathways, which are modulated by the benchmark compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 3. skincancer.org [skincancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Bioactive Compounds Having Antioxidant and Anti-Inflammatory Effects of Liliaceae Family Flower Petal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cellular Senescence in Aging and Age-Related Diseases: Challenges, Considerations, and the Emerging Role of Senolytic and Senomorphic Therapies [aginganddisease.org]
- 9. Inducers of Senescence, Toxic Compounds, and Senolytics: The Multiple Faces of Nrf2-Activating Phytochemicals in Cancer Adjuvant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myrevea.com [myrevea.com]
- 11. Concentrated growth factor inhibits UVA-induced photoaging in human dermal fibroblasts via the MAPK/AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sincereskincare.com [sincereskincare.com]
- 13. The impact of ultraviolet radiation on skin photoaging — review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sincereskincare.com [sincereskincare.com]
A Comparative Guide to Inter-laboratory Validation of Regaloside I Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Regaloside I, a phenylpropanoid glycoside with potential therapeutic properties. The information presented is intended to assist researchers in selecting the most appropriate assay for their specific needs, considering performance characteristics and experimental requirements. While direct inter-laboratory validation studies for this compound are not extensively published, this guide compiles and compares data from validated methods for this compound and related compounds to provide a comprehensive overview.
Data Presentation: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-PDA for Regalosides (including this compound) | LC-MS/MS for Phenylpropanoid Glycosides (Representative) | Small Molecule ELISA (General Performance) |
| **Linearity (R²) ** | ≥0.9999[1][2] | >0.99 | Typically >0.99 |
| Limit of Detection (LOD) | 0.10–0.66 µg/mL[1][2] | ng/mL to sub-ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | 0.29–2.01 µg/mL[1][2] | ng/mL range | pg/mL to ng/mL range |
| Accuracy (% Recovery) | 95.39–103.92%[1][2] | Typically 85-115% | Typically 80-120% |
| Precision (%RSD) | <2.78%[1][2] | <15% (<20% at LLOQ) | Intra-assay: <10%, Inter-assay: <15% |
| Specificity | Good, based on retention time and UV spectrum | High, based on parent and fragment ion masses | Can be susceptible to cross-reactivity |
| Throughput | Moderate | High | High |
| Cost | Low to moderate | High | Moderate to high |
Experimental Protocols
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the simultaneous quantification of this compound and other regalosides in plant extracts.
a. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to achieve a concentration of 1 mg/mL.
-
Sample Solution: Extract the powdered plant material or formulation with methanol using sonication or Soxhlet apparatus. Filter the extract through a 0.45 µm membrane filter before injection.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array detector.
-
Column: Gemini C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with (A) 0.1% (v/v) formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might be: 0-30 min, 17% B; 30-50 min, 17-55% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound.
c. Method Validation:
-
The method should be validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision according to ICH guidelines[1].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive method is ideal for pharmacokinetic studies and the analysis of this compound in biological matrices.
a. Sample Preparation:
-
Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix (e.g., plasma, urine).
b. Chromatographic Conditions:
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% (v/v) formic acid in water and (B) acetonitrile.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, optimized for this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
c. Method Validation:
-
Validate the method for linearity, sensitivity, accuracy, precision, and matrix effects as per regulatory guidelines for bioanalytical method validation.
Mandatory Visualizations
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Regaloside I
This guide provides crucial safety and logistical information for the handling and disposal of Regaloside I, a phenylpropanolglycerol glycoside.[1] Given the limited availability of specific safety data for this compound, a precautionary approach is paramount. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Precautionary Data
Due to the absence of a publicly available Safety Data Sheet (SDS), the specific toxicological properties of this compound are not fully characterized. Therefore, it should be handled as a potentially hazardous substance. The following table summarizes general safety data that should be assumed for this compound in the absence of specific information.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 126239-78-9 | [1] |
| Appearance | Assumed to be a solid, powdered form. | General |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, etc.[1] | |
| Known Hazards | As a novel compound, the hazards are not fully known. It is prudent to treat it as a potentially toxic and irritating substance. | [2] |
| Exposure Limits | No established exposure limits (e.g., PEL, TLV). All work should be conducted in a manner that minimizes any potential for exposure. | N/A |
| First Aid: Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention. | |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] | |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention. | [4] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[5] The following table outlines the required PPE.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | NIOSH-approved respirator (e.g., N95 for powders, or a respirator with appropriate cartridges for vapors if handling solutions).[6][7] | NIOSH approved |
| Hands | Chemical-resistant gloves (e.g., nitrile).[8][9] Change gloves frequently, especially if they become contaminated. | ASTM F1001 or EN 374 |
| Eyes | Safety glasses with side shields or chemical splash goggles.[7][9] A face shield may be necessary for splash hazards. | ANSI Z87.1 |
| Body | A laboratory coat, preferably a disposable one, to be worn over personal clothing.[10] An impervious apron may be required for larger quantities or splash risks. | Appropriate for chemical resistance. |
| Feet | Closed-toe shoes are mandatory in the laboratory.[9][11] | N/A |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure safety.
3.1. Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated area, preferably within a chemical fume hood.[12]
-
Verify that the container is intact and properly labeled.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
3.2. Weighing and Aliquoting (Powder Form)
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[11][12]
-
Use an enclosed balance or a balance with a draft shield to minimize air currents.[12]
-
Use anti-static weigh boats and tools to prevent powder dispersal.
-
Carefully transfer the desired amount of powder using a spatula. Avoid creating dust.
-
Close the primary container tightly immediately after use.
-
Clean the spatula and work area with a wet wipe or a solvent-moistened cloth to prevent aerosolization of residual powder.[10] Dispose of cleaning materials as hazardous waste.
3.3. Solution Preparation
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the container is properly sealed or use a condenser to prevent vapor release.[13][14]
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3.4. Experimental Use
-
Conduct all experiments involving this compound, whether in solid or solution form, in a well-ventilated area, preferably a chemical fume hood.
-
Keep containers closed when not in use.[8]
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection
-
Segregate all waste contaminated with this compound from general laboratory waste.[15]
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and unused powder. Collect this waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[15]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
4.2. Labeling and Storage of Waste
-
Label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Toxicity Unknown").[2][16]
-
Indicate the approximate concentration and solvent for liquid waste.
-
Store waste containers in a designated, secure area with secondary containment to prevent spills.[16]
4.3. Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposal as regular trash, if permitted by your institution.[16]
Emergency Procedures
5.1. Spills
-
Small Spills (Powder): Gently cover the spill with an absorbent material. Wet the absorbent material with a suitable solvent to prevent aerosolization. Carefully scoop the material into a hazardous waste container. Clean the area with a wet cloth and dispose of all cleanup materials as hazardous waste.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[11] Collect the absorbed material in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and alert your institution's EHS or emergency response team.
5.2. Exposure
-
Follow the first aid measures outlined in the Precautionary Data table.
-
Report all exposures to your supervisor and your institution's health and safety office.
Diagrams
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | CAS:126239-78-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. redox.com [redox.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. falseguridad.com [falseguridad.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hazmatschool.com [hazmatschool.com]
- 10. tmi.utexas.edu [tmi.utexas.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
